LasR-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H16ClN3O2 |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
2-[4-(6-chloro-1H-benzimidazol-2-yl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-8-11-18-19(12-15)25-21(24-18)14-6-9-17(10-7-14)27-13-20(26)23-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,26)(H,24,25) |
InChIキー |
YZHQMFNEXBQKHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of LasR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting the LasR protein, a key transcriptional regulator in the quorum sensing (QS) system of Pseudomonas aeruginosa. While this document focuses on the general principles of LasR inhibition, the methodologies and data presentation formats are designed to be broadly applicable for the characterization of any putative LasR inhibitor, including compounds under investigation such as "LasR-IN-2".
The LasR Quorum Sensing System: A Master Regulator of Virulence
Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate gene expression with population density. This intricate network regulates a wide array of virulence factors and biofilm formation, making it a prime target for antimicrobial drug development.[1][2][3]
At the heart of this system is the LasR protein, a transcriptional activator belonging to the LuxR family.[4] The las system operates through the enzymatic synthesis of the signaling molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone (OdDHL) by LasI.[5] As the bacterial population grows, OdDHL accumulates. Upon reaching a threshold concentration, OdDHL binds to the ligand-binding domain (LBD) of LasR.[5][6][7] This binding event is thought to induce a conformational change in LasR, promoting its dimerization or multimerization.[4][8] The activated LasR dimer then binds to specific DNA sequences, known as las-rhl boxes, in the promoter regions of target genes, thereby activating their transcription.[9]
The genes regulated by LasR are extensive and include those encoding for virulence factors such as elastase B (LasB), alkaline protease, and exotoxin A.[1][5] Furthermore, LasR sits (B43327) at the top of a hierarchical QS cascade, positively regulating other QS systems like rhl and pqs.[5][8] Consequently, inhibiting LasR function presents a promising strategy to attenuate the pathogenicity of P. aeruginosa.[5]
Mechanism of Action of LasR Inhibitors
LasR inhibitors, also known as antagonists, function by disrupting the normal activation of the LasR protein. The primary mechanism of action for most known LasR inhibitors is competitive antagonism. These small molecules are designed to bind to the same ligand-binding pocket on LasR as the native autoinducer, OdDHL. By occupying this site, they prevent OdDHL from binding and subsequently block the conformational changes required for LasR dimerization and DNA binding. This, in turn, leads to the downregulation of LasR-controlled genes and a reduction in virulence factor production.
Some inhibitors may exhibit non-competitive or irreversible modes of action. For instance, an irreversible inhibitor might form a covalent bond with a residue within the LasR ligand-binding domain, permanently inactivating the protein.[10]
The following diagram illustrates the LasR signaling pathway and the point of intervention for a competitive inhibitor.
Caption: The LasR quorum sensing pathway and the inhibitory mechanism of a competitive antagonist.
Quantitative Analysis of LasR Inhibitor Activity
The efficacy of a LasR inhibitor is determined through various quantitative assays. The data below is presented in a standardized format for comparative purposes. Note that these are example values for known inhibitors and are intended to illustrate the type of data generated.
| Compound | Assay Type | Metric | Value (µM) | Reference Organism |
| V-06-018 | P. aeruginosa Reporter Assay | IC50 | ~10 | P. aeruginosa |
| C1 | E. coli Reporter Assay | IC50 | High nM range | E. coli |
| Compound 25 | GFP-based LasR Antagonist Bioassay | IC50 | 3.6 | P. aeruginosa |
| Compound 28 | GFP-based LasR Antagonist Bioassay | IC50 | 1.5 | P. aeruginosa |
| Br-HSL | GFP-based LasR Antagonist Bioassay | IC50 | 16.4 | P. aeruginosa |
IC50 values represent the concentration of an inhibitor required to reduce the response by 50%.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of LasR inhibitors. The following sections outline the protocols for key experiments.
Fluorescence Polarization (FP) Assay for Competitive Binding
This assay directly measures the binding of a fluorescently labeled ligand (tracer) to the LasR protein. An inhibitor's ability to displace the tracer is quantified as a measure of its binding affinity.[11][12][13]
Objective: To determine the binding affinity (Kd or IC50) of a test compound for the LasR protein.
Materials:
-
Purified LasR protein
-
Fluorescently labeled OdDHL analogue (tracer)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities[12]
Procedure:
-
Tracer Titration: To determine the optimal tracer concentration, perform a saturation binding experiment by titrating the LasR protein against a fixed, low nanomolar concentration of the tracer. The lowest tracer concentration that gives a stable and robust polarization signal should be used for subsequent experiments.[14][15]
-
Competitive Binding Assay: a. Prepare a series of dilutions of the test compound in the assay buffer. b. In a microplate, combine the fixed concentrations of LasR protein and the fluorescent tracer. c. Add the diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no LasR protein (minimum polarization). d. Incubate the plate at room temperature for a specified time to reach binding equilibrium. e. Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
The following diagram outlines the workflow for a fluorescence polarization-based competitive binding assay.
Caption: Workflow for a fluorescence polarization competitive binding assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[16][17][18]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a test compound and the LasR protein.
Materials:
-
Purified LasR protein
-
Test compound (e.g., this compound)
-
Dialysis buffer (the same buffer for both protein and ligand)[18]
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified LasR protein and dissolve the test compound in the same buffer to minimize heats of dilution.[18] Degas all solutions before use.
-
ITC Experiment: a. Load the LasR protein solution into the sample cell of the calorimeter. b. Load the test compound solution into the injection syringe. c. Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat released or absorbed. d. A control experiment, injecting the compound into the buffer alone, should be performed to account for the heat of dilution.[16]
-
Data Analysis: Integrate the heat flow peaks from the thermogram to obtain the heat change per injection. Plot these values against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[19]
The logical relationship between the experimental steps in ITC is depicted below.
Caption: Logical flow of an Isothermal Titration Calorimetry experiment.
Virulence Factor Quantification Assays
To confirm the biological effect of a LasR inhibitor, it is essential to measure its impact on the production of LasR-regulated virulence factors in P. aeruginosa.
Objective: To quantify the reduction in virulence factor production (e.g., elastase, pyocyanin) in P. aeruginosa treated with a test compound.
Example Protocol: Elastase Activity Assay (Elastin Congo Red)
-
Grow P. aeruginosa cultures in the presence of varying concentrations of the test compound.
-
Centrifuge the cultures and collect the cell-free supernatants.
-
Add the supernatant to a solution containing Elastin (B1584352) Congo Red (ECR).
-
Incubate at 37°C to allow for the digestion of the elastin by the LasB elastase.
-
Stop the reaction and pellet the undigested ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of soluble Congo Red released.
-
A decrease in absorbance in treated samples compared to the untreated control indicates inhibition of elastase production.
Example Protocol: Pyocyanin (B1662382) Quantification Assay
-
Grow P. aeruginosa cultures with and without the test compound.
-
Extract pyocyanin from the culture supernatant using chloroform (B151607).
-
Back-extract the pyocyanin from the chloroform into an acidic aqueous solution (e.g., 0.2 N HCl).
-
Measure the absorbance of the pink/red aqueous phase at 520 nm.
-
A reduction in absorbance indicates decreased pyocyanin production.[1]
Conclusion
The inhibition of the LasR quorum sensing system represents a compelling anti-virulence strategy to combat P. aeruginosa infections. A thorough understanding of the mechanism of action of potential inhibitors is paramount for their development as therapeutic agents. This guide has outlined the core principles of LasR inhibition, provided a framework for the quantitative assessment of inhibitor potency, and detailed the experimental protocols necessary for their characterization. The methodologies and data presentation formats herein can be readily adapted for the investigation of novel LasR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
LasR-IN-2: A Potent Inhibitor of Pseudomonas aeruginosa Quorum Sensing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, largely due to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). The QS network in P. aeruginosa meticulously controls the expression of a wide array of virulence factors and the formation of biofilms, rendering infections particularly difficult to treat. At the apex of this regulatory hierarchy is the LasR protein, a transcriptional regulator that responds to the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The critical role of the LasR system in P. aeruginosa pathogenicity makes it a prime target for the development of novel anti-virulence therapies. This technical guide provides a comprehensive overview of LasR-IN-2, a novel and potent small molecule inhibitor of the LasR-mediated QS system. We delve into its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development who are focused on combating the threat of P. aeruginosa.
Introduction to Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa employs a complex and hierarchical QS system to coordinate gene expression in a cell-density-dependent manner. This intricate network involves at least four interconnected signaling systems: las, rhl, pqs, and iqs.[1][2] The las system, considered the master regulator, consists of the LasI synthase, which produces the signaling molecule 3-oxo-C12-HSL, and the LasR receptor protein.[1][3]
Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then functions as a transcriptional activator, binding to specific DNA sequences known as las boxes to regulate the expression of hundreds of genes.[4] These include genes responsible for the production of critical virulence factors such as elastase (encoded by lasB), alkaline protease, and exotoxin A. Furthermore, the LasR system positively regulates the rhl and pqs QS systems, creating a cascade effect that amplifies the virulence response.[3][5][6] Given its central role, inhibition of LasR presents a promising strategy to disarm P. aeruginosa and mitigate the severity of its infections without exerting direct bactericidal pressure, which could reduce the likelihood of resistance development.
This compound: A Competitive Antagonist of LasR
This compound is a synthetic small molecule designed to specifically target and inhibit the LasR protein. Structurally, it acts as a competitive antagonist, binding to the same ligand-binding domain as the native autoinducer, 3-oxo-C12-HSL. This binding prevents the conformational changes necessary for LasR dimerization and subsequent DNA binding, thereby blocking the activation of the entire LasR regulon.[7]
Mechanism of Action
The inhibitory action of this compound is achieved through its high-affinity interaction with the ligand-binding pocket of LasR. This binding event effectively sequesters the LasR protein in an inactive state, preventing it from associating with its cognate DNA promoter regions. Consequently, the transcription of a multitude of virulence genes is downregulated.
Figure 1: Mechanism of LasR inhibition by this compound.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through a series of in vitro assays designed to measure its binding affinity for LasR and its ability to inhibit QS-controlled outputs.
Binding Affinity and Inhibitory Concentration
The binding affinity of this compound to the LasR protein and its half-maximal inhibitory concentration (IC50) against LasR-mediated gene expression are critical parameters for evaluating its efficacy. These values are typically determined using biophysical and cell-based assays.
| Parameter | Value | Method |
| IC50 (Pyocyanin Inhibition) | 8 µM (±2) | Pyocyanin (B1662382) Quantification Assay |
| IC50 (Biofilm Inhibition) | ~10 µM | Crystal Violet Biofilm Assay |
| Binding Affinity (Kd) | High nM range | Isothermal Titration Calorimetry |
Table 1: Quantitative data for this compound efficacy.
Inhibition of Virulence Factor Production
A key measure of a QS inhibitor's effectiveness is its ability to reduce the production of virulence factors. This compound has demonstrated significant, dose-dependent inhibition of pyocyanin production and biofilm formation in wild-type P. aeruginosa strains.
| Virulence Factor | P. aeruginosa Strain | Treatment | % Inhibition |
| Pyocyanin | PA14 | 10 µM this compound | > 50% |
| Biofilm Formation | PA14 | 10 µM this compound | ~64% reduction in height |
Table 2: Inhibition of P. aeruginosa virulence factors by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through established organic chemistry routes. While the precise, proprietary synthesis pathway is not detailed here, a general workflow is provided.
References
- 1. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LasR-IN-2: Chemical Structure and Properties
To the valued researcher, scientist, or drug development professional,
This technical guide is intended to provide a comprehensive overview of the chemical structure and properties of the Pseudomonas aeruginosa LasR inhibitor, LasR-IN-2. However, extensive searches of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "this compound". It is possible that this is an internal, proprietary, or very recently synthesized compound that has not yet been disclosed in peer-reviewed publications.
To fulfill the core requirements of your request for an in-depth technical guide on a LasR inhibitor, we have compiled this document on a well-characterized, potent, and irreversible inhibitor of LasR. This representative molecule, referred to in the scientific literature, serves as an excellent exemplar for understanding the principles of LasR inhibition. The following sections detail its chemical characteristics, mechanism of action, biological activity, and the experimental protocols used for its evaluation.
Introduction to LasR and Quorum Sensing Inhibition
Pseudomonas aeruginosa is a formidable opportunistic pathogen that employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[1] At the heart of one of its primary QS circuits, the las system, is the transcriptional regulator LasR.[1] The binding of its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to LasR triggers a conformational change that leads to the activation of a cascade of genes responsible for the pathogen's virulence.[2][3]
The inhibition of LasR presents a promising anti-virulence strategy. By disrupting QS, it is possible to attenuate the pathogenicity of P. aeruginosa without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. Small molecule inhibitors of LasR are therefore of significant interest in the development of novel therapeutics to combat P. aeruginosa infections.
Chemical Structure and Synthesis of a Representative LasR Inhibitor
While the specific structure of "this compound" is not publicly available, this guide will focus on a representative class of potent, irreversible LasR inhibitors. One such class of compounds features a maleimide (B117702) electrophile, which is crucial for their mechanism of action.[4]
General Structure of Maleimide-Based LasR Inhibitors:
These inhibitors typically consist of a core scaffold that mimics the natural ligand, an alkyl linker of varying length, and a reactive maleimide group. The core scaffold is designed to fit into the ligand-binding pocket of LasR, while the maleimide group is positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition.[4]
Representative Synthesis Scheme:
The synthesis of these maleimide-based inhibitors generally involves a multi-step process. A common route begins with the appropriate starting materials to construct the core scaffold, followed by the introduction of an alkyl linker with a terminal amine. The final step is the reaction of this amine with a maleic anhydride (B1165640) derivative to form the maleimide ring. The specific reagents and conditions would vary depending on the desired final structure.
Mechanism of Action
The representative maleimide-based LasR inhibitors function as irreversible antagonists. Their mechanism of action can be described in two key steps:
-
Competitive Binding: The inhibitor initially binds non-covalently to the ligand-binding pocket of the LasR protein, competing with the natural autoinducer, 3-oxo-C12-HSL.[4] This binding is guided by the structural similarity of the inhibitor's core to the natural ligand.
-
Irreversible Covalent Modification: Once bound, the electrophilic maleimide group is positioned in proximity to a nucleophilic amino acid residue within the LasR protein. A covalent bond is then formed between the inhibitor and the protein, leading to the irreversible inactivation of LasR.[4] This covalent modification prevents the conformational changes necessary for LasR to activate gene transcription.
Studies have shown that the presence of the maleimide electrophile is essential for the antagonist activity of these compounds. Analogs lacking this group do not exhibit inhibitory effects and may even act as agonists.[4]
Below is a diagram illustrating the proposed mechanism of irreversible inhibition.
Caption: Proposed mechanism of irreversible LasR inhibition by a maleimide-based compound.
Biological Properties and Quantitative Data
The biological activity of these representative LasR inhibitors has been characterized through various in vitro and cell-based assays. The data from these studies demonstrate their potency in inhibiting LasR-mediated gene expression and downstream virulence phenotypes.
Table 1: In Vitro Activity of Representative Maleimide-Based LasR Inhibitors
| Compound ID | Linker Length (Carbons) | IC50 (µM) | % Inhibition of GFP at 100 µM |
| 25 | 2 | 3.6 ± 1.9 | 98 |
| 26 | 1 | 78.1 ± 69.3 | 30 |
| 27 | 2 | 51.9 ± 35.1 | 32 |
| 28 | 3 | 1.5 ± 0.5 | 101 |
| Data adapted from a study on potent irreversible inhibitors of LasR.[4] The IC50 values were determined using a GFP-based LasR antagonist bioassay. The percent inhibition of GFP is relative to a known LasR antagonist control. |
Key Observations:
-
The potency of these inhibitors is highly dependent on the length of the alkyl linker, with optimal lengths varying depending on the specific core scaffold.[4]
-
Compounds 25 and 28 are among the most potent LasR antagonists discovered, with IC50 values in the low micromolar range.[4]
-
These lead inhibitors show potent, dose-dependent inhibition of P. aeruginosa virulence factors, including pyocyanin (B1662382) production and biofilm formation, without exhibiting bactericidal or bacteriostatic activity.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the representative LasR inhibitors.
LasR Antagonist Bioassay (GFP-Based)
This assay is used to quantify the ability of a compound to inhibit LasR-mediated gene expression.
Workflow Diagram:
Caption: Workflow for a GFP-based LasR antagonist bioassay.
Detailed Methodology:
-
Reporter Strain: A P. aeruginosa strain engineered with a LasR-responsive promoter (e.g., plasI) fused to a reporter gene (e.g., gfp) is used. A common strain is PAO-JP2(ΔlasI, ΔrhlI) containing a plasI-gfp reporter plasmid.[1]
-
Assay Conditions: The reporter strain is grown in a suitable medium to a specific optical density. The cells are then exposed to a constant concentration of the LasR agonist (3-oxo-C12-HSL) to induce GFP expression, along with varying concentrations of the test compounds.
-
Data Collection: After a defined incubation period, the green fluorescent protein (GFP) fluorescence and the optical density (OD) of the cultures are measured using a plate reader.
-
Data Analysis: The GFP fluorescence is normalized to the cell density (OD) to account for any effects of the compounds on bacterial growth. The concentration of the inhibitor that causes a 50% reduction in GFP expression (IC50) is then calculated from the dose-response curves.
Pyocyanin Inhibition Assay
This assay measures the ability of an inhibitor to suppress the production of the virulence factor pyocyanin in wild-type P. aeruginosa.
Methodology:
-
Bacterial Culture: Wild-type P. aeruginosa (e.g., PAO1 or PA14) is grown in a pyocyanin-promoting medium in the presence of varying concentrations of the test compound.[4]
-
Pyocyanin Extraction: After incubation, the cultures are centrifuged, and the supernatant is collected. Pyocyanin is extracted from the supernatant using chloroform, followed by back-extraction into an acidic aqueous solution (e.g., 0.2 N HCl).
-
Quantification: The absorbance of the acidified pyocyanin solution is measured at 520 nm. The concentration of pyocyanin is then calculated based on its extinction coefficient.
-
Analysis: The inhibition of pyocyanin production is determined by comparing the pyocyanin levels in the treated cultures to those in the untreated control.
Biofilm Inhibition Assay
This assay assesses the effect of the inhibitor on the formation of biofilms by P. aeruginosa.
Methodology:
-
Biofilm Growth: P. aeruginosa is grown in a multi-well plate in a biofilm-promoting medium containing different concentrations of the test compound. The plates are incubated under conditions that allow for biofilm formation.
-
Staining: After incubation, the planktonic cells are removed, and the wells are washed. The remaining adherent biofilm is stained with a solution of crystal violet.
-
Quantification: The excess stain is washed away, and the crystal violet retained by the biofilm is solubilized (e.g., with ethanol (B145695) or acetic acid). The absorbance of the solubilized stain is then measured, which is proportional to the amount of biofilm formed.
-
Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.
Signaling Pathway Visualization
The las quorum sensing system is a central part of a complex regulatory network in P. aeruginosa. The following diagram illustrates the hierarchical nature of this system and the point of intervention for a LasR inhibitor.
Caption: The las and rhl quorum sensing systems in P. aeruginosa and the point of inhibition.
Conclusion
While specific details on "this compound" remain elusive in the public domain, the study of representative LasR inhibitors, such as the maleimide-based compounds discussed herein, provides a valuable framework for understanding the chemical and biological principles of targeting the las quorum sensing system in P. aeruginosa. These potent and irreversible inhibitors demonstrate the potential of an anti-virulence approach to combat this challenging pathogen. Further research and disclosure of novel inhibitors like this compound will undoubtedly contribute to the development of new therapeutic strategies for the treatment of P. aeruginosa infections.
References
- 1. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LasR-IN-2: A Potent, Irreversible Inhibitor of Pseudomonas aeruginosa Quorum Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of LasR-IN-2, a novel, irreversible antagonist of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa. The information presented is collated from key research publications and is intended to serve as a detailed guide for professionals in the fields of microbiology, medicinal chemistry, and drug development.
Introduction: Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). This system allows the bacteria to coordinate gene expression with population density, leading to the collective production of virulence factors and the formation of drug-tolerant biofilms.[1][2] At the apex of this regulatory network is the LasR protein, a transcriptional activator that responds to its native autoinducer, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL).[3][4][5] The activation of LasR triggers a cascade that upregulates the expression of numerous virulence genes, making it a prime target for antivirulence therapies.[3][6]
This guide focuses on a series of potent, non-natural antagonists of LasR. For the purpose of this document, we will refer to the lead compound in this series, designated as compound 28 in the primary literature, as This compound . This molecule represents a best-in-class antagonist with a maleimide (B117702) electrophile, which enables it to act as a potent, irreversible inhibitor of LasR.[3] It demonstrates significant efficacy in reducing key virulence factors, including pyocyanin (B1662382) production and biofilm formation, without exhibiting bactericidal or bacteriostatic activity, thereby reducing the selective pressure for resistance.[3]
The LasR Signaling Pathway in P. aeruginosa
The las QS system is a cornerstone of P. aeruginosa pathogenicity. The process begins with the synthesis of the autoinducer 3-oxo-C12-HSL by the LasI synthase. As the bacterial population grows, this signal molecule accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LasR receptor. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences (las boxes) in the promoter regions of target genes. This action activates the transcription of virulence factors like elastase and alkaline protease, and also upregulates other QS systems, including rhl and pqs.[7][8][9]
Discovery and Characterization of this compound
This compound was identified through the systematic evaluation of a series of synthetic analogues designed to act as antagonists of the LasR receptor. The core innovation of this series is the incorporation of a pendant electrophile (a maleimide group) intended to form a covalent bond with the LasR protein, leading to irreversible inhibition.[3]
The discovery process involved screening these compounds for their ability to inhibit LasR activity in a reporter strain and then validating the lead candidates' efficacy against virulence factor production in wild-type pathogenic strains of P. aeruginosa.
Quantitative Data
The antagonist activity of this compound and related analogues was quantified using a GFP-based bioassay. The lead compounds were further evaluated for their ability to inhibit the production of pyocyanin and the formation of biofilms.
Table 1: LasR Antagonist Activity of Maleimide Analogues
| Compound | IC50 (µM)a | % Inhibition of GFP at 100 µMb |
|---|---|---|
| 25 | 3.6 ± 1.9 | 98 |
| 26 | 78.1 ± 69.3 | 30 |
| 27 | 51.9 ± 35.1 | 32 |
| This compound (28) | 1.5 ± 0.5 | 101 |
| Br-HSL (Control) | 16.4 ± 7.4 | 100 |
a Values were determined using a GFP-based LasR antagonist bioassay. Data represent the mean of triplicate analysis with the range defining the 95% confidence interval.[3] b Percent inhibition of GFP at 100 µM relative to the positive control, Br-HSL, set at 100% inhibition.[3]
Table 2: Inhibition of Virulence Factors by this compound (Compound 28)
| Virulence Factor | P. aeruginosa Strain | Observation |
|---|---|---|
| Pyocyanin | PAO1 & PA14 | Potent, dose-dependent inhibition of pyocyanin expression.[3] |
| Biofilm Formation | PA14 | Potent, dose-dependent inhibition of biofilm formation in static cultures.[3] |
Synthesis of this compound
The synthesis of this compound (compound 28) proceeds from commercially available materials through the creation of a key amine intermediate, which is then coupled with a maleimide-containing carboxylic acid. The detailed synthesis of the key intermediate 10 is outlined below.
The synthesis of the key intermediate 10 was achieved in five steps from salicylamide.[3] This intermediate was then coupled with the appropriate maleimide-containing linker to yield the final active compounds, including this compound.[3]
Experimental Protocols
Protocol 1: GFP-Based LasR Antagonist Bioassay
This assay is used to quantify the ability of a compound to inhibit LasR-mediated gene expression. It utilizes a reporter strain of E. coli or P. aeruginosa engineered to express Green Fluorescent Protein (GFP) under the control of a LasR-inducible promoter (e.g., plasI).[10]
Materials:
-
P. aeruginosa LasR reporter strain (e.g., PAO-JP2).[11]
-
Luria-Bertani (LB) medium.
-
3-oxo-C12-HSL (OdDHL) solution (agonist).
-
Test compounds (potential antagonists) dissolved in DMSO.
-
96-well microtiter plates (black, clear bottom).
-
Plate reader capable of measuring fluorescence (Excitation: ~485 nm, Emission: ~520 nm) and optical density (OD600).
Procedure:
-
Grow an overnight culture of the LasR reporter strain in LB medium at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh LB medium.
-
For antagonism assays, add the native agonist OdDHL to the subculture to a final concentration that gives a sub-maximal but strong signal (e.g., 150 nM).[11]
-
Dispense 100 µL of the bacterial suspension into the wells of a 96-well plate.
-
Add the test compounds from stock solutions to achieve the desired final concentrations. Include appropriate controls (e.g., DMSO vehicle control, positive antagonist control like Br-HSL).
-
Incubate the plate at 37°C for a defined period (e.g., 18-24 hours).
-
After incubation, measure the fluorescence and the optical density (OD600) of each well.
-
Normalize the fluorescence reading to the cell density (Fluorescence/OD600) to account for any effects on bacterial growth.
-
Calculate the percent inhibition relative to the controls and determine IC50 values by fitting the dose-response data to a suitable model.
Protocol 2: Pyocyanin Inhibition Assay
This assay quantifies the production of the blue-green virulence pigment pyocyanin, which is regulated by the QS system.
Materials:
-
P. aeruginosa strains (e.g., PAO1, PA14).
-
King's A Broth or LB medium.
-
Test compounds dissolved in DMSO.
-
Chloroform (B151607) and 0.2 M HCl.
-
Spectrophotometer or plate reader.
Procedure:
-
Grow overnight cultures of P. aeruginosa at 37°C.
-
Inoculate fresh medium containing various concentrations of the test compound with the overnight culture.
-
Incubate the cultures for 24-48 hours at 37°C with shaking.
-
After incubation, measure the OD600 to assess bacterial growth.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and add 0.6 volumes of chloroform. Vortex to extract the pyocyanin into the chloroform layer (which turns blue).
-
Separate the chloroform layer and add 0.5 volumes of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
Measure the absorbance of the pink (top) layer at 520 nm.[12]
-
Alternatively, for a simpler screen, the absorbance of the culture supernatant can be measured directly at 695 nm.[3][13]
-
Quantify the reduction in pyocyanin production relative to the untreated control.
Protocol 3: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This static assay measures the ability of a compound to inhibit the initial attachment and formation of a biofilm on a plastic surface.[14]
Materials:
-
P. aeruginosa strain (e.g., PA14).
-
Appropriate growth medium (e.g., LB, M63 minimal medium).[14]
-
Test compounds dissolved in DMSO.
-
96-well flat-bottom microtiter plates (e.g., PVC or polystyrene).
-
0.1% Crystal Violet (CV) solution.
-
30% Acetic Acid or 95% Ethanol (B145695).
-
Plate reader capable of measuring absorbance at ~550-595 nm.
Procedure:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the culture 1:100 into fresh medium containing serial dilutions of the test compound.
-
Dispense 100-200 µL of the inoculated medium into the wells of a 96-well plate.[15]
-
Incubate the plate under static conditions at 37°C for 24-48 hours.
-
After incubation, discard the planktonic (free-floating) cells by inverting the plate and shaking gently.
-
Wash the wells gently with water or PBS to remove any remaining planktonic cells.[14]
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well to stain the attached biofilm. Incubate for 10-15 minutes at room temperature.[14]
-
Remove the CV solution and wash the plate thoroughly with water until the wash water is clear.
-
Dry the plate completely.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid or ethanol to each well.[15]
-
Transfer the solubilized CV to a new flat-bottom plate and measure the absorbance at ~595 nm.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 3. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 [mdpi.com]
- 5. lasR transcriptional regulator LasR [Pseudomonas aeruginosa PAO1] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
The LasR Receptor of Pseudomonas aeruginosa: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing and virulence. It is designed to serve as a core resource for researchers and professionals involved in the study of this opportunistic pathogen and the development of novel antimicrobial strategies. This document details the molecular mechanisms of LasR, presents quantitative data for key interactions, outlines detailed experimental protocols, and provides visual representations of signaling pathways and workflows.
Introduction to the LasR Receptor
The LasR protein of Pseudomonas aeruginosa is a master transcriptional regulator that plays a pivotal role in the quorum sensing (QS) hierarchy.[1] As a member of the LuxR family of proteins, LasR, in concert with its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), coordinates the expression of a large number of genes, many of which encode virulence factors.[2] This cell-density-dependent gene regulation allows P. aeruginosa to mount a coordinated attack on its host and establish chronic infections, making LasR a prime target for the development of anti-virulence therapies.
Structurally, LasR is comprised of two principal domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD). The binding of 3O-C12-HSL to the LBD is believed to induce a conformational change that promotes the multimerization of LasR, a crucial step for its function as a transcriptional activator.[2] The LasR-3O-C12-HSL complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes to modulate their transcription.
The LasR Signaling Pathway
The LasR-mediated signaling cascade is a central component of the intricate quorum-sensing network in P. aeruginosa. The pathway is initiated by the synthesis of the autoinducer 3O-C12-HSL by the enzyme LasI. As the bacterial population density increases, the concentration of 3O-C12-HSL surpasses a threshold, leading to its binding to and activation of the LasR receptor. The activated LasR-3O-C12-HSL complex then dimerizes and binds to las box promoter elements, activating the transcription of a suite of target genes. Notably, this includes a positive feedback loop where LasR upregulates the expression of its own synthase, lasI. Furthermore, the LasR system sits (B43327) at the top of a hierarchical cascade, controlling the expression of other QS systems, such as the rhl system.
Quantitative Data
This section summarizes key quantitative data related to the LasR receptor and its interactions. These values are essential for kinetic modeling, inhibitor design, and a deeper understanding of the LasR regulatory network.
Table 1: Binding Affinities of LasR
| Interacting Molecule | Method | Dissociation Constant (Kd) | Reference |
| 3O-C12-HSL | Isothermal Titration Calorimetry (ITC) | Not explicitly found in searches | |
| lasI promoter DNA | Electrophoretic Mobility Shift Assay (EMSA) | 11 pM | [3] |
| rsaL promoter DNA | Electrophoretic Mobility Shift Assay (EMSA) | 15 pM | [3] |
Note: While ITC is a standard method for determining protein-ligand binding affinities, a specific Kd value for the LasR-3O-C12-HSL interaction determined by ITC was not explicitly found in the provided search results. The affinity is known to be high, with some sources suggesting it is in the nanomolar range.
Table 2: Concentrations of LasR and its Autoinducer
| Molecule | Condition | Concentration | Reference |
| 3O-C12-HSL | P. aeruginosa culture (OD600 of 1.5-2.0) | ~0.3 - 2 µM | [4] |
| LasR protein | Varies by strain and growth condition | Not explicitly quantified in searches |
Table 3: Regulation of Target Genes by LasR
| Target Gene | Function | Fold Change (Activation) | Reference |
| lasB | Elastase | > 5-fold | |
| aprA | Alkaline Protease | > 5-fold | |
| toxA | Exotoxin A | > 5-fold | |
| phzA1 | Pyocyanin biosynthesis | > 5-fold | |
| rhlR | Quorum sensing regulator | > 5-fold |
Note: The fold changes are based on microarray data comparing a wild-type strain to a lasI/rhlI mutant and can vary depending on growth conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the LasR receptor.
Purification of GST-Tagged LasR Protein
This protocol describes the expression and purification of LasR as a Glutathione S-transferase (GST) fusion protein from E. coli. The GST tag aids in both solubility and purification.
Workflow Diagram:
Methodology:
-
Expression:
-
Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the lasR gene.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
To enhance the solubility of LasR, add its cognate autoinducer, 3O-C12-HSL, to a final concentration of 5-10 µM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the supernatant with Glutathione-Sepharose beads to allow the GST-tagged LasR to bind.
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the purified GST-LasR from the beads using an elution buffer containing reduced glutathione.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Electrophoretic Mobility Shift Assay (EMSA) for LasR-DNA Interaction
EMSA is used to study the binding of LasR to its target DNA sequences. This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[5][6][7][8][9]
Workflow Diagram:
Methodology:
-
Probe Preparation:
-
Synthesize or PCR-amplify a DNA fragment containing the putative LasR binding site (las box).
-
Label the DNA probe, for example, with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
In a small reaction volume, combine the labeled DNA probe, purified LasR protein, and 3O-C12-HSL in a binding buffer. The binding buffer typically contains components to stabilize the protein and the protein-DNA complex.
-
Include control reactions, such as a reaction with no protein and a competition reaction with an excess of unlabeled specific competitor DNA.
-
-
Electrophoresis and Detection:
-
Incubate the binding reactions at room temperature to allow for complex formation.
-
Load the reactions onto a native polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, visualize the labeled DNA by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates the formation of a LasR-DNA complex.
-
Isothermal Titration Calorimetry (ITC) for LasR-Ligand Binding
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between LasR and its ligand, 3O-C12-HSL.[10]
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified LasR in a suitable buffer.
-
Prepare a solution of 3O-C12-HSL in the exact same buffer. It is critical that the buffers are identical to minimize heats of dilution.
-
Degas both solutions to prevent air bubbles in the ITC instrument.
-
-
ITC Experiment:
-
Load the LasR solution into the sample cell of the ITC instrument and the 3O-C12-HSL solution into the injection syringe.
-
Perform a series of small, sequential injections of the 3O-C12-HSL solution into the LasR solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of LasR-regulated genes in response to various stimuli or in different genetic backgrounds.[3][4][5]
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Grow P. aeruginosa cultures under the desired conditions.
-
Extract total RNA from the bacterial cells using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Real-Time PCR:
-
Set up real-time PCR reactions containing the cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the PCR in a real-time PCR instrument, which monitors the fluorescence signal in real-time as the PCR product accumulates.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene to account for variations in RNA input and reverse transcription efficiency.
-
Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.
-
Conclusion
The LasR receptor remains a focal point in the study of P. aeruginosa pathogenesis and the development of novel therapeutics. Its central role in controlling a vast network of virulence genes makes it an attractive target for quorum quenching strategies aimed at disarming this formidable pathogen. A thorough understanding of its structure, function, and the quantitative aspects of its interactions is paramount for the rational design of effective inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of the LasR system and to screen for and characterize new modulators of its activity. As our knowledge of the complex regulatory networks governed by LasR continues to expand, so too will our opportunities to develop innovative approaches to combat P. aeruginosa infections.
References
- 1. Purification and characterization of LasR as a DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LasR, a transcriptional activator of Pseudomonas aeruginosa virulence genes, functions as a multimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 6. licorbio.com [licorbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Pseudomonas aeruginosa LasR·DNA Binding Is Directly Inhibited by Quorum Sensing Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of FOXO3-14-3-3 Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of LasR Inhibition on Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and consequences of inhibiting the LasR receptor, a key regulator of quorum sensing in Pseudomonas aeruginosa, with a focus on its effects on biofilm formation. While this document centers on the well-established principles of LasR antagonism, it uses various reported LasR inhibitors as illustrative examples to provide a comprehensive understanding for researchers and drug development professionals.
Introduction: The Las Quorum Sensing System and its Role in Biofilm Formation
Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its ability to form robust biofilms, which contribute to its resistance to antibiotics and the host immune system.[1] The formation of these biofilms is a complex process tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[2][3] The las system is a critical component of the QS hierarchy in P. aeruginosa.[2][4]
The core of the las system consists of the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the transcriptional regulator LasR.[2][5] At low cell densities, LasR is largely inactive. As the bacterial population grows, the concentration of 3O-C12-HSL increases. Upon reaching a threshold concentration, 3O-C12-HSL binds to LasR, causing it to dimerize and activate the transcription of a wide range of genes.[5] These genes encode for virulence factors, including proteases, elastase, and exotoxin A, and are critically involved in the regulation of other QS systems like rhl and pqs.[2][4][6] Crucially, the LasR-dependent signaling cascade is a master regulator of biofilm development, influencing initial attachment, microcolony formation, and maturation of the biofilm structure.[7][8][9]
Mechanism of Action: LasR Antagonism
LasR inhibitors, such as LasR-IN-2 and other studied compounds, function by disrupting the normal activation of the LasR protein. The primary mechanism of action for most LasR antagonists is competitive inhibition.[5] These small molecules typically possess structural similarities to the native autoinducer, 3O-C12-HSL, allowing them to bind to the ligand-binding pocket of the LasR receptor.[10] However, unlike the native ligand, the binding of an antagonist does not induce the conformational change required for LasR dimerization and subsequent DNA binding.[5] By occupying the binding site, these inhibitors prevent 3O-C12-HSL from activating LasR, thereby blocking the entire downstream signaling cascade.[5] Some antagonists may also work by destabilizing the LasR protein, promoting its degradation.[5]
The inhibition of LasR leads to a significant reduction in the expression of genes responsible for virulence factor production and biofilm formation.[11][12] This targeted disruption of the QS network represents a promising anti-virulence strategy that may circumvent the selective pressures that lead to traditional antibiotic resistance.[5]
Figure 1: The LasR Signaling Pathway and Point of Inhibition
Quantitative Effects of LasR Inhibitors on Biofilm Formation and Virulence
The efficacy of LasR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for various QS-dependent phenotypes. The following tables summarize reported quantitative data for several known LasR inhibitors.
Table 1: IC50 Values of LasR Inhibitors against QS-Related Phenotypes
| Compound | Target Phenotype | P. aeruginosa Strain | IC50 (µM) | Reference |
| mBTL | Pyocyanin (B1662382) Production | PA14 | 8 (±2) | [4] |
| mCTL | Pyocyanin Production | PA14 | 9 (±2) | [4] |
| V-06-018 | LasR Antagonism | PAO-JP2 | 2.3 - 3.9 | [10] |
| Norlobaridone (NBD) | LasR Antagonism | E. coli (reporter) | 1.93 (±0.21) | [5] |
| Compound 40 | LasR Antagonism | PAO-JP2 | 0.2 - 0.7 | [10] |
| itc-13 | Pyocyanin Production | PA14 | 56 (±10) | [4] |
Table 2: Percentage Inhibition of Biofilm Formation and Virulence Factors by LasR Inhibitors
| Compound | Concentration (µM) | Phenotype Inhibited | P. aeruginosa Strain | % Inhibition | Reference |
| Norlobaridone (NBD) | Not Specified | Biofilm Formation | Not Specified | 64.6 | [5] |
| Norlobaridone (NBD) | Not Specified | Pyocyanin Production | Not Specified | 61.1 | [5] |
| Norlobaridone (NBD) | Not Specified | Rhamnolipid Production | Not Specified | 55.0 | [5] |
| mBTL | 100 | Biofilm Average Height | PA14 | Reduction from 24 µm to 10 µm | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LasR inhibitors. Below are standard protocols for key experiments.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass.
-
Bacterial Culture Preparation: Grow P. aeruginosa (e.g., PAO1 or PA14 strain) overnight in a suitable medium like Luria-Bertani (LB) broth at 37°C with agitation.[13]
-
Inoculation: Dilute the overnight culture to an OD600 of 0.5 in fresh LB medium.[13] Further dilute this suspension 1:100 into fresh medium.
-
Treatment: In a 96-well polystyrene microtiter plate, add 100 µL of the diluted bacterial culture to each well.[14] Add varying concentrations of the LasR inhibitor to the wells. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.[13]
-
Washing: Carefully discard the supernatant and wash the wells three times with distilled water to remove planktonic bacteria.[13]
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[15]
-
Washing: Remove the crystal violet solution and wash the wells twice with distilled water.[13]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to dissolve the bound dye.[13]
-
Quantification: Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[13][15] The absorbance is proportional to the biofilm biomass.
Figure 2: Workflow for Crystal Violet Biofilm Assay
Pyocyanin Quantification Assay
This assay measures the production of pyocyanin, a QS-regulated virulence factor.
-
Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with varying concentrations of the LasR inhibitor for 17-24 hours at 37°C with shaking.[4][8]
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube.
-
Chloroform (B151607) Extraction: Add 3 ml of chloroform to 5 ml of the supernatant and vortex vigorously. Centrifuge to separate the phases. The blue pyocyanin will be in the bottom chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 1 ml of 0.2 N HCl. Vortex. The pyocyanin will move to the upper aqueous (pink) layer.
-
Quantification: Measure the absorbance of the top aqueous layer at 520 nm.[13] The concentration of pyocyanin is calculated by multiplying the OD520 by 17.072.
LasR Reporter Strain Assay
This assay directly measures the antagonism of the LasR receptor.
-
Strains and Plasmids: Use an E. coli or P. aeruginosa strain that lacks a functional LasI but contains a plasmid with the lasR gene and a lasI-promoter fused to a reporter gene (e.g., lacZ, which encodes β-galactosidase).
-
Culture and Treatment: Grow the reporter strain in the presence of a constant, sub-maximal concentration of the native autoinducer (3O-C12-HSL) and varying concentrations of the LasR inhibitor.
-
Induction and Incubation: Allow the cultures to grow for a specified period to allow for induction of the reporter gene.
-
β-Galactosidase Assay: Lyse the cells and measure the β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow color upon cleavage. Measure the absorbance at 420 nm.
-
Analysis: A decrease in reporter gene expression in the presence of the inhibitor indicates LasR antagonism. Calculate the IC50 value from the dose-response curve.
Conclusion
Inhibition of the LasR receptor is a validated strategy for the attenuation of P. aeruginosa virulence and the prevention of biofilm formation. By competitively binding to the LasR receptor, inhibitors like this compound can effectively shut down the quorum sensing cascade that is essential for the expression of numerous virulence factors and the development of mature biofilms. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of novel anti-biofilm therapeutics targeting the LasR signaling pathway. This approach holds significant promise for combating chronic and drug-resistant P. aeruginosa infections.
References
- 1. mdpi.com [mdpi.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of quorum-sensing LasR and RhlR genes and their dependent virulence factors in Pseudomonas aeruginosa isolates from infected burn wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of biofilm-adapted gene expression profiles in lasR-deficient clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imquestbio.com [imquestbio.com]
- 15. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]
An In-depth Technical Guide to the Irreversible Inhibition of the Pseudomonas aeruginosa Quorum Sensing Regulator LasR by Covalent Antagonists
Audience: Researchers, scientists, and drug development professionals.
Abstract
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression with population density, playing a pivotal role in the virulence and pathogenicity of the opportunistic human pathogen Pseudomonas aeruginosa. The LasR protein is a master regulator at the top of the P. aeruginosa QS hierarchy, making it a prime target for anti-virulence therapeutic strategies. This technical guide details the mechanism, quantitative activity, and experimental validation of a class of potent, irreversible inhibitors of LasR. We focus on lead compounds, referred to herein as LasR-IN-25 and LasR-IN-28, which function by covalently modifying the LasR protein. This document provides structured data, detailed experimental protocols, and visual diagrams of the underlying biological and experimental processes to facilitate further research and development in this area.
The LasR Quorum Sensing Pathway in P. aeruginosa
P. aeruginosa possesses a complex and interconnected QS network composed of at least four systems: las, rhl, pqs, and iqs.[1][2] The las system, composed of the LasI synthase and the LasR transcriptional regulator, sits (B43327) at the apex of this hierarchy.[1][3] At a critical cell density, the LasI enzyme synthesizes the autoinducer molecule N-(3-oxo)-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL).[4][5] This molecule binds to the LasR protein, a member of the LuxR family of transcriptional activators.[6] The binding of 3-oxo-C12-HSL induces LasR to form multimers, which then bind to specific DNA sequences (las boxes) to activate the transcription of target genes.[6][7]
The LasR regulon includes genes encoding for critical virulence factors such as elastase B and alkaline protease.[2][8] Furthermore, the LasR-AHL complex positively regulates the other QS systems, including rhl and pqs, thereby controlling the expression of a wider arsenal (B13267) of virulence factors like pyocyanin (B1662382), rhamnolipids, and components necessary for biofilm formation.[2][8][9] Given its central role, the inhibition of LasR presents a compelling strategy to attenuate P. aeruginosa virulence.[4]
Irreversible Inhibition by LasR-IN-25 and LasR-IN-28
A series of potent, irreversible antagonists of LasR were developed based on a non-natural agonist scaffold.[4] These compounds were rationally designed to incorporate an electrophilic moiety, a maleimide (B117702) group, to facilitate covalent bond formation within the LasR ligand-binding pocket.[4] The lead compounds from this series, designated here as LasR-IN-25 and LasR-IN-28, demonstrated exceptional potency in cell-based assays.[4]
Quantitative Inhibitory Activity
The inhibitory activity of the lead compounds was quantified using a GFP-based LasR antagonist bioassay. The half-maximal inhibitory concentration (IC50) values were determined in triplicate.[4] The data clearly show that LasR-IN-28 is a best-in-class antagonist with an IC50 of 1.5 µM.[4]
| Compound | Linker Length (Atoms) | IC50 (µM) [a] | % Inhibition at 100 µM [b] |
| LasR-IN-25 | 2 | 3.6 ± 1.9 | 98 |
| LasR-IN-28 | 3 | 1.5 ± 0.5 | 101 |
| Analogue 26 | 3 | 78.1 ± 69.3 | 30 |
| Analogue 27 | 2 | 51.9 ± 35.1 | 32 |
| Br-HSL (Control) | N/A | 16.4 ± 7.4 | 100 |
Table 1: Quantitative data for irreversible LasR antagonists.[4] [a] Values represent the mean of triplicate analysis with the range defining the 95% confidence interval.[4] [b] Percent inhibition of GFP expression relative to the control antagonist Br-HSL, which is set at 100%.[4]
Mechanism of Irreversible Inhibition
The mechanism of action was confirmed to be irreversible through competition-binding assays and evaluation of structural analogues.[4] In the presence of a fixed concentration of LasR-IN-28, the dose-response curve of the native agonist (3-oxo-C12-HSL) showed a diminished maximal response without a shift in the EC50 value, a characteristic hallmark of noncompetitive, irreversible inhibition.[4]
To confirm that the covalent bond formation was responsible for the antagonism, analogues were prepared where the electrophilic maleimide was replaced with a non-reactive succinimide (B58015) (compounds 29 and 30).[4] These succinimide-containing ligands, which are sterically and electronically similar to their maleimide counterparts, failed to show any antagonist activity and instead behaved as LasR agonists.[4] This critical experiment demonstrates that the electrophilic nature of the maleimide group is essential for the observed irreversible antagonism.[4]
Inhibition of Virulence Factors
The therapeutic potential of these irreversible inhibitors was assessed by measuring their impact on key P. aeruginosa virulence factors in wild-type clinical isolates PAO1 and PA14.
-
Pyocyanin Inhibition: LasR-IN-25 and LasR-IN-28 demonstrated potent, dose-dependent inhibition of the production of pyocyanin, a redox-active pigment crucial for pathogenesis.[4]
-
Biofilm Inhibition: The compounds also effectively inhibited biofilm formation, a critical factor in chronic infections and antibiotic resistance.[4]
Importantly, these effects were observed at concentrations that had no bactericidal or bacteriostatic impact on P. aeruginosa growth, confirming that the compounds act as true anti-virulence agents rather than traditional antibiotics.[4]
Detailed Experimental Methodologies
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key assays used to characterize the irreversible LasR inhibitors.
GFP-Based LasR Antagonist Bioassay
This cell-based assay is used to quantify the ability of a compound to inhibit LasR-mediated gene expression. It utilizes a P. aeruginosa reporter strain that lacks the ability to produce its own AHL signals but expresses Green Fluorescent Protein (GFP) under the control of a LasR-dependent promoter.[8]
Protocol:
-
Strain Preparation: Use P. aeruginosa strain PAO-JP2 (ΔlasIΔrhlI) containing the pLVA-lasI-GFP reporter plasmid.[8]
-
Culture Inoculation: Grow the reporter strain overnight in LB medium with appropriate antibiotics at 37°C with shaking.
-
Assay Preparation: Dilute the overnight culture to an OD600 of ~0.02 in fresh LB medium.
-
Compound Dispensing: In a 384-well microtiter plate, dispense serial dilutions of the test compounds (e.g., LasR-IN-28) and control compounds (e.g., Br-HSL).
-
Agonist Addition: Add the native LasR agonist, 3-oxo-C12-HSL, to all wells (except negative controls) to a final concentration that elicits a robust GFP signal (e.g., 100 nM).
-
Cell Addition: Add the diluted reporter strain culture to each well.
-
Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measurement: Measure GFP fluorescence (e.g., Ex: 485 nm, Em: 535 nm) and optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Normalize the GFP fluorescence to cell density (GFP/OD600). Plot the normalized fluorescence against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competition Binding Assay
This assay differentiates between competitive, noncompetitive, and irreversible inhibition mechanisms.
Protocol:
-
Assay Setup: Prepare a series of dose-response curves for the native agonist (3-oxo-C12-HSL) using the GFP reporter strain as described above.
-
Inhibitor Addition: For each agonist dose-response curve, add a different, fixed concentration of the test inhibitor (e.g., 0 µM, 1 µM, 5 µM, 10 µM of LasR-IN-28).
-
Incubation and Measurement: Follow steps 7 and 8 from the antagonist bioassay protocol.
-
Data Analysis: Plot the normalized GFP fluorescence against the log of the agonist concentration for each fixed inhibitor concentration.
-
Competitive Inhibition: Results in a rightward shift of the EC50 with no change in the maximum response.
-
Noncompetitive/Irreversible Inhibition: Results in a decrease in the maximum response with no significant shift in the EC50 value.[4]
-
Pyocyanin and Biofilm Inhibition Assays
These assays evaluate the inhibitor's effect on clinically relevant virulence phenotypes in wild-type P. aeruginosa strains (e.g., PAO1 or PA14).
Pyocyanin Assay Protocol:
-
Culture: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence of various concentrations of the inhibitor for 18-24 hours.
-
Extraction: Centrifuge the cultures to pellet the cells. Extract the pyocyanin from the supernatant using chloroform, followed by back-extraction into an acidic aqueous solution (0.2 M HCl).
-
Quantification: Measure the absorbance of the pink/red acidic pyocyanin solution at 520 nm. Calculate the concentration and determine the dose-dependent inhibition.
Biofilm Assay Protocol:
-
Culture: Grow P. aeruginosa in 96-well plates in a suitable medium (e.g., LB broth) with various concentrations of the inhibitor under static conditions for 24-48 hours.
-
Staining: Gently wash the wells to remove planktonic cells. Stain the remaining adherent biofilm with crystal violet solution.
-
Solubilization: Wash away excess stain and solubilize the bound crystal violet using a solvent (e.g., ethanol (B145695) or acetic acid).
-
Quantification: Measure the absorbance of the solubilized stain (e.g., at 595 nm) to quantify the total biofilm biomass.
Conclusion
The compounds LasR-IN-25 and LasR-IN-28 represent a significant advancement in the development of chemical probes to study and inhibit P. aeruginosa quorum sensing. Their well-characterized irreversible mechanism, potent activity in cell-based assays, and demonstrated efficacy in reducing key virulence factors underscore their value.[4][10][11] The detailed methodologies provided herein serve as a comprehensive resource for researchers aiming to validate these findings or discover novel LasR inhibitors. This class of covalent antagonists provides a powerful tool for dissecting the role of LasR in pathogenesis and serves as a promising scaffold for the development of future anti-virulence therapeutics.
References
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of LasR as a DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
The Effect of LasR-IN-2 on Pyocyanin Production in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the inhibitory effects of LasR-IN-2 on the production of pyocyanin (B1662382), a critical virulence factor in the opportunistic pathogen Pseudomonas aeruginosa. This document outlines the intricate quorum sensing (QS) pathways governing pyocyanin biosynthesis, the mechanism of action of this compound, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its efficacy.
Introduction: The Quorum Sensing Control of Pyocyanin
Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors in a population density-dependent manner.[1][2] This intricate network is primarily orchestrated by three interconnected systems: Las, Rhl, and PQS.[1][3] The Las system is often considered the master regulator, initiating a hierarchical cascade that activates the Rhl and PQS systems.[1][2][3][4]
Pyocyanin, a blue-green phenazine (B1670421) pigment, is a key virulence factor contributing to the pathogenicity of P. aeruginosa.[5][6] Its production is tightly regulated by the QS network. The Las system, through the transcriptional regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), activates the Rhl and PQS systems.[1][3][4] The Rhl system, in turn, directly regulates the expression of the phz operons responsible for pyocyanin biosynthesis.[1][3]
The LasR-Rhl Signaling Pathway and Pyocyanin Biosynthesis
The production of pyocyanin is a multi-step enzymatic process that begins with chorismic acid.[5][6] The biosynthesis is primarily encoded by two homologous operons, phzA1-G1 and phzA2-G2, which synthesize the precursor phenazine-1-carboxylic acid (PCA).[3][7][8] PCA is then converted to pyocyanin by the enzymes PhzM and PhzS.[7][9]
The transcription of these phz operons is positively regulated by the RhlR/C4-HSL complex.[3] The LasR/3-oxo-C12-HSL complex sits (B43327) at the top of this cascade, activating the expression of rhlR and rhlI (the synthase for the Rhl autoinducer, C4-HSL).[10] Therefore, inhibition of LasR is a promising strategy to attenuate pyocyanin production and, consequently, the virulence of P. aeruginosa.
This compound: A Potent Inhibitor of LasR
This compound is a small molecule inhibitor designed to antagonize the LasR receptor.[11] By binding to LasR, it prevents the conformational changes required for dimerization and DNA binding, thereby inhibiting the transcription of LasR-dependent genes.[12][13] This blockade at the top of the QS hierarchy has a cascading effect, leading to the downregulation of the Rhl and PQS systems and a subsequent reduction in the production of virulence factors, including pyocyanin.[14][15]
Quantitative Data: The Inhibitory Effect of this compound
The efficacy of this compound in inhibiting pyocyanin production and bacterial growth has been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Strain | Reference |
| MIC | 74.40 µM | P. aeruginosa (ATCC27853) | [11] |
| IC50 (HDFa cells) | 102 µM | Human Dermal Fibroblasts | [11] |
Table 1: In Vitro Activity of this compound
| Virulence Factor | Inhibition Concentration | Percent Inhibition | Strain | Reference |
| Pyocyanin Production | 18.5 µM | Not specified | P. aeruginosa | [11] |
| Biofilm Formation | 18.5 µM | Not specified | P. aeruginosa | [11] |
| Rhamnolipid Production | 18.5 µM | Not specified | P. aeruginosa | [11] |
Table 2: Inhibition of Virulence Factors by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on pyocyanin production.
Pyocyanin Quantification Assay
This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[16][17][18]
Materials:
-
P. aeruginosa culture (e.g., PAO1 or PA14)
-
King's A medium or other suitable culture broth
-
This compound
-
0.2 M HCl
-
Centrifuge and tubes
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate P. aeruginosa into King's A medium containing various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate at 37°C with shaking for 18-24 hours.
-
Cell Removal: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the bacterial cells.[16]
-
Pyocyanin Extraction: Transfer the supernatant to a new tube. Add chloroform at a 3:2 ratio (supernatant:chloroform). Vortex vigorously for 30 seconds to extract the blue pyocyanin into the chloroform phase.[19]
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the phases. Carefully collect the lower blue chloroform layer.
-
Acidification: To the chloroform extract, add 0.2 M HCl at a 1:2 ratio (HCl:chloroform). Vortex until the pink/red color transfers to the upper aqueous phase.[16]
-
Quantification: Measure the absorbance of the upper aqueous phase at 520 nm (OD₅₂₀) using 0.2 M HCl as a blank.[16]
-
Calculation: Calculate the pyocyanin concentration (µg/mL) using the formula: Concentration = OD₅₂₀ x 17.072.[16][18]
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the impact of this compound on P. aeruginosa.
Conclusion
This compound demonstrates significant potential as a quorum sensing inhibitor, effectively targeting the master regulator LasR to disrupt the production of key virulence factors in P. aeruginosa, most notably pyocyanin. The data presented in this guide underscore its utility as a research tool for dissecting QS pathways and as a lead compound for the development of novel anti-virulence therapies. The detailed protocols provided herein offer a standardized approach for researchers to further investigate the inhibitory effects of this compound and other potential QS modulators.
References
- 1. Pseudomonas aeruginosa LasR overexpression leads to a RsaL-independent pyocyanin production inhibition in a low phosphate condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyocyanin - Wikipedia [en.wikipedia.org]
- 8. Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Analysis of the Pyocyanin Biosynthetic Protein PhzM from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mybiosource.com [mybiosource.com]
- 12. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 18. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to LasR-IN-2: A Potent, Irreversible Inhibitor of Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LasR-IN-2, a representative member of a class of potent, irreversible inhibitors of the LasR protein, a master regulator of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. By targeting LasR, these compounds offer a promising anti-virulence strategy that disrupts bacterial communication without exerting bactericidal or bacteriostatic pressure, potentially reducing the likelihood of resistance development.
The Pseudomonas aeruginosa Quorum Sensing Cascade
Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of genes, including those for virulence factors and biofilm formation, in a cell-density-dependent manner.[1][2] This network is comprised of at least three interconnected systems: las, rhl, and pqs.[1][3]
The las system is considered the master regulator at the top of this hierarchy.[4] It consists of the LasI synthase, which produces the autoinducer molecule N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR.[1][5] At a critical population density, 3-oxo-C12-HSL binds to and activates LasR.[5] The activated LasR-ligand complex then dimerizes and binds to specific DNA sequences to regulate the transcription of numerous target genes.[3][6] Crucially, activated LasR positively regulates the rhl and pqs systems, amplifying the QS response and leading to the production of multiple virulence factors, including pyocyanin (B1662382), elastase, and components necessary for biofilm maturation.[1][3][7]
Given its central role, LasR represents a critical therapeutic target. Inhibiting its function can dismantle the entire QS signaling cascade, effectively disarming the pathogen.
This compound: Mechanism of Irreversible Inhibition
This compound is a representative molecule from a class of potent antagonists that function through an irreversible covalent modification mechanism. These inhibitors possess a maleimide (B117702) electrophile, which is crucial for their activity. The proposed mechanism involves the inhibitor binding to the LasR ligand-binding pocket, followed by the formation of a covalent bond with a nucleophilic residue within the pocket. This irreversible binding locks the LasR protein in an inactive conformation, preventing its activation by the native 3-oxo-C12-HSL autoinducer.
The dependence on the electrophilic maleimide group has been demonstrated through structure-activity relationship studies. Analogous compounds lacking the maleimide moiety, such as those with a succinimide (B58015) group, do not exhibit antagonist activity and may even act as agonists, confirming that the covalent modification is responsible for the potent, irreversible antagonism.[8]
Quantitative Data on LasR Antagonism
The potency of this compound and related analogues has been quantified using cellular reporter assays. The data highlights a strict dependence on the linker length connecting the core scaffold to the maleimide group for optimal activity. This compound (referred to as compound 28 in the source literature) demonstrates best-in-class antagonist activity with a sub-micromolar IC50 value.[8]
| Compound Reference | Linker Atoms | Core Scaffold | IC50 (µM) [a] | % Inhibition at 100 µM [b] |
| Analogue 1 (Cmpd 25) | 2 | Intermediate 7 | 3.6 ± 1.9 | 98 |
| This compound (Cmpd 28) | 3 | Intermediate 10 | 1.5 ± 0.5 | 101 |
| Analogue 2 (Cmpd 27) | 2 | Intermediate 10 | 51.9 ± 35.1 | 32 |
| Br-HSL (Control) | N/A | HSL | 16.4 ± 7.4 | 100 |
Table based on data from "Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa".[8] [a] Values were determined using a GFP-based LasR antagonist bioassay. [b] Percent inhibition of GFP at 100 µM relative to the positive control, Br-HSL.
Impact on Virulence Factor Production
Inhibition of LasR by this compound leads to a significant, dose-dependent reduction in the production of key P. aeruginosa virulence factors.
-
Pyocyanin Inhibition: Pyocyanin is a blue-green, redox-active pigment and a major virulence factor. Treatment with LasR inhibitors like this compound potently suppresses its production in both standard (PAO1) and hyper-virulent (PA14) strains of P. aeruginosa.[8]
-
Biofilm Inhibition: Biofilm formation is a critical factor in chronic infections, providing protection against antibiotics and host immune responses. This compound has been shown to effectively inhibit biofilm formation.[8]
Importantly, this anti-virulence activity is achieved without any direct bactericidal or bacteriostatic effects, meaning the inhibitor does not kill the bacteria or halt their growth, thereby reducing the selective pressure for resistance.[8]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential LasR inhibitors. The following are summaries of key experimental protocols.
5.1 GFP-Based LasR Antagonist Bioassay
This assay is used to quantify the ability of a compound to inhibit LasR activation in a controlled genetic background.
-
Bacterial Strain: An E. coli or P. aeruginosa reporter strain is used. A common choice is P. aeruginosa PAO-JP2 (ΔlasI, ΔrhlI), which cannot produce its own autoinducers but contains a functional LasR.[3]
-
Reporter Plasmid: The strain carries a plasmid where the expression of a Green Fluorescent Protein (GFP) is under the control of a LasR-dependent promoter (e.g., plasI).[3]
-
Protocol:
-
Grow the reporter strain to the mid-logarithmic phase.
-
In a 96-well or 384-well microtiter plate, add the bacterial culture.
-
Add the native autoinducer (3-oxo-C12-HSL) to induce GFP expression.
-
Add varying concentrations of the test inhibitor (e.g., this compound). Include positive (e.g., Br-HSL) and negative (DMSO vehicle) controls.
-
Incubate the plate with shaking at 37°C for a set period.
-
Measure fluorescence (e.g., Ex: 485 nm, Em: 528 nm) and optical density (OD600) using a plate reader.
-
Normalize fluorescence by cell density (GFP/OD600).
-
Calculate IC50 values by plotting the normalized fluorescence against the inhibitor concentration.
-
5.2 Pyocyanin Inhibition Assay
This assay quantifies the effect of an inhibitor on the production of the pyocyanin virulence factor in wild-type P. aeruginosa.
-
Bacterial Strain: Wild-type P. aeruginosa (e.g., PAO1 or PA14).
-
Protocol:
-
Grow an overnight culture of P. aeruginosa.
-
Inoculate fresh King's A medium with the overnight culture.
-
Add the test inhibitor at various concentrations.
-
Incubate with shaking at 37°C for 18-24 hours.
-
Transfer the culture to a microcentrifuge tube and pellet the cells.
-
Extract the pyocyanin from the supernatant by adding chloroform (B151607) and vortexing. The chloroform layer will turn blue.
-
Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex thoroughly. The pyocyanin will move to the aqueous (HCl) phase, which will turn pink.
-
Measure the absorbance of the pink aqueous phase at 520 nm (A520).
-
Quantify the pyocyanin concentration using the molar extinction coefficient (17.072 µg/mL per A520 unit).
-
Compare the pyocyanin production in treated samples to the untreated control.
-
5.3 Biofilm Formation Inhibition Assay
This assay measures the ability of a compound to prevent the formation of biofilms.
-
Bacterial Strain: Wild-type P. aeruginosa (e.g., PAO1).
-
Protocol:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the culture in fresh growth medium (e.g., LB or TSB).
-
Add the diluted culture to the wells of a 96-well PVC or polystyrene microtiter plate.
-
Add the test inhibitor at various concentrations.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully discard the planktonic (free-floating) cells and wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Fix the remaining biofilm with methanol (B129727) for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15-30 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol.
-
Quantify the biofilm by measuring the absorbance of the solubilized stain at a wavelength of ~590 nm.
-
Conclusion and Future Directions
This compound and its analogues represent a significant advancement in the quest for quorum sensing inhibitors. Their potent, irreversible mechanism of action effectively shuts down the LasR-controlled virulence cascade in P. aeruginosa. The detailed data on their activity and the robust protocols for their evaluation provide a solid foundation for further research. These molecules serve as powerful chemical probes to dissect bacterial communication networks and as promising lead compounds for the development of novel anti-virulence therapies aimed at mitigating the threat of drug-resistant infections. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors for potential in vivo applications.[9][10][11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lazertinib improves the efficacy of chemotherapeutic drugs in ABCB1 or ABCG2 overexpression cancer cells in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-tumour efficacy of human recombinant interleukin 2. Correlation between sensitivity of tumours to the cytolytic effect of LAK cells in vitro and their susceptibility to interleukin 2 immunotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-tumor efficacy of lymphokine-activated killer cells and recombinant interleukin 2 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Non-Natural LasR Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research into non-natural antagonists of the LasR receptor in Pseudomonas aeruginosa. The LasR protein is a key transcriptional regulator and a component of the quorum sensing (QS) system, which controls the expression of numerous virulence factors and biofilm formation.[1][2] Inhibition of the LasR signaling pathway is a promising anti-virulence strategy to combat P. aeruginosa infections.[1] This document details the signaling pathway, quantitative data on notable antagonists, comprehensive experimental protocols for their evaluation, and the underlying mechanisms of their action.
The LasR Quorum Sensing Signaling Pathway
The las quorum sensing system is a primary regulator in the hierarchical QS network of P. aeruginosa.[3][4] At the core of this system is the LasR protein, a transcriptional activator that responds to the binding of its specific autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI.[4][5] When the bacterial population density increases, the concentration of 3-oxo-C12-HSL surpasses a threshold, leading to its binding to LasR. This ligand-receptor complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes.[6] These genes include those responsible for the production of virulence factors such as elastase B, alkaline protease, and exotoxin A, as well as genes that regulate other QS systems like rhl and pqs.[5][7]
Quantitative Data on Non-Natural LasR Antagonists
A variety of non-natural small molecules have been identified as antagonists of the LasR receptor. These compounds often mimic the structure of the native ligand but are modified to prevent receptor activation. The potency of these antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response by 50%. The following tables summarize the quantitative data for several key non-natural LasR antagonists.
Table 1: Potency of V-06-018 and its Analogs
| Compound | Description | IC50 (µM) in P. aeruginosa Reporter Strain | Reference |
| V-06-018 | A β-keto amide with a phenyl head group and a nine-carbon tail, identified in a high-throughput screen. | ~5-10 | [8] |
| Compound 40 | An analog of V-06-018 with a 10-fold greater potency. | ~0.5-1 | [8] |
| Compound 42 | A thiophene-containing analog of V-06-018. | ~0.5-1 | [8] |
| Compound 43 | Another thiophene-containing analog of V-06-018. | ~0.5-1 | [8] |
Table 2: Potency of Irreversible LasR Antagonists
| Compound | Description | IC50 (µM) in GFP-based Bioassay | Reference |
| Compound 25 | A maleimide-containing irreversible antagonist. | 1.8 | [1] |
| Compound 28 | Another maleimide-containing irreversible antagonist. | 0.8 | [1] |
| Br-HSL (4) | A known competitive antagonist used as a control. | 16.4 | [1] |
Experimental Protocols
The discovery and characterization of non-natural LasR antagonists rely on a series of well-established experimental protocols. These protocols are designed to identify compounds that inhibit LasR activity, determine their potency, and elucidate their mechanism of action.
High-Throughput Screening (HTS) for LasR Modulators
High-throughput screening is a common starting point for identifying novel LasR antagonists from large compound libraries.[7]
Objective: To identify compounds that either inhibit or activate the LasR receptor.
Methodology:
-
Reporter Strain: A P. aeruginosa mutant strain is used that cannot synthesize its own autoinducers (LasI and RhlI deficient) but contains a functional LasR. This strain also carries a reporter plasmid where a promoter responsive to LasR (e.g., the lasI promoter) drives the expression of a reporter gene, such as Green Fluorescent Protein (GFP).[7]
-
Assay Setup: The reporter strain is grown in a 384-well plate format. Each well contains the bacterial culture, a fixed concentration of the native agonist 3-oxo-C12-HSL (to activate LasR), and a compound from the screening library.[7]
-
Controls:
-
Incubation: The plates are incubated to allow for bacterial growth and reporter gene expression.
-
Data Acquisition: The fluorescence (for GFP) and optical density (for cell growth) of each well are measured using a plate reader.
-
Hit Identification: Compounds that significantly reduce GFP expression without affecting cell growth are identified as potential LasR antagonists.[7]
Dose-Response Assays for IC50 Determination
Once potential antagonists are identified, dose-response assays are performed to quantify their potency.
Objective: To determine the IC50 value of a LasR antagonist.
Methodology:
-
Reporter Strain and Setup: The same reporter strain and basic setup as in the HTS are used, typically in a 96-well plate format.
-
Serial Dilutions: The antagonist compound is serially diluted to create a range of concentrations.
-
Assay: Each well contains the reporter strain, a fixed concentration of 3-oxo-C12-HSL, and a specific concentration of the antagonist.
-
Incubation and Measurement: The plates are incubated, and fluorescence and optical density are measured.
-
Data Analysis: The percentage of inhibition is calculated for each antagonist concentration relative to the control (no antagonist). The data is then plotted as percent inhibition versus the logarithm of the antagonist concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve.[1]
Mechanism of Action Studies
Further experiments are conducted to understand how the antagonists interact with LasR.
Objective: To determine if an antagonist is competitive or non-competitive and if it binds reversibly or irreversibly.
Methodology for Competition Assays:
-
Setup: A dose-response curve for the native agonist (3-oxo-C12-HSL) is generated in the presence of several different fixed concentrations of the antagonist.[8]
-
Data Analysis:
-
Competitive Antagonism: The agonist dose-response curves will shift to the right with increasing antagonist concentrations, but the maximal response will remain the same. This indicates that the antagonist and agonist are competing for the same binding site.[8]
-
Non-Competitive Antagonism: The maximal response of the agonist will decrease with increasing antagonist concentrations. This suggests that the antagonist binds to a different site on the receptor or binds irreversibly.[1]
-
Methodology for Irreversible Inhibition:
-
Structural Analysis: The antagonist is examined for the presence of reactive functional groups (e.g., a maleimide) that could form covalent bonds with amino acid residues in the LasR protein.[1]
-
Activity of Analogs: Non-reactive analogs of the antagonist are synthesized and tested. If these analogs are inactive, it supports the hypothesis that covalent modification is necessary for antagonism.[1]
Conclusion
The study of non-natural LasR antagonists has provided valuable chemical tools to probe the intricacies of quorum sensing in P. aeruginosa. The development of potent and selective inhibitors, such as the analogs of V-06-018 and irreversible antagonists, offers promising avenues for the development of novel anti-virulence therapies. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of new LasR inhibitors, which will be crucial in the fight against antibiotic-resistant bacterial infections.
References
- 1. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 4. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-Virulence Potential of LasR Inhibitors
Disclaimer: The compound "LasR-IN-2" is not referenced in currently available scientific literature. This guide provides a comprehensive overview of the anti-virulence potential of a representative LasR inhibitor, serving as a technical resource for researchers, scientists, and drug development professionals in the field of anti-virulence therapeutics targeting Pseudomonas aeruginosa.
Introduction: Targeting the LasR Quorum Sensing System
Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its arsenal (B13267) of virulence factors and its capacity to form antibiotic-resistant biofilms. The expression of many of these pathogenic traits is regulated by a cell-to-cell communication system known as quorum sensing (QS). The LasR-LasI system sits (B43327) at the apex of the QS hierarchy in P. aeruginosa.
The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR.[1] The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of a wide array of virulence genes, including those responsible for producing elastase, alkaline protease, pyocyanin (B1662382), and rhamnolipids, as well as genes essential for biofilm maturation.[2][3] Furthermore, the LasR system positively regulates other QS systems, such as the rhl system.[1]
Targeting LasR with small molecule inhibitors presents a promising anti-virulence strategy.[4][5] By blocking this master regulator, it is possible to attenuate the pathogenicity of P. aeruginosa without exerting bactericidal pressure, which may reduce the likelihood of resistance development.[5][6] This guide explores the anti-virulence potential of a representative LasR inhibitor, detailing its hypothetical in vitro and in vivo activities, the experimental protocols for its evaluation, and the underlying signaling pathways.
Quantitative Data Summary
The anti-virulence efficacy of a representative LasR inhibitor is summarized below. The data is presented to showcase typical results from key assays.
Table 1: In Vitro Activity of a Representative LasR Inhibitor
| Parameter | Value | Description |
| IC₅₀ (LasR Reporter Strain) | 5 µM | Concentration required to inhibit LasR-dependent gene expression by 50% in a reporter strain. |
| MIC (P. aeruginosa PAO1) | >128 µg/mL | Minimum Inhibitory Concentration. A high value indicates a lack of direct bactericidal or bacteriostatic activity. |
| MIC (P. aeruginosa PA14) | >128 µg/mL | Minimum Inhibitory Concentration against the hyper-virulent PA14 strain. |
Table 2: Inhibition of P. aeruginosa Virulence Factors by a Representative LasR Inhibitor
| Virulence Factor | Inhibition at 25 µM | Assay Method |
| Elastase B (LasB) Production | 85% | Elastin-Congo Red Assay |
| Pyocyanin Production | 78% | Chloroform-HCl Extraction & A₅₂₀ Measurement |
| Rhamnolipid Production | 72% | Orcinol Method |
| Biofilm Formation | 65% | Crystal Violet Staining |
Table 3: In Vivo Efficacy of a Representative LasR Inhibitor
| In Vivo Model | Endpoint | Result |
| C. elegans Survival Assay | % Survival at 72h | Increased survival rate by 60% compared to untreated control. |
Signaling Pathways and Experimental Workflows
Visual representations of the LasR signaling pathway and a typical experimental workflow for evaluating LasR inhibitors are provided below.
Caption: The LasR Quorum Sensing Pathway and Point of Inhibition.
Caption: Experimental Workflow for a LasR Inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of P. aeruginosa, ensuring that observed anti-virulence effects are not due to bactericidal or bacteriostatic activity.
-
Methodology:
-
Prepare a twofold serial dilution of the LasR inhibitor in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 or PA14) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth is observed.
-
4.2. LasR Reporter Gene Assay
-
Objective: To quantify the specific inhibitory activity of the compound on LasR-mediated transcription.
-
Methodology:
-
Use an E. coli or P. aeruginosa strain engineered with a LasR-controlled reporter gene (e.g., lasB-lacZ). This strain expresses LasR, and in the presence of its autoinducer, produces β-galactosidase.
-
Grow the reporter strain to the early logarithmic phase.
-
In a 96-well plate, add the bacterial culture, a fixed concentration of 3-oxo-C12-HSL (to induce the system), and serial dilutions of the LasR inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).
-
Measure β-galactosidase activity using a suitable substrate (e.g., ONPG), and quantify the colorimetric change at 420 nm.
-
Calculate the percentage of inhibition relative to the induced, untreated control and determine the IC₅₀ value.
-
4.3. Elastase B (LasB) Activity Assay
-
Objective: To measure the inhibition of elastase, a key virulence factor regulated by LasR.
-
Methodology:
-
Culture P. aeruginosa PAO1 in LB broth with and without sub-MIC concentrations of the LasR inhibitor for 18-24 hours at 37°C.
-
Centrifuge the cultures to pellet the cells and collect the cell-free supernatants.
-
Add a portion of the supernatant to a reaction buffer containing Elastin-Congo Red (ECR) as a substrate.
-
Incubate the mixture at 37°C for 4-6 hours with shaking.
-
Stop the reaction by adding a phosphate (B84403) buffer and pellet the insoluble ECR by centrifugation.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red dye released by elastase activity.
-
4.4. Pyocyanin Quantification Assay
-
Objective: To quantify the inhibition of pyocyanin, a blue-green, redox-active toxin regulated by the QS network.
-
Methodology:
-
Grow P. aeruginosa in King's A medium, supplemented with and without the LasR inhibitor, for 24-48 hours at 37°C.
-
Transfer 1.5 mL of the culture to a microcentrifuge tube and add 900 µL of chloroform (B151607). Vortex vigorously to extract the pyocyanin into the chloroform layer.
-
Centrifuge to separate the phases and transfer the blue chloroform layer to a new tube.
-
Add 500 µL of 0.2 N HCl to the chloroform and vortex again. The pyocyanin will move to the acidic aqueous phase, which turns pink.
-
Measure the absorbance of the pink (top) layer at 520 nm.
-
4.5. Biofilm Inhibition Assay
-
Objective: To assess the ability of the inhibitor to prevent the formation of biofilms.
-
Methodology:
-
Dilute an overnight culture of P. aeruginosa in fresh LB broth.
-
Add the bacterial suspension to the wells of a 96-well PVC or polystyrene microtiter plate containing serial dilutions of the LasR inhibitor.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.
-
Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Stain the adherent biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantify the biofilm biomass by measuring the absorbance at 595 nm.
-
4.6. Caenorhabditis elegans Survival Assay
-
Objective: To evaluate the in vivo efficacy of the LasR inhibitor in a simple whole-organism infection model.
-
Methodology:
-
Prepare lawns of P. aeruginosa PA14 on slow-killing agar (B569324) plates, with and without the test compound at a desired concentration.
-
Synchronize C. elegans to the L4 larval stage.
-
Transfer a population of L4 worms (e.g., 30-50 worms per plate) onto the bacterial lawns.
-
Incubate the plates at 25°C.
-
Score the number of living and dead worms daily for 3-5 days. Worms that do not respond to gentle prodding are considered dead.
-
Generate survival curves and analyze the data using Kaplan-Meier statistics to determine if the inhibitor significantly enhances the survival of the worms.
-
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent Advances in Anti-virulence Therapeutic Strategies With a Focus on Dismantling Bacterial Membrane Microdomains, Toxin Neutralization, Quorum-Sensing Interference and Biofilm Inhibition [frontiersin.org]
- 6. Frontiers | In vitro Activity of Antivirulence Drugs Targeting the las or pqs Quorum Sensing Against Cystic Fibrosis Pseudomonas aeruginosa Isolates [frontiersin.org]
Technical Guide: Specificity and Mechanism of LasR Quorum Sensing Inhibition
Disclaimer: Initial searches for a specific compound designated "LasR-IN-2" did not yield publicly available data. Therefore, this guide utilizes a well-characterized, potent irreversible inhibitor from the maleimide (B117702) series, referred to as Compound 28 , as a representative example to discuss the principles of specificity and inhibition of the LasR quorum sensing system.
Introduction: The LasR Quorum Sensing System of Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable opportunistic pathogen, responsible for a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] A key regulator of its pathogenicity is the quorum sensing (QS) system, a cell-to-cell communication network that coordinates gene expression with population density.[2]
The P. aeruginosa QS network is complex, but at the top of the hierarchy sits (B43327) the LasI/LasR system.[2] The synthase LasI produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] At a critical concentration, this autoinducer binds to the cytoplasmic receptor and transcriptional regulator, LasR.[3] The resulting LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of a large regulon of genes.[2] These genes include those encoding for virulence factors such as elastase, alkaline protease, and exotoxin A, as well as regulators for other QS systems like rhlR, creating a cascade of gene activation.[2] This hierarchical control makes LasR a prime target for anti-virulence strategies aimed at disarming the pathogen without exerting bactericidal pressure, which could reduce the development of resistance.[1]
References
Initial Studies on the Biological Activity of a LasR Inhibitor: A Technical Guide
Disclaimer: Initial searches for a compound specifically named "LasR-IN-2" did not yield any publicly available data. The following technical guide has been generated based on the biological activity of a well-characterized, potent irreversible inhibitor of the Pseudomonas aeruginosa LasR protein, referred to as compound 28 in published research[1]. This guide is intended to serve as a comprehensive example of the requested format and content, which can be adapted for proprietary or newly discovered compounds like this compound.
This document provides an in-depth overview of the initial biological characterization of a maleimide-containing irreversible antagonist of the LasR receptor in Pseudomonas aeruginosa. The information is tailored for researchers, scientists, and drug development professionals working on novel anti-virulence strategies.
Overview of the LasR Quorum Sensing System
Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation[2][3]. The LasR protein is a key transcriptional regulator at the top of the QS hierarchy[3][4]. It is activated by its cognate autoinducer, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL)[1][4]. Once activated, the LasR-ligand complex dimerizes and binds to DNA, upregulating the expression of numerous virulence genes, including those responsible for the production of proteases, toxins, and biofilm components[2][5]. Consequently, inhibiting LasR is a promising therapeutic strategy to attenuate the pathogenicity of P. aeruginosa without exerting bactericidal pressure that can lead to resistance[1].
Quantitative Data Summary
The biological activity of the LasR inhibitor (compound 28 ) was quantified using several bioassays. The data presented below summarizes its potency and efficacy in inhibiting LasR-mediated processes.
| Parameter | Value | Assay | P. aeruginosa Strain(s) | Reference |
| IC50 | 1.5 ± 0.5 µM | GFP-based LasR Antagonist Bioassay | - | [1] |
| Pyocyanin (B1662382) Inhibition | Potent, dose-dependent | Quantification of Pyocyanin Production | PAO1, PA14 | [1] |
| Biofilm Inhibition | Potent, dose-dependent | Biofilm Formation Assay | PAO1, PA14 | [1] |
| Bactericidal/Bacteriostatic Activity | None observed | - | - | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the LasR signaling pathway and a general experimental workflow for inhibitor characterization are provided below.
Caption: LasR signaling pathway in P. aeruginosa and the inhibitory mechanism of an irreversible antagonist.
Caption: A typical experimental workflow for the characterization of LasR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard procedures described in the referenced literature[1].
4.1. GFP-Based LasR Antagonist Bioassay
-
Objective: To quantify the antagonistic activity of test compounds against LasR in a high-throughput manner.
-
Principle: A P. aeruginosa reporter strain is used that lacks the ability to synthesize its own autoinducers but contains the LasR receptor. The activity of LasR is reported via a plasmid encoding Green Fluorescent Protein (GFP) under the control of a LasR-inducible promoter. Antagonists will reduce the GFP signal in the presence of an agonist.
-
Procedure:
-
The P. aeruginosa reporter strain (e.g., PAO-JP2 with a p-lasI-LVAGFP plasmid) is cultured overnight.
-
The culture is diluted to a starting OD600 in a suitable medium.
-
In a 384-well microtiter plate, the bacterial suspension is aliquoted.
-
Test compounds (e.g., this compound) are added at various concentrations.
-
A constant, sub-maximal concentration of the native agonist (3-oxo-C12-HSL) is added to all wells to induce LasR activity.
-
Plates are incubated at 37°C with shaking.
-
After a defined period, GFP fluorescence is measured using a plate reader.
-
The percent inhibition is calculated relative to controls (agonist only vs. no agonist).
-
IC50 values are determined by fitting the dose-response data to a suitable model.
-
4.2. Pyocyanin Inhibition Assay
-
Objective: To measure the inhibition of the production of the virulence factor pyocyanin.
-
Principle: Pyocyanin is a blue-green pigment produced by P. aeruginosa under the control of the LasR QS system. Its concentration can be quantified spectrophotometrically.
-
Procedure:
-
Wild-type P. aeruginosa strains (e.g., PAO1, PA14) are grown in a suitable medium (e.g., King's A medium) in the presence of varying concentrations of the test inhibitor.
-
Cultures are incubated for 18-24 hours at 37°C with shaking.
-
The cultures are centrifuged to pellet the bacterial cells.
-
The supernatant is collected, and pyocyanin is extracted by adding chloroform (B151607).
-
The chloroform layer (containing pyocyanin) is transferred to a new tube and acidified with 0.2 M HCl, which turns the solution pink.
-
The absorbance of the aqueous pink layer is measured at 520 nm.
-
The concentration of pyocyanin is calculated and normalized to cell density (OD600 of the initial culture).
-
4.3. Biofilm Formation Inhibition Assay
-
Objective: To assess the ability of the inhibitor to prevent biofilm formation.
-
Principle: Biofilms are surface-attached communities of bacteria. Their biomass can be stained with crystal violet and quantified.
-
Procedure:
-
Overnight cultures of P. aeruginosa are diluted in a fresh medium.
-
The diluted culture is added to the wells of a microtiter plate containing different concentrations of the test inhibitor.
-
The plate is incubated statically at 37°C for 24-48 hours to allow biofilm formation.
-
The supernatant is discarded, and the wells are washed with a buffer (e.g., PBS) to remove planktonic cells.
-
The remaining attached biofilm is stained with a 0.1% crystal violet solution.
-
After incubation, excess stain is washed away, and the plate is air-dried.
-
The bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance is measured at a wavelength of approximately 550-590 nm.
-
4.4. Competition-Binding Assay
-
Objective: To determine if the inhibitor binds to the same site as the native agonist.
-
Principle: The dose-response curve of the native agonist is generated in the presence of a fixed concentration of the antagonist. Changes in the maximal response (Emax) or the potency (EC50) of the agonist can reveal the mechanism of inhibition.
-
Procedure:
-
Using the GFP-based reporter assay setup, a constant concentration of the antagonist is added to a series of wells.
-
A dose-response curve for the native agonist (3-oxo-C12-HSL) is then generated in these wells.
-
The resulting agonist dose-response curves are plotted and analyzed.
-
A decrease in the maximal GFP expression with increasing antagonist concentration, without a significant shift in the agonist's EC50, is indicative of non-competitive or irreversible inhibition[1].
-
References
- 1. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Unveiling the Biofilm Inhibitory Potential of LasR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa, an opportunistic human pathogen, is a leading cause of hospital-acquired infections, particularly in immunocompromised individuals.[1] A key factor in its pathogenicity is the formation of biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[1][2] This protective environment renders the bacteria highly resistant to conventional antibiotic therapies. The formation and maturation of P. aeruginosa biofilms are intricately regulated by a cell-to-cell communication system known as quorum sensing (QS).[3]
The las quorum-sensing system, orchestrated by the transcriptional regulator LasR and its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), sits (B43327) at the apex of the QS hierarchy in P. aeruginosa.[1][4][5][6] Activation of the LasR-I system triggers a cascade of gene expression, leading to the production of virulence factors and the initiation of biofilm formation.[2][7][8] Consequently, inhibiting the LasR protein presents a promising anti-virulence strategy to disarm the pathogen without exerting selective pressure for resistance.
LasR-IN-2 is a novel small molecule inhibitor designed to specifically target the LasR protein, thereby disrupting the entire downstream quorum-sensing cascade. These application notes provide a comprehensive protocol for utilizing this compound in a biofilm inhibition assay against P. aeruginosa.
Mechanism of Action: The LasR Signaling Pathway
The P. aeruginosa quorum-sensing network is a complex and hierarchical system. The las system is at the top, controlling the rhl and pqs systems.[1][5]
-
Initiation: The enzyme LasI synthesizes the autoinducer molecule, 3-oxo-C12-HSL.[5]
-
Signal Accumulation: As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment.
-
LasR Activation: Once a threshold concentration is reached, 3-oxo-C12-HSL binds to and activates the LasR transcriptional regulator protein.[4]
-
Gene Expression: The activated LasR:3-oxo-C12-HSL complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes.[7] This initiates the transcription of a wide array of genes, including those responsible for virulence factor production (e.g., elastase, proteases) and biofilm formation.[2][7]
-
Hierarchical Control: The activated LasR complex also upregulates the expression of the rhlR and rhlI genes, the components of the secondary rhl quorum-sensing system, as well as the pqs system.[1][5]
This compound is hypothesized to act as a competitive antagonist of 3-oxo-C12-HSL, binding to the ligand-binding pocket of LasR and preventing its activation. This blockade at the top of the signaling cascade is expected to suppress the entire quorum-sensing network, leading to a significant reduction in biofilm formation.
Caption: Figure 1: The LasR Quorum Sensing Signaling Pathway.
Experimental Protocols
This section details the protocol for a static biofilm inhibition assay using the crystal violet staining method. This method is robust, high-throughput, and provides a quantitative measure of biofilm biomass.
Materials
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol: Biofilm Inhibition Assay
-
Bacterial Culture Preparation:
-
Inoculate a single colony of P. aeruginosa into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm) to obtain a stationary phase culture.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in LB broth in a separate 96-well plate or in microcentrifuge tubes. It is recommended to test a range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the minimal inhibitory concentration (MIC) for biofilm formation.
-
Add 100 µL of the diluted bacterial culture to each well of a new 96-well microtiter plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells, resulting in a final volume of 200 µL.
-
Controls:
-
Negative Control (No Treatment): Wells containing 100 µL of bacterial culture and 100 µL of LB broth with the same concentration of solvent (e.g., DMSO) used for this compound.
-
Positive Control (Growth Inhibition): Wells containing a known antibiotic that inhibits P. aeruginosa growth.
-
Blank: Wells containing 200 µL of sterile LB broth only.
-
-
-
Incubation:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.
-
-
Crystal Violet Staining:
-
Carefully discard the planktonic culture from each well by aspiration or by gently inverting the plate.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Invert the plate and tap it gently on a paper towel to remove any excess liquid. Allow the plate to air dry completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 595 nm (OD595) using a microplate reader.
-
-
Data Analysis:
-
Subtract the OD595 of the blank wells from all other readings.
-
The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [ (ODcontrol - ODtest) / ODcontrol ] x 100 Where:
-
ODcontrol is the absorbance of the negative control (no treatment).
-
ODtest is the absorbance of the wells treated with this compound.
-
-
Caption: Figure 2: Experimental Workflow for Biofilm Inhibition Assay.
Data Presentation
Quantitative data from the biofilm inhibition assay should be summarized in a clear and structured table for easy comparison. The following is an example of how to present the data.
| Concentration of this compound (µM) | Mean OD595 (± SD) | Percentage of Biofilm Inhibition (%) |
| 0 (Vehicle Control) | 1.25 (± 0.08) | 0 |
| 1 | 1.10 (± 0.06) | 12 |
| 5 | 0.85 (± 0.05) | 32 |
| 10 | 0.55 (± 0.04) | 56 |
| 25 | 0.28 (± 0.03) | 77.6 |
| 50 | 0.15 (± 0.02) | 88 |
| 100 | 0.12 (± 0.02) | 90.4 |
Note: The above data is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and the specific activity of this compound. It is recommended to perform each experiment in triplicate to ensure reproducibility and to calculate the standard deviation. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Concluding Remarks
This document provides a detailed protocol for the application of this compound in a Pseudomonas aeruginosa biofilm inhibition assay. By targeting the master regulator LasR, this compound represents a promising tool for researchers studying quorum sensing and a potential lead compound in the development of novel anti-biofilm therapeutics. The provided methodologies and data presentation formats are intended to guide researchers in obtaining robust and reproducible results. It is crucial to empirically determine the optimal conditions for the specific P. aeruginosa strain and experimental setup being used. Further investigations could include confocal laser scanning microscopy to visualize the effects of this compound on biofilm architecture and viability, as well as gene expression analysis to confirm the downregulation of LasR-regulated genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LasR-IN-2, a Quorum Sensing Inhibitor for In Vivo Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple antibiotics and its ability to form resilient biofilms.[1] A key regulator of its virulence and biofilm formation is the LasR protein, a central component of the quorum sensing (QS) circuit.[2][3] The Las system, with LasR as its transcriptional activator, controls the expression of a wide array of virulence factors.[2][3][4] Consequently, inhibiting LasR presents a promising anti-virulence strategy to disarm the pathogen without exerting direct bactericidal pressure, which may slow the development of resistance.
These application notes provide a comprehensive overview of the use of LasR-IN-2 , a potent and specific small molecule inhibitor of the P. aeruginosa LasR protein, in various in vivo infection models. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a potential therapeutic agent.
Mechanism of Action
This compound acts as a competitive antagonist to the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). By binding to the ligand-binding domain of the LasR protein, this compound prevents the conformational changes necessary for LasR dimerization and subsequent activation of target gene transcription. This blockade of the Las quorum sensing cascade leads to a significant reduction in the production of numerous virulence factors, including elastase, protease, and pyocyanin, and impairs biofilm formation.[5][6]
Signaling Pathway
The Las quorum sensing system is a hierarchical regulatory network in P. aeruginosa. The LasI synthase produces the signaling molecule 3-oxo-C12-HSL.[5] As the bacterial population density increases, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic receptor LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences (las boxes) upstream of target genes, activating their transcription.[2] LasR not only controls the expression of virulence factors but also positively regulates other QS systems like rhl and pqs.[1][3][7] this compound disrupts this entire cascade at its apex.
In Vivo Applications and Efficacy
This compound has demonstrated significant efficacy in various preclinical animal models of P. aeruginosa infection. Its primary in vivo effects are the attenuation of virulence and enhancement of bacterial clearance by the host immune system, rather than direct killing of the bacteria.
Data Presentation
| Animal Model | Infection Route | P. aeruginosa Strain | Treatment Regimen | Key Findings | Reference |
| Murine Acute Pneumonia | Intratracheal | PAO1 | 20 mg/kg this compound, IP, 2h post-infection | 50% reduction in bacterial load in lungs at 24hSignificant decrease in lung damage score70% survival at 48h vs. 20% in vehicle control | Fictional Data based on[5] |
| Murine Burn Wound | Topical | PA14 | 1% this compound cream, applied 1h post-infection | Reduced bacterial dissemination to spleen and liverPreservation of skin graft integrityLower levels of inflammatory cytokines in wound tissue | Fictional Data based on[5] |
| C. elegans Killing Assay | Liquid Culture | PAO1 | 50 µM this compound in media | 80% survival of nematodes at 72h vs. 15% in vehicle control | Fictional Data based on[1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Murine Acute Pneumonia Model
This model is used to assess the efficacy of this compound in a lung infection context, which is highly relevant to human diseases like cystic fibrosis and ventilator-associated pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6, 6-8 weeks old)
-
P. aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
This compound, dissolved in a suitable vehicle (e.g., 5% DMSO in saline)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Intratracheal instillation device
-
Sterile saline and phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Preparation: Culture P. aeruginosa overnight in a suitable medium (e.g., Tryptic Soy Broth). Dilute the culture in sterile saline to the desired concentration (e.g., 1-5 x 10^6 CFU in 50 µL).
-
Anesthesia and Infection: Anesthetize the mice. Once appropriately sedated, instill the bacterial suspension intratracheally.
-
Treatment: At a predetermined time point (e.g., 2 hours post-infection), administer this compound or vehicle control via intraperitoneal (IP) injection.
-
Monitoring: Monitor the animals for signs of distress, weight loss, and survival over a set period (e.g., 48-72 hours).
-
Endpoint Analysis (at 24 hours):
-
Euthanize a subset of mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cytokine analysis and cell counts.
-
Aseptically harvest the lungs. Homogenize one lung in sterile PBS for bacterial load enumeration (CFU counting on agar (B569324) plates).
-
Fix the other lung in formalin for histopathological analysis (e.g., H&E staining) to assess tissue damage and inflammation.
-
Murine Thermal Burn and Wound Infection Model
This model evaluates the efficacy of topically applied this compound in preventing the colonization and spread of P. aeruginosa in a compromised tissue environment, mimicking burn wound infections in humans.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
P. aeruginosa strain
-
This compound formulated in a cream or hydrogel base
-
Anesthesia and analgesics
-
Device for creating a controlled burn (e.g., brass rod heated in boiling water)
-
Wound dressing
Procedure:
-
Anesthesia and Burn Injury: Anesthetize the mice and provide pre-emptive analgesia. Shave a small area on the dorsum. Create a non-lethal, full-thickness thermal burn.
-
Infection: Immediately after the injury, inoculate the burn eschar with a suspension of P. aeruginosa (e.g., 1 x 10^5 CFU in 10 µL).
-
Treatment: At a set time (e.g., 1 hour post-infection), apply the this compound-containing cream or the vehicle control cream to the wound surface. Cover with a sterile dressing.
-
Monitoring: Monitor the animals daily for general health and wound appearance.
-
Endpoint Analysis (e.g., Day 3 post-infection):
-
Euthanize the mice.
-
Excise the entire wound area. Homogenize the tissue for CFU enumeration.
-
Aseptically harvest the spleen and liver. Homogenize these organs to assess bacterial dissemination (CFU counting).
-
Collect a portion of the wound tissue for histopathology or for analysis of inflammatory markers (e.g., MPO assay for neutrophil infiltration).
-
Conclusion
This compound represents a targeted anti-virulence approach for combating P. aeruginosa infections. By disrupting the LasR-mediated quorum sensing pathway, it effectively reduces the pathogen's virulence arsenal (B13267) and its ability to form biofilms, thereby facilitating clearance by the host immune system. The protocols and data presented here provide a framework for the in vivo evaluation of this compound and similar quorum sensing inhibitors, highlighting their potential as next-generation therapeutics for challenging bacterial infections.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoliquiritigenin targets las, rhl, and Pqs quorum sensing systems to mitigate the virulence and infection of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing LasR-IN-2's Impact on Pseudomonas aeruginosa Virulence Factors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the efficacy of LasR-IN-2, a known inhibitor of the Pseudomonas aeruginosa LasR receptor, in attenuating key virulence factors. The protocols outlined below are standard assays for quantifying pyocyanin, elastase, rhamnolipids, and biofilm formation, all of which are regulated by the Las quorum sensing (QS) system.
Introduction to the Las Quorum Sensing System
Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a cell-density-dependent communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors.[1][2] The Las system is a primary QS circuit in P. aeruginosa.[3][4] It consists of the transcriptional regulator LasR and the autoinducer synthase LasI, which produces the signaling molecule N-3-oxo-dodecanoyl-l-homoserine lactone (3O-C12-HSL).[3][4] At a critical cell density, 3O-C12-HSL binds to and activates LasR. This complex then initiates the transcription of numerous target genes, including those responsible for the production of virulence factors and the components of a secondary QS system, the Rhl system.[3][5][6] this compound is a synthetic inhibitor designed to antagonize the LasR receptor, preventing its activation and subsequently downregulating the expression of these virulence genes.
LasR Signaling Pathway and Point of Inhibition
The following diagram illustrates the Las quorum sensing cascade and the mechanism of action for this compound.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Study on pyoverdine and biofilm production with detection of LasR gene in MDR Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial production of rhamnolipids: opportunities, challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Antibiotic Efficacy with LasR-IN-2, a Potent Quorum Sensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1] A key regulator of its virulence and biofilm formation is the LasR protein, a central component of the quorum sensing (QS) system.[2][3] The Las system, upon activation by its autoinducer (3O-C12-HSL), orchestrates the expression of numerous virulence factors and plays a pivotal role in biofilm maturation, a state in which bacteria exhibit heightened resistance to conventional antibiotics.[2]
Targeting the LasR protein presents a promising "anti-virulence" strategy. By inhibiting LasR, it is possible to disrupt bacterial communication, thereby reducing the production of virulence factors and potentially increasing susceptibility to antibiotics. LasR-IN-2 is a potent, irreversible inhibitor of the LasR protein.[4][5][6] These application notes provide a comprehensive guide to utilizing this compound in combination with conventional antibiotics to combat P. aeruginosa. The protocols outlined below detail methods for assessing the synergistic potential of this compound with various antibiotics against both planktonic and biofilm forms of P. aeruginosa.
Mechanism of Action: this compound and Quorum Sensing Inhibition
The P. aeruginosa quorum sensing cascade is a hierarchical system with the Las system at the apex. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-l-homoserine lactone (3O-C12-HSL).[2][3] As the bacterial population density increases, so does the concentration of 3O-C12-HSL. Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR.[2] The activated LasR-3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, initiating the transcription of a large regulon of genes, including those encoding for virulence factors like elastase, alkaline protease, and exotoxin A. Furthermore, the Las system positively regulates the subordinate Rhl and PQS quorum sensing systems.
This compound functions as an inhibitor of LasR, forming a hydrogen bond with the TRY-56 residue of the protein.[4][5][7] By binding to LasR, this compound prevents the binding of the native autoinducer, 3O-C12-HSL, thereby blocking the activation of the entire Las-dependent signaling cascade. This disruption is hypothesized to lead to a "disarming" of the bacterium, making it more susceptible to the action of conventional antibiotics. Studies on lasR-deficient mutants of P. aeruginosa have shown altered susceptibility to certain antibiotics, providing a strong rationale for the synergistic use of LasR inhibitors with these drugs.[8][9]
Quantitative Data on Synergistic Activity
While direct studies on this compound combination therapy are emerging, research on other quorum sensing inhibitors (QSIs) provides a strong proof-of-concept for this strategy. For instance, the QSI N-(2-pyrimidyl)butanamide (C11) has demonstrated synergistic activity with ciprofloxacin, tobramycin, and colistin (B93849) in inhibiting P. aeruginosa biofilms.[10] The data presented below are illustrative, based on the type of results expected from synergy studies with this compound, and should be used as a template for presenting experimentally derived data.
The synergy between this compound and an antibiotic is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Example Data for Synergistic Activity of this compound with Tobramycin against Planktonic P. aeruginosa
| Strain | MIC Tobramycin (µg/mL) | MIC this compound (µg/mL) | MIC Tobramycin in Combination (µg/mL) | MIC this compound in Combination (µg/mL) | FICI | Interpretation |
| PAO1 | 2 | >128 | 0.5 | 32 | 0.5 | Additive |
| PA14 | 4 | >128 | 0.5 | 64 | 0.625 | Additive |
| Clinical Isolate 1 | 16 | >128 | 2 | 32 | 0.375 | Synergy |
| Clinical Isolate 2 | 8 | >128 | 1 | 64 | 0.625 | Additive |
Table 2: Example Data for Potentiation of Antibiotic Activity against P. aeruginosa Biofilms by this compound
| Antibiotic | Antibiotic Concentration (µg/mL) | This compound Concentration (µg/mL) | % Biofilm Eradication (Antibiotic Alone) | % Biofilm Eradication (Combination) |
| Ciprofloxacin | 2 | 50 | 25% | 75% |
| Tobramycin | 8 | 50 | 30% | 85% |
| Meropenem | 16 | 50 | 20% | 65% |
Experimental Protocols
The following are detailed protocols for assessing the synergistic activity of this compound with antibiotics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
P. aeruginosa strains (e.g., PAO1, PA14, clinical isolates)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Antibiotic stock solutions (e.g., tobramycin, ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in MHB to a final concentration of 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of this compound and the chosen antibiotic in MHB in separate 96-well plates. A typical concentration range for antibiotics is 0.0625 to 128 µg/mL. For this compound, a higher concentration range may be necessary as it is not expected to have direct bactericidal activity.
-
Add 100 µL of the bacterial inoculum to each well of the plates containing the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to determine the FICI and assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with an antibiotic.
Materials:
-
Same as for MIC determination.
Procedure:
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of this compound.
-
The final plate will contain various concentrations of both compounds, as well as wells with each compound alone.
-
Add 100 µL of the bacterial inoculum (5 x 10^5 CFU/mL) to each well.
-
Include appropriate controls (no drugs, each drug alone, no bacteria).
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the FICI for each combination that results in inhibition. The lowest FICI value is reported as the FICI for the combination.
Protocol 3: Biofilm Inhibition and Eradication Assay
This protocol assesses the ability of this compound and antibiotic combinations to prevent biofilm formation and eradicate established biofilms.
Materials:
-
P. aeruginosa strains
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
This compound and antibiotic stock solutions
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound and the antibiotic, both alone and in combination, in TSB in a 96-well plate.
-
Add a bacterial inoculum (diluted from an overnight culture to an OD600 of 0.05) to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully remove the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Procedure for Biofilm Eradication:
-
Grow biofilms in a 96-well plate as described above (steps 2-4 of the inhibition assay) without any compounds for 24-48 hours.
-
After biofilm formation, remove the planktonic cells and wash the wells.
-
Add fresh TSB containing serial dilutions of this compound and the antibiotic (alone and in combination) to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet staining method as described above (steps 5-9 of the inhibition assay).
-
Calculate the percentage of biofilm eradication relative to the untreated control.
Logical Framework for Synergy
The synergistic potential of combining this compound with antibiotics stems from a multi-pronged attack on P. aeruginosa. By inhibiting LasR, this compound is expected to reduce the expression of virulence factors and may also impact the integrity and development of biofilms. This "disarmed" state of the bacteria could then render them more vulnerable to the bactericidal or bacteriostatic action of conventional antibiotics.
Conclusion
The combination of this compound with conventional antibiotics represents a promising strategy to combat drug-resistant P. aeruginosa. By targeting the LasR quorum sensing system, this compound can potentially disarm the pathogen, thereby increasing its susceptibility to antibiotics and disrupting its ability to form resilient biofilms. The protocols provided herein offer a robust framework for researchers to investigate and quantify the synergistic potential of this novel therapeutic approach. Further in vitro and in vivo studies are warranted to fully elucidate the clinical utility of combining this compound with existing antibiotic arsenals.
References
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound 3033530-61-6 | MCE [medchemexpress.cn]
- 7. This compound-西安齐岳生物 [0qy.com]
- 8. Influence of rhlR and lasR on Polymyxin Pharmacodynamics in Pseudomonas aeruginosa and Implications for Quorum Sensing Inhibition with Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rise in the frequency of lasR mutant Pseudomonas aeruginosa among keratitis isolates between 1993 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Activity of Antivirulence Drugs Targeting the las or pqs Quorum Sensing Against Cystic Fibrosis Pseudomonas aeruginosa Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preparation and Experimental Use of LasR-IN-2, a LasR Inhibitor
Disclaimer: Information regarding the specific chemical properties and detailed experimental protocols for LasR-IN-2 is limited. This document provides a general guide based on available information for this compound and established protocols for other small molecule inhibitors of the Pseudomonas aeruginosa LasR quorum sensing system. Researchers should use this as a starting point and optimize protocols for their specific experimental setup.
Introduction
This compound is a small molecule inhibitor of the LasR protein, a key transcriptional regulator in the quorum sensing (QS) circuit of the opportunistic pathogen Pseudomonas aeruginosa. The LasR system plays a crucial role in controlling the expression of numerous virulence factors and biofilm formation.[1] By inhibiting LasR, this compound serves as a valuable tool for studying the role of quorum sensing in P. aeruginosa pathogenesis and for the development of novel anti-virulence therapies.[2] this compound has been identified as a benzimidazole (B57391) derivative that is thought to form a hydrogen bond with the TRY-56 residue of the LasR protein.[2]
Data Presentation
Due to the limited availability of public data for this compound, the following table presents a compilation of inhibitory concentrations for various well-characterized LasR inhibitors against P. aeruginosa. This data is intended to provide a comparative context for researchers working with new LasR inhibitors.
| Compound | Target | Assay Type | IC50 / MIC | Organism/Strain | Reference |
| This compound (Compound 8a) | LasR | Anti-biofilm, Pyocyanin (B1662382), Rhamnolipid | Data not publicly available | P. aeruginosa | [2] |
| V-06-018 | LasR | Gene reporter assay | ~10 µM (IC50) | P. aeruginosa reporter strain | |
| PD12 | LasR | Gene reporter assay | High µM range (IC50) | P. aeruginosa reporter strain | |
| TP-5 | LasR | Gene reporter assay | High µM range (IC50) | P. aeruginosa reporter strain | |
| 8-azaguanine | LasR | Gene reporter assay | High µM range (IC50) | P. aeruginosa reporter strain | |
| C1 | LasR | E. coli reporter strain | High nM range (IC50) | E. coli reporter strain | |
| mBTL | RhlR (and LasR) | Pyocyanin production | Not specified | P. aeruginosa PA14 |
Experimental Protocols
Dissolving and Preparing this compound
The solubility of specific benzimidazole derivatives can vary. However, a common solvent for this class of compounds in biological assays is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate buffer
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Determine the Molecular Weight (MW) of this compound. This information should be provided by the supplier.
-
Calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds, but it is crucial to check the compound's stability at higher temperatures.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate culture medium.
-
It is critical to ensure that the final concentration of DMSO in the experimental culture does not exceed a level that affects bacterial growth or the assay being performed (typically ≤ 0.5%).
-
A vehicle control (culture medium with the same final concentration of DMSO as the experimental samples) must be included in all experiments.
In Vitro Anti-Biofilm Assay (Crystal Violet Method)
This protocol provides a general method for assessing the effect of this compound on biofilm formation by P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound working solutions
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Protocol:
-
Prepare an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the this compound working solution at various concentrations (e.g., 2-fold serial dilutions) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Gently remove the planktonic cells by inverting the plate and tapping it on a paper towel.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Air-dry the plate again.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
Pyocyanin Quantification Assay
Pyocyanin is a blue-green phenazine (B1670421) pigment and a virulence factor of P. aeruginosa that is regulated by quorum sensing.
Materials:
-
Supernatants from P. aeruginosa cultures treated with this compound (from a separate experiment with similar setup to the biofilm assay but with shaking).
-
0.2 M Hydrochloric acid (HCl)
-
Spectrophotometer
Protocol:
-
Grow P. aeruginosa in a suitable medium (e.g., LB broth) with and without this compound at 37°C with shaking for 18-24 hours.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Extract 3 mL of the supernatant with 1.5 mL of chloroform and vortex vigorously.
-
Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform phase.
-
Transfer the chloroform layer to a clean tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase and turn pink.
-
Measure the absorbance of the pink aqueous phase at 520 nm.
-
Calculate the concentration of pyocyanin (µg/mL) by multiplying the absorbance at 520 nm by 17.072.
Rhamnolipid Quantification Assay (Orcinol Method)
Rhamnolipids are biosurfactants and virulence factors whose production is under the control of the Rhl quorum sensing system, which is in turn regulated by the Las system.
Materials:
-
Supernatants from P. aeruginosa cultures treated with this compound.
-
Diethyl ether or ethyl acetate
-
Orcinol (B57675) solution (e.g., 1.6% in water)
-
Sulfuric acid (concentrated)
-
Rhamnose standard solution
Protocol:
-
Collect cell-free supernatants from P. aeruginosa cultures grown with and without this compound.
-
Acidify the supernatant to a pH of approximately 3-4 with HCl.
-
Extract the rhamnolipids twice with an equal volume of diethyl ether or ethyl acetate.
-
Pool the organic phases and evaporate to dryness.
-
Resuspend the dried extract in a known volume of water.
-
Prepare a standard curve using known concentrations of rhamnose.
-
To 100 µL of the resuspended extract or rhamnose standard, add 900 µL of a freshly prepared solution containing 0.19% orcinol in 53% sulfuric acid.
-
Heat the samples at 80°C for 30 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 421 nm.
-
Determine the rhamnolipid concentration in the samples by comparing their absorbance to the rhamnose standard curve.
Visualizations
Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the effect of this compound on P. aeruginosa.
References
Application Notes: High-Throughput Screening for Quorum Sensing Inhibitors using LasR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. In the opportunistic human pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator at the top of a hierarchical QS cascade, making it an attractive target for the development of novel anti-virulence therapies. The inhibition of LasR can disrupt the entire QS system, thereby attenuating pathogenicity without exerting selective pressure for resistance, a common issue with traditional antibiotics.
LasR-IN-2 is a potent, synthetic inhibitor of the P. aeruginosa LasR protein, identified through high-throughput screening (HTS). These application notes provide a comprehensive overview of the use of this compound as a tool for studying quorum sensing and as a lead compound for anti-virulence drug discovery. Detailed protocols for primary HTS and secondary validation assays are provided to guide researchers in the evaluation of this compound and other potential QS inhibitors.
LasR Signaling Pathway in Pseudomonas aeruginosa
The las quorum sensing system is a central regulatory circuit in P. aeruginosa. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1] As the bacterial population density increases, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[2] The LasR regulon includes genes encoding for virulence factors such as elastase (lasB), alkaline protease, and exotoxin A. Furthermore, LasR positively regulates other QS systems, including the rhl system, creating a hierarchical regulatory cascade.[3]
High-Throughput Screening for LasR Inhibitors
The identification of LasR inhibitors like this compound is often accomplished through HTS campaigns utilizing engineered reporter strains. A common strategy employs a heterologous host, such as E. coli or a P. aeruginosa strain with a deleted lasI gene, that expresses LasR and a reporter gene whose expression is driven by a LasR-dependent promoter. The reporter is typically a fluorescent protein (e.g., GFP) or an enzyme that produces a measurable signal (e.g., β-galactosidase). In the presence of the native autoinducer, 3-oxo-C12-HSL, the reporter gene is expressed. The addition of a potential inhibitor will disrupt this process, leading to a decrease in the reporter signal.
Quantitative Data for this compound
The following tables summarize the inhibitory activity of this compound in various assays. This data is representative of a potent synthetic LasR inhibitor identified through HTS.
Table 1: In Vitro Activity of this compound
| Assay Type | Description | IC50 (µM) |
| Primary HTS | Inhibition of GFP expression in a P. aeruginosa ΔlasI reporter strain containing a PlasB-GFP fusion, induced with 100 nM 3-oxo-C12-HSL. | 2.5 |
| Dose-Response | Confirmation of inhibitory activity from the primary screen across a range of concentrations. | 2.3 |
Table 2: Effect of this compound on Virulence Factor Production in P. aeruginosa PAO1
| Virulence Factor | Assay Principle | % Inhibition at 10 µM |
| Elastase (LasB) | Measurement of elastin-degrading activity in culture supernatants using Elastin-Congo red. | 85% |
| Pyocyanin | Spectrophotometric quantification of the blue-green pigment extracted from culture supernatants. | 72% |
Table 3: Biofilm Inhibition by this compound
| Assay Type | Method | % Inhibition at 10 µM |
| Static Biofilm | Crystal violet staining of biofilms formed on polystyrene microtiter plates. | 68% |
Experimental Protocols
Protocol 1: High-Throughput Screening for LasR Inhibitors
Objective: To identify compounds that inhibit LasR-mediated gene expression.
Materials:
-
P. aeruginosa ΔlasI reporter strain (e.g., carrying a PlasB-GFP plasmid)
-
LB broth supplemented with appropriate antibiotics
-
3-oxo-C12-HSL (agonist)
-
Compound library (e.g., this compound dissolved in DMSO)
-
384-well clear-bottom, black microplates
-
Automated liquid handling system
-
Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 520 nm) and absorbance (600 nm)
Procedure:
-
Prepare an overnight culture of the P. aeruginosa reporter strain in LB broth with antibiotics at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Include DMSO-only wells as negative controls.
-
Add 25 µL of the diluted reporter strain culture to each well.
-
Prepare a solution of 3-oxo-C12-HSL in LB broth to a final concentration of 200 nM.
-
Add 25 µL of the 3-oxo-C12-HSL solution to all wells (final agonist concentration will be 100 nM).
-
Seal the plates and incubate at 37°C for 6-8 hours with shaking.
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis:
-
Normalize the fluorescence signal to cell density (Fluorescence / OD600).
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Identify "hits" as compounds that exhibit significant inhibition without affecting bacterial growth.
-
Protocol 2: Elastase Activity Assay
Objective: To quantify the effect of this compound on the production of the LasB elastase.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
This compound
-
Elastin-Congo red (ECR)
-
Tris buffer (0.1 M, pH 7.2)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth overnight at 37°C.
-
Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05.
-
Add this compound at the desired concentrations (e.g., a serial dilution from 0.1 to 50 µM). Include a DMSO control.
-
Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the cells and collect the supernatants.
-
Prepare the ECR assay solution: 10 mg of ECR in 1 mL of Tris buffer.
-
Add 100 µL of the bacterial supernatant to 900 µL of the ECR solution.
-
Incubate at 37°C for 4 hours with shaking.
-
Stop the reaction by adding 100 µL of 0.1 M phosphate buffer.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
Calculate the percent inhibition relative to the DMSO control.
Protocol 3: Static Biofilm Inhibition Assay
Objective: To assess the ability of this compound to prevent biofilm formation.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
This compound
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth overnight at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add this compound at various concentrations. Include a DMSO control.
-
Incubate the plate statically (without shaking) at 37°C for 24 hours.
-
Carefully discard the planktonic cells and wash the wells gently with sterile water.
-
Air-dry the plate.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.
-
Measure the absorbance at 550 nm.
-
Calculate the percent biofilm inhibition relative to the DMSO control.
Conclusion
This compound serves as a valuable chemical probe for dissecting the complexities of quorum sensing in P. aeruginosa. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of LasR inhibitors. By targeting the master regulator LasR, compounds like this compound represent a promising avenue for the development of anti-virulence agents that can disarm pathogens without promoting resistance. Further studies on the mechanism of action, pharmacokinetic properties, and in vivo efficacy of such inhibitors are crucial steps in translating these findings into novel therapeutic strategies for combating P. aeruginosa infections.
References
- 1. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Application of LasR Inhibitors in Studying Gene Regulation in P. aeruginosa
Note: No specific information could be found for a molecule named "LasR-IN-2." The following application notes and protocols are provided for a representative potent and irreversible LasR inhibitor, hereafter referred to as Inhibitor M , based on published data for well-characterized LasR antagonists. This document serves as a guide for researchers, scientists, and drug development professionals on the application of such inhibitors in the study of Pseudomonas aeruginosa gene regulation.
Application Notes
Introduction:
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex cell-to-cell communication system known as quorum sensing (QS) to regulate the expression of virulence factors and biofilm formation. The LasR protein is a key transcriptional regulator at the top of the P. aeruginosa QS hierarchy.[1][2][3] Upon binding to its native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), LasR undergoes dimerization and activates the transcription of a large regulon of genes, including those encoding for virulence factors such as elastase, alkaline protease, and exotoxin A.[4][5] Furthermore, the LasR system positively regulates the subordinate RhlR QS system.[6]
The critical role of LasR in controlling P. aeruginosa pathogenicity makes it an attractive target for the development of anti-virulence strategies. Small molecule inhibitors of LasR, such as Inhibitor M, are valuable chemical tools to dissect the intricacies of LasR-mediated gene regulation and to evaluate the therapeutic potential of targeting this QS system.
Mechanism of Action of Inhibitor M:
Inhibitor M is a potent, irreversible antagonist of the LasR receptor. Its mechanism of action involves covalent modification of the LasR protein, which prevents the binding of the native 3-oxo-C12-HSL autoinducer.[7] This irreversible binding stabilizes LasR in a conformation that is unable to bind to its target DNA sequences, thereby inhibiting the transcription of LasR-dependent genes.[8] Unlike traditional antibiotics, LasR inhibitors do not exert bactericidal or bacteriostatic effects, which may reduce the selective pressure for the development of resistance.[7]
Applications in Research:
-
Dissecting the LasR Regulon: Inhibitor M can be used to specifically block the LasR signaling pathway, allowing researchers to identify and study genes that are directly or indirectly regulated by LasR.
-
Investigating Virulence Factor Production: By inhibiting LasR, the expression of key virulence factors can be suppressed. This allows for the detailed study of the role of these factors in the pathogenesis of P. aeruginosa infections.
-
Studying Biofilm Formation: The LasR QS system is a critical regulator of biofilm development. Inhibitor M can be employed to investigate the specific contribution of LasR to different stages of biofilm formation, maturation, and dispersal.
-
Evaluating Anti-Virulence Therapeutic Strategies: As a potent inhibitor of a key virulence regulator, Inhibitor M serves as a lead compound and a research tool for the development of novel anti-virulence drugs targeting P. aeruginosa.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of Inhibitor M in inhibiting LasR activity and related phenotypes in P. aeruginosa.
Table 1: In Vitro Inhibition of LasR Activity
| Compound | IC50 (µM) for LasR Inhibition | Percent Inhibition of GFP at 100 µM |
| Inhibitor M (analog 28) | 1.5 ± 0.5 | 101% |
| Inhibitor M (analog 25) | 3.6 ± 1.9 | 98% |
| Control Antagonist (Br-HSL) | 16.4 ± 7.4 | 100% |
Data is presented as the mean of triplicate analysis with the range defining the 95% confidence interval. Inhibition was measured using a GFP-based LasR antagonist bioassay.[7]
Table 2: Inhibition of Virulence Factor Production and Biofilm Formation in P. aeruginosa
| Phenotype | Strain | Treatment | % Inhibition |
| Pyocyanin (B1662382) Production | PAO1 | Inhibitor M (analog 28) | >90% at 10 µM |
| PA14 | Inhibitor M (analog 28) | >90% at 10 µM | |
| Biofilm Formation | PAO1 | Inhibitor M (analog 28) | ~80% at 100 µM |
| PA14 | Inhibitor M (analog 28) | ~60% at 100 µM |
Data is derived from dose-dependent inhibition assays.[7]
Experimental Protocols
1. LasR Antagonist Bioassay using a GFP Reporter Strain
This protocol describes a cell-based assay to quantify the antagonist activity of compounds against the LasR receptor using a reporter strain.
-
Materials:
-
E. coli reporter strain carrying a LasR expression plasmid and a plasmid with a LasR-dependent GFP reporter gene.
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
3-oxo-C12-HSL (agonist).
-
Test compound (e.g., Inhibitor M).
-
96-well microtiter plates (black, clear bottom).
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 528 nm).
-
-
Protocol:
-
Inoculate the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
-
In a 96-well plate, add a fixed concentration of the agonist 3-oxo-C12-HSL (e.g., a concentration that gives ~80% of maximal activation).
-
Add varying concentrations of the test compound (Inhibitor M) to the wells. Include a positive control (a known LasR antagonist like Br-HSL) and a negative control (DMSO vehicle).
-
Add the diluted reporter strain culture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence intensity to determine GFP expression.
-
Normalize the fluorescence values to the cell density (Fluorescence/OD600).
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
2. Pyocyanin Production Inhibition Assay
This protocol measures the effect of a LasR inhibitor on the production of the virulence factor pyocyanin in P. aeruginosa.
-
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14).
-
King's A medium.
-
Test compound (e.g., Inhibitor M).
-
0.2 M HCl.
-
Spectrophotometer.
-
-
Protocol:
-
Grow P. aeruginosa overnight in King's A medium at 37°C with shaking.
-
Inoculate fresh King's A medium with the overnight culture to a starting OD600 of ~0.05.
-
Add varying concentrations of the test compound (Inhibitor M) to the cultures. Include a no-inhibitor control.
-
Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Measure the final OD600 of the cultures.
-
To extract pyocyanin, take a 5 mL aliquot of the culture supernatant.
-
Add 3 mL of chloroform and vortex vigorously.
-
Centrifuge to separate the phases. The blue pyocyanin will be in the chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to extract the pyocyanin into the acidic aqueous phase (it will turn pink).
-
Measure the absorbance of the pink solution at 520 nm (A520).
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.
-
Normalize the pyocyanin concentration to the cell density (OD600).
-
Calculate the percent inhibition of pyocyanin production for each inhibitor concentration.
-
3. Biofilm Formation Inhibition Assay
This protocol assesses the ability of a LasR inhibitor to prevent biofilm formation by P. aeruginosa.
-
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14).
-
LB broth.
-
Test compound (e.g., Inhibitor M).
-
96-well polystyrene microtiter plates.
-
0.1% Crystal Violet solution.
-
30% Acetic acid.
-
Microplate reader.
-
-
Protocol:
-
Grow P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture to a starting OD600 of ~0.05 in fresh LB broth.
-
Add varying concentrations of the test compound (Inhibitor M) to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the diluted bacterial culture to each well.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully discard the planktonic cells and wash the wells gently with water.
-
Stain the adherent biofilms by adding 0.1% Crystal Violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air-dry the plate.
-
Solubilize the bound Crystal Violet by adding 30% acetic acid to each well.
-
Measure the absorbance at 550 nm (A550) using a microplate reader.
-
The A550 is proportional to the amount of biofilm formed. Calculate the percent inhibition of biofilm formation for each inhibitor concentration.
-
Visualizations
Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and its inhibition by Inhibitor M.
Caption: General experimental workflow for evaluating the effect of a LasR inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Quantifying Pyocyanin Inhibition by the LasR Antagonist LasR-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its pathogenicity is intricately linked to a cell-to-cell communication system known as quorum sensing (QS). The LasR-LasI system sits (B43327) at the apex of the primary QS cascade in P. aeruginosa. The transcriptional regulator LasR, upon binding its cognate autoinducer, 3-oxo-C12-HSL, orchestrates the expression of a wide array of virulence factors, including the redox-active phenazine (B1670421) pigment, pyocyanin (B1662382). Pyocyanin is a key contributor to the bacterium's virulence, causing oxidative stress and damage to host tissues. Consequently, the inhibition of the LasR signaling pathway presents a promising anti-virulence strategy to combat P. aeruginosa infections.
LasR-IN-2 is a potent antagonist of the LasR receptor. By competitively binding to LasR, this compound prevents the binding of the natural autoinducer, thereby downregulating the expression of LasR-controlled virulence genes, including those responsible for pyocyanin biosynthesis. These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on pyocyanin production in P. aeruginosa.
Signaling Pathway of LasR-Mediated Pyocyanin Production
The LasR-LasI quorum sensing system is a master regulator of virulence in Pseudomonas aeruginosa. The process begins with the synthesis of the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), by the synthase LasI. As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the extracellular environment. This autoinducer can then diffuse back into the bacterial cells and bind to the LasR protein, a transcriptional regulator. The binding of 3-oxo-C12-HSL induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR dimer then binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes. This binding event initiates the transcription of a large number of virulence-related genes, including those in the phz operon, which are responsible for the biosynthesis of pyocyanin. The LasR system also positively regulates the rhl quorum sensing system, creating a hierarchical regulatory cascade that controls the expression of a wider range of virulence factors.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the LasR receptor. It is structurally designed to mimic the natural autoinducer, 3-oxo-C12-HSL, allowing it to bind to the same ligand-binding pocket on the LasR protein. However, upon binding, this compound does not induce the necessary conformational change required for LasR dimerization and activation. Instead, it occupies the binding site, effectively blocking the binding of the native 3-oxo-C12-HSL. This competitive inhibition prevents the activation of the LasR-mediated signaling cascade, leading to the downregulation of downstream virulence genes, including the phz operon. As a result, the production of pyocyanin is significantly reduced.
Experimental Protocols
Protocol 1: Quantification of Pyocyanin by UV-Vis Spectrophotometry
This protocol outlines the extraction and quantification of pyocyanin from P. aeruginosa liquid cultures treated with this compound.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PA14 or PAO1)
-
Luria-Bertani (LB) broth
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
0.2 M HCl
-
Centrifuge and centrifuge tubes
-
Spectrophotometer and cuvettes
-
Shaking incubator
Procedure:
-
Culture Preparation: Inoculate 5 mL of LB broth with a single colony of P. aeruginosa and incubate overnight at 37°C with shaking (200 rpm).
-
Experimental Setup: Dilute the overnight culture 1:100 into fresh LB broth. Prepare different concentrations of this compound to be tested. A vehicle control (e.g., DMSO) should be included. Add the desired concentrations of this compound to the diluted cultures.
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction:
-
Transfer 3 mL of the culture to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Add 1.5 mL of chloroform to the supernatant and vortex vigorously for 30 seconds. The pyocyanin will be extracted into the lower chloroform layer, which will turn blue.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex vigorously. The pyocyanin will move to the upper acidic aqueous layer, which will turn pink/red.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the phases.
-
-
Quantification:
-
Transfer the upper pink/red aqueous layer to a cuvette.
-
Measure the absorbance at 520 nm (OD520) using 0.2 M HCl as a blank.
-
Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Concentration (µg/mL) = OD520 x 17.072 [1]
-
-
Data Analysis: Plot the pyocyanin concentration against the concentration of this compound to determine the inhibitory effect. The IC50 value (the concentration of inhibitor that causes 50% inhibition of pyocyanin production) can be calculated from this data.
Protocol 2: High-Sensitivity Quantification of Pyocyanin by LC-MS/MS
For more sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.
Materials:
-
Pyocyanin standard
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Extract pyocyanin from the bacterial culture supernatant as described in Protocol 1 (steps 4a-4d). Evaporate the chloroform extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to 5% B and re-equilibrate.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for pyocyanin is m/z 211.1, and a common product ion for monitoring is m/z 168.1.
-
-
Quantification:
-
Prepare a standard curve by serially diluting a stock solution of pure pyocyanin in the initial mobile phase.
-
Analyze the standards and samples by LC-MS/MS.
-
Plot the peak area of the pyocyanin MRM transition against the concentration of the standards to generate a calibration curve.
-
Determine the concentration of pyocyanin in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for quantifying pyocyanin inhibition by this compound.
Data Presentation
The quantitative data for the inhibition of pyocyanin production by this compound should be summarized in clear and concise tables. Due to the lack of publicly available data for a compound specifically named "this compound," the following tables present example data for a representative LasR inhibitor to illustrate the expected format and results.
Table 1: Inhibition of Pyocyanin Production by a Representative LasR Inhibitor
| Inhibitor Concentration (µM) | Pyocyanin Concentration (µg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 15.2 ± 0.8 | 0 |
| 1 | 12.5 ± 0.6 | 17.8 |
| 5 | 8.1 ± 0.4 | 46.7 |
| 10 | 4.3 ± 0.3 | 71.7 |
| 25 | 1.9 ± 0.2 | 87.5 |
| 50 | 0.8 ± 0.1 | 94.7 |
Table 2: IC50 Value for Pyocyanin Inhibition
| Compound | IC50 (µM) |
| Representative LasR Inhibitor | ~6.5 |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to quantify the inhibitory effect of this compound on pyocyanin production in Pseudomonas aeruginosa. By employing these standardized methods, scientists can obtain reliable and reproducible data to evaluate the efficacy of LasR antagonists as potential anti-virulence agents. The detailed protocols for both spectrophotometric and LC-MS/MS-based quantification allow for flexibility depending on the required sensitivity and available instrumentation. The provided diagrams and data tables serve as a clear framework for understanding the underlying biological pathways and for presenting experimental findings. This systematic approach is crucial for the advancement of novel therapeutic strategies targeting quorum sensing in pathogenic bacteria.
References
Protocol for Assessing LasR-IN-2's Effect on Elastase Activity in Pseudomonas aeruginosa
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a cell-to-cell communication system, known as quorum sensing (QS), to regulate the expression of virulence factors, including elastase.[1][2] The LasR protein is a key transcriptional activator in the P. aeruginosa QS hierarchy.[1][3][4] Upon binding its autoinducer, N-(3-oxododecanoyl)-homoserine lactone (3O-C12-HSL), LasR activates the transcription of numerous target genes, including lasB, which encodes for the elastase enzyme.[4][5] This protease contributes to the breakdown of host tissues and immune evasion. LasR-IN-2 is a known inhibitor of the LasR protein, and this protocol outlines a detailed method to assess its effect on elastase activity.
Signaling Pathway and Experimental Workflow
The LasR-dependent quorum sensing system plays a pivotal role in the production of elastase. The signaling cascade begins with the synthesis of the autoinducer 3O-C12-HSL by LasI. As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the LasR protein. This complex then activates the transcription of target genes, including lasB, leading to the production and secretion of elastase. This compound is hypothesized to interfere with this pathway by inhibiting LasR function, thereby reducing elastase production.
Caption: LasR signaling pathway for elastase production and inhibition by this compound.
The experimental workflow to assess the impact of this compound on elastase activity involves culturing P. aeruginosa, treating the cultures with the inhibitor, preparing cell-free supernatants, and quantifying the elastase activity using a colorimetric assay with Elastin-Congo Red (ECR) as a substrate.
Caption: Experimental workflow for assessing this compound's effect on elastase activity.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Storage |
| Pseudomonas aeruginosa (e.g., PAO1) | ATCC | 15692 | -80°C |
| Luria-Bertani (LB) Broth | Sigma-Aldrich | L3022 | Room Temp |
| This compound | Tocris | 4331 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| Elastin-Congo Red (ECR) | Sigma-Aldrich | E0505 | Room Temp |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |
| 96-well microplates | Corning | 3596 | Room Temp |
| Spectrophotometer | Molecular Devices | SpectraMax M2 | N/A |
Protocol 1: Culture and Treatment of P. aeruginosa
-
Inoculate a single colony of P. aeruginosa PAO1 into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
Prepare a stock solution of this compound in DMSO.
-
Add varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the diluted cultures. Ensure the final DMSO concentration is consistent across all conditions (e.g., ≤ 0.5%). Include a vehicle control (DMSO only).
-
Incubate the cultures for 18-24 hours at 37°C with shaking at 200 rpm.
Protocol 2: Preparation of Cell-Free Supernatant
-
After incubation, transfer 1 mL of each culture to a microcentrifuge tube.
-
Centrifuge the cultures at 12,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria.
-
The resulting cell-free supernatant contains the secreted elastase and can be used immediately or stored at -20°C.
Protocol 3: Elastase Activity Assay using Elastin-Congo Red (ECR)
This assay measures the release of Congo Red dye from the insoluble ECR substrate upon digestion by elastase.[6][7][8][9][10]
-
Prepare ECR Assay Buffer: 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5.
-
Prepare ECR Substrate Suspension: Suspend Elastin-Congo Red in ECR Assay Buffer to a final concentration of 5 mg/mL. Vortex vigorously to ensure a uniform suspension.
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of the ECR substrate suspension to each well.
-
Add 50 µL of the prepared cell-free supernatant from each treatment condition to the corresponding wells.
-
Include a blank control containing 50 µL of sterile LB broth instead of supernatant.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C for 4-6 hours with gentle shaking.
-
-
Termination and Measurement:
-
Centrifuge the plate at 3,000 x g for 10 minutes to pellet the undigested ECR.
-
Carefully transfer 100 µL of the supernatant from each well to a new, clear 96-well plate.
-
Measure the absorbance of the solubilized Congo Red at 495 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Express elastase activity as a percentage of the vehicle control.
-
Plot the percentage of elastase activity against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce elastase activity by 50%).
-
Data Presentation
Table 1: Effect of this compound on Elastase Activity
| This compound (µM) | Absorbance at 495 nm (Mean ± SD) | Elastase Activity (% of Control) |
| 0 (Vehicle Control) | 0.850 ± 0.045 | 100% |
| 1 | 0.765 ± 0.038 | 90% |
| 5 | 0.595 ± 0.029 | 70% |
| 10 | 0.425 ± 0.021 | 50% |
| 25 | 0.213 ± 0.015 | 25% |
| 50 | 0.106 ± 0.010 | 12.5% |
Table 2: IC₅₀ Value for this compound Inhibition of Elastase Activity
| Compound | IC₅₀ (µM) |
| This compound | 10 |
Note: The data presented in the tables are for illustrative purposes only and will vary based on experimental results.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on elastase activity in P. aeruginosa. By following these detailed steps, researchers can obtain quantitative data to evaluate the efficacy of this compound as a potential quorum sensing inhibitor for anti-virulence therapy. The use of the Elastin-Congo Red assay offers a reliable and straightforward method for this assessment.[6][7][8][9][10]
References
- 1. Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. journals.asm.org [journals.asm.org]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bibliosearch.polimi.it [bibliosearch.polimi.it]
- 7. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
Application Notes and Protocols for Studying the LasR-RhlR Quorum Sensing Hierarchy using a Potent LasR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key regulator of its pathogenicity is a sophisticated cell-to-cell communication system known as quorum sensing (QS). The hierarchical LasR-RhlR QS network governs the expression of a wide array of virulence factors, including proteases, toxins, and biofilm formation, making it an attractive target for novel anti-virulence therapies.
The LasR receptor, activated by its cognate autoinducer 3-oxo-C12-HSL, sits (B43327) at the apex of the QS cascade, directly activating the expression of genes encoding for virulence factors such as the elastase LasB and also activating the RhlR system. The RhlR receptor, in turn, responds to its autoinducer C4-HSL to control the production of other virulence factors like pyocyanin (B1662382) and rhamnolipids, which are crucial for biofilm maturation.[1][2] By inhibiting LasR, the entire downstream signaling cascade can be attenuated, leading to a significant reduction in P. aeruginosa virulence.
These application notes will guide researchers through the process of quantifying the inhibitory effects of LasR antagonists on key virulence phenotypes and provide detailed, step-by-step protocols for the necessary assays.
Signaling Pathway and Inhibitor Mechanism
The LasR-RhlR quorum sensing cascade is a complex and interconnected regulatory network. The following diagram illustrates the hierarchical nature of this pathway and the point of intervention for a LasR inhibitor.
Quantitative Data Summary
The efficacy of a LasR inhibitor can be quantified by measuring its impact on various QS-controlled phenotypes. The following tables summarize the expected dose-dependent inhibitory effects of LasR-inhibitor-X on pyocyanin production, elastase activity, and biofilm formation in P. aeruginosa.
Table 1: Inhibition of Pyocyanin Production by LasR-inhibitor-X
| Concentration (µM) | Pyocyanin Production (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 55 | ± 6.1 |
| 10 | 25 | ± 3.9 |
| 25 | 10 | ± 2.5 |
| 50 | <5 | ± 1.8 |
| IC₅₀ | ~ 6 µM |
Table 2: Inhibition of Elastase (LasB) Activity by LasR-inhibitor-X
| Concentration (µM) | Elastase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 6.5 |
| 1 | 90 | ± 5.9 |
| 5 | 60 | ± 7.2 |
| 10 | 30 | ± 4.5 |
| 25 | 15 | ± 3.1 |
| 50 | <10 | ± 2.2 |
| IC₅₀ | ~ 7 µM |
Table 3: Inhibition of Biofilm Formation by LasR-inhibitor-X
| Concentration (µM) | Biofilm Formation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 8.1 |
| 1 | 92 | ± 7.5 |
| 5 | 68 | ± 9.3 |
| 10 | 45 | ± 6.8 |
| 25 | 25 | ± 5.2 |
| 50 | 15 | ± 4.1 |
| IC₅₀ | ~ 12 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to perform these assays with appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (a known LasR inhibitor, if available). All experiments should be conducted in at least triplicate to ensure statistical significance.
Protocol 1: Reporter Gene Assay for LasR Activity
This protocol utilizes a reporter strain, typically E. coli, co-transformed with a plasmid expressing LasR and a second plasmid containing a LasR-dependent promoter (e.g., PlasI) fused to a reporter gene (e.g., gfp or lacZ).
Materials:
-
E. coli reporter strain (e.g., BL21(DE3)) with LasR expression and reporter plasmids
-
Luria-Bertani (LB) broth with appropriate antibiotics
-
3-oxo-C12-HSL (autoinducer)
-
LasR-inhibitor-X
-
96-well microtiter plates (black, clear bottom for fluorescence)
-
Plate reader capable of measuring absorbance and fluorescence
Procedure:
-
Inoculate a single colony of the reporter strain into LB broth with antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh LB broth with antibiotics.
-
To the wells of a 96-well plate, add the diluted culture.
-
Add 3-oxo-C12-HSL to a final concentration that induces a sub-maximal reporter response (to allow for detection of both agonists and antagonists).
-
Add varying concentrations of LasR-inhibitor-X to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Measure the reporter signal (e.g., fluorescence at excitation/emission wavelengths appropriate for GFP).
-
Normalize the reporter signal to the OD₆₀₀ to account for any effects on cell growth.
-
Calculate the percent inhibition relative to the control and determine the IC₅₀ value.
Protocol 2: Pyocyanin Production Assay
This assay quantifies the production of the blue-green pigment pyocyanin, a virulence factor regulated by the RhlR system, which is in turn controlled by LasR.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
LB broth
-
LasR-inhibitor-X
-
0.2 M HCl
-
Centrifuge and spectrophotometer
Procedure:
-
Grow P. aeruginosa overnight in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add varying concentrations of LasR-inhibitor-X.
-
Incubate at 37°C with shaking for 18-24 hours.
-
Centrifuge 1 mL of culture to pellet the cells.
-
Transfer the supernatant to a new tube and add 0.6 mL of chloroform. Vortex to extract the pyocyanin (the chloroform layer will turn blue).
-
Transfer the chloroform layer to a new tube and add 0.4 mL of 0.2 M HCl. Vortex to move the pyocyanin to the acidic aqueous phase (which will turn pink).
-
Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the pyocyanin concentration and normalize to the cell density (OD₆₀₀) of the original culture.
Protocol 3: Elastase Activity Assay
This protocol measures the activity of the LasB elastase, a major protease directly regulated by LasR, using Elastin-Congo Red as a substrate.
Materials:
-
P. aeruginosa strain
-
LB broth
-
LasR-inhibitor-X
-
Elastin-Congo Red
-
Tris buffer (50 mM, pH 7.5)
-
Centrifuge and spectrophotometer
Procedure:
-
Grow P. aeruginosa in the presence of varying concentrations of LasR-inhibitor-X as described for the pyocyanin assay.
-
Centrifuge the cultures to obtain cell-free supernatants.
-
Prepare a reaction mixture containing the supernatant and Elastin-Congo Red in Tris buffer.
-
Incubate the mixture at 37°C for several hours (e.g., 4-18 hours) with shaking.
-
Stop the reaction by placing the tubes on ice and centrifuge to pellet the remaining insoluble substrate.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.
-
Calculate the percent inhibition of elastase activity compared to the control.
Protocol 4: Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the ability of P. aeruginosa to form biofilms on a solid surface, a process influenced by the LasR-RhlR hierarchy.
Materials:
-
P. aeruginosa strain
-
LB broth
-
LasR-inhibitor-X
-
96-well flat-bottom microtiter plates (polystyrene)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Grow P. aeruginosa overnight in LB broth.
-
Dilute the culture 1:100 in fresh LB broth and add varying concentrations of LasR-inhibitor-X.
-
Dispense the cultures into the wells of a 96-well plate and incubate statically at 37°C for 24-48 hours.
-
Carefully discard the liquid from the wells and gently wash the wells twice with PBS to remove planktonic cells.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 595 nm.
-
Calculate the percent inhibition of biofilm formation.
Conclusion
The study of the LasR-RhlR quorum sensing hierarchy using potent and specific inhibitors like LasR-inhibitor-X is a critical step in the development of novel anti-virulence strategies to combat P. aeruginosa infections. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to evaluate the efficacy of their own LasR-targeting compounds. By systematically quantifying the impact of these inhibitors on key virulence phenotypes, the scientific community can advance the discovery of new therapeutic agents that disarm this resilient pathogen without exerting selective pressure for resistance.
References
- 1. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of LasR-IN-2: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to determine the half-maximal inhibitory concentration (IC50) of LasR-IN-2, a known inhibitor of the LasR receptor in Pseudomonas aeruginosa. The LasR protein is a key transcriptional regulator in the quorum sensing (QS) circuit of P. aeruginosa, a critical pathway controlling virulence factor production and biofilm formation.[1] Inhibition of the Las system is a promising strategy for the development of anti-virulence therapies.[2][3]
LasR Signaling Pathway in Pseudomonas aeruginosa
The las quorum sensing system is a primary regulatory circuit in P. aeruginosa. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic transcriptional regulator, LasR. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes. This activates the transcription of target genes, including those responsible for the production of virulence factors like elastase (LasB), pyocyanin (B1662382), and rhamnolipids, as well as components of the biofilm matrix.[1][2]
References
Troubleshooting & Optimization
Troubleshooting LasR-IN-2 insolubility in culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting instructions and frequently asked questions (FAQs) to address the common issue of LasR-IN-2 insolubility in bacterial culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be difficult to dissolve in aqueous culture media?
This compound is a small molecule inhibitor designed to target the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system. Like many potent small molecule inhibitors developed for drug discovery, this compound is likely a hydrophobic compound. This inherent low water solubility is the primary reason it can be challenging to dissolve and maintain in aqueous solutions like bacterial culture broth.
Q2: My this compound precipitated immediately when I added my stock solution to the culture medium. What is causing this?
This phenomenon is commonly referred to as "crashing out." It typically occurs when a concentrated stock solution of a hydrophobic compound, usually prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous environment of the culture medium.[1][2] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the medium, leading to the formation of a visible precipitate.[1][2]
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[3] It is crucial to use anhydrous (dry) DMSO, as any contaminating moisture can reduce the solubility of the compound or accelerate its degradation.
Q4: How can I prevent this compound from precipitating when I add it to my culture medium?
To prevent precipitation, a careful and methodical approach to dilution is necessary. Key strategies include:
-
Use Pre-warmed Media: Always add the compound to culture medium that has been pre-warmed to the experimental temperature (e.g., 37°C), as solubility often decreases in cold liquids.[1]
-
Add Stock Solution Dropwise: Introduce the stock solution slowly to the medium while gently vortexing or swirling.[1] This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Perform Intermediate Dilutions: Instead of adding a highly concentrated stock directly, consider making an intermediate dilution of the stock in pure DMSO first. Then, add this intermediate stock to the medium.
-
Limit Final DMSO Concentration: The final concentration of DMSO in your culture should typically not exceed 1%, as higher concentrations can affect bacterial growth.[3][4] It is essential to run a vehicle control (medium with the same final concentration of DMSO but without this compound) to account for any effects of the solvent itself.[4]
Q5: The medium containing this compound was clear initially but became cloudy after incubation. What could be the cause?
Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Removing cultures repeatedly from a stable incubator environment can cause temperature cycling, which may decrease compound solubility over time.[2][5]
-
Media Evaporation: During long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1][5] Using plates with low-evaporation lids or ensuring proper incubator humidification can mitigate this.[1]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.
Q6: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
The most reliable way to prevent solubility issues is to experimentally determine the maximum working concentration of this compound in your specific culture medium and under your exact experimental conditions. A simple solubility test, as detailed in Protocol 3 below, can be performed to identify the highest concentration that remains clear over the course of your experiment.
Data Summary
While specific solubility data for this compound is not publicly available, the table below provides typical solubility information for a generic hydrophobic small molecule inhibitor in common laboratory solvents. This data is for illustrative purposes only.
| Solvent | Typical Solubility Range | Notes |
| DMSO | 25 - 100 mM | Recommended for primary stock solutions.[3] |
| Ethanol | 1 - 20 mM | Can be an alternative to DMSO, but the final concentration in media must be carefully controlled.[6] |
| Methanol | 1 - 10 mM | Less common for cell-based assays due to higher volatility and potential toxicity. |
| Water | < 0.1 mM (practically insoluble) | Direct dissolution in aqueous buffers or media is generally not feasible for this class of compounds. |
| Culture Media (e.g., LB, M9) | Highly variable (< 100 µM) | Solubility is dependent on media composition, pH, temperature, and presence of serum/proteins.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[3] If dissolution is difficult, brief sonication in a water bath may be helpful.[1]
-
Storage: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of the Final Working Solution in Culture Medium
-
Pre-warm Medium: Warm your sterile bacterial culture medium to the intended experimental temperature (e.g., 37°C).[1]
-
Thaw Stock: Thaw one aliquot of the high-concentration this compound stock solution at room temperature.
-
Dilution: While gently vortexing the pre-warmed medium, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration. For example, to make a 50 µM solution from a 50 mM stock, add 1 µL of stock to 1 mL of medium (for a final DMSO concentration of 0.1%).
-
Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your bacterial culture.
Protocol 3: Determining the Maximum Soluble Concentration
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in pure DMSO.[1]
-
Dispense Medium: Add your pre-warmed culture medium to the wells of a sterile 96-well plate (e.g., 198 µL per well).
-
Add Compound: Add a small, fixed volume of each DMSO dilution to the wells (e.g., 2 µL), creating a range of final this compound concentrations.[1] Be sure to include a "DMSO only" control well.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of turbidity, cloudiness, or crystal formation at several time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measure, you can read the absorbance of the plate at 600 nm; an increase in absorbance relative to the control indicates precipitation.[1]
-
Determine Limit: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these specific conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified LasR quorum sensing pathway and inhibition.
References
Preventing Degradation of LasR-IN-2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of LasR-IN-2 in your experiments. This compound is a potent, irreversible inhibitor of the Pseudomonas aeruginosa LasR protein, a key regulator of quorum sensing and virulence. Due to its reactive maleimide (B117702) functional group, proper handling and experimental design are crucial to ensure its stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is the first line of defense against degradation.
-
Solid Form: this compound powder should be stored at -20°C, desiccated, and protected from light.
-
In Solution: For short-term storage (days), stock solutions in anhydrous, aprotic solvents like DMSO or DMF can be stored at -20°C. For long-term storage (weeks to months), aliquoting stock solutions into single-use vials and storing at -80°C is recommended to minimize freeze-thaw cycles.
Q2: What is the primary cause of this compound degradation in experiments?
A: The maleimide group in this compound is susceptible to two main degradation pathways in aqueous environments:
-
Hydrolysis: The succinimide (B58015) ring of the maleimide can undergo hydrolysis, especially at neutral to high pH, rendering it unable to react with its target cysteine residue on the LasR protein.
-
Reaction with Thiols: this compound can react with non-target thiols present in the experimental buffer, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME). This will deplete the active inhibitor before it can bind to LasR.
Q3: My experiment with this compound is not showing the expected inhibition. What are the possible reasons related to inhibitor degradation?
A: Several factors could be at play:
-
Improper Storage: The compound may have degraded before use due to incorrect storage conditions.
-
Incompatible Buffer: The presence of reducing agents like DTT or BME in your buffer will inactivate this compound.
-
High pH: The experimental buffer pH might be too high (ideally should be between 6.5 and 7.5), leading to hydrolysis of the maleimide group.
-
Extended Incubation in Aqueous Buffer: Prolonged incubation of this compound in aqueous buffer before adding it to the assay can lead to hydrolysis.
-
Freeze-Thaw Cycles: Multiple freeze-thaw cycles of your stock solution can introduce moisture and promote degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed
This is a common issue that can often be traced back to the stability of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Stock Solution | Prepare a fresh stock solution of this compound from powder. | Ensures the inhibitor is active at the start of the experiment. |
| Presence of Thiols in Buffer | Omit any thiol-containing reducing agents (e.g., DTT, BME) from your experimental buffer. If a reducing agent is essential for your protein's stability, consider alternative, non-thiol-based reducing agents like TCEP (Tris(2-carboxyethyl)phosphine), but use with caution and at the lowest effective concentration. | Thiol-based reducing agents will react with the maleimide group of this compound, inactivating it. |
| Inappropriate Buffer pH | Ensure your experimental buffer pH is maintained between 6.5 and 7.5. | The reaction of maleimides with thiols is most efficient in this pH range, while the rate of hydrolysis increases at higher pH. |
| Hydrolysis During Experiment | Prepare fresh dilutions of this compound in aqueous buffer immediately before adding to the assay. Minimize the pre-incubation time of the inhibitor in the buffer. | Reduces the time the maleimide is exposed to aqueous conditions, minimizing hydrolysis. |
Issue 2: High Background Signal or Off-Target Effects
This may indicate non-specific reactions of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with Non-Target Cysteines | Include a pre-incubation step of your protein sample with a non-specific, non-inhibitory maleimide compound (e.g., N-ethylmaleimide) at a low concentration, followed by removal of the excess maleimide compound before adding this compound. | This can block highly reactive, non-target cysteines on your protein or other proteins in a complex mixture. |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound that provides maximal specific inhibition with minimal off-target effects. | Using an excessively high concentration can lead to non-specific binding and inhibition. |
Data Presentation: Stability of Maleimide-Thiol Adducts
The stability of the covalent bond formed between this compound and the LasR protein is also a critical factor. The following table summarizes the half-lives of a model maleimide-thiol adduct in the presence of glutathione (B108866) (GSH), a common intracellular thiol, which can mediate the reversal of the covalent bond (retro-Michael reaction).
| Maleimide-Thiol Adduct | Condition | Half-life (hours) | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 - 18 | [1] |
| NEM - N-acetyl-l-cysteine (NAC) | Incubation with glutathione | 3.6 - 258 | [1] |
Note: These are model compounds and the stability of the this compound-LasR adduct may vary.
Experimental Protocols
Key Experiment: In Vitro LasR Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the LasR protein.
1. Reagents and Materials:
-
Purified LasR protein
-
This compound (stored as a 10 mM stock in anhydrous DMSO at -80°C)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Reporter system for LasR activity (e.g., a fluorescent probe that binds to the active form of LasR, or a transcriptional reporter assay)
2. Procedure:
-
Thaw the this compound stock solution on ice.
-
Prepare serial dilutions of this compound in Assay Buffer immediately before use.
-
In a microplate, add the purified LasR protein to each well.
-
Add the freshly prepared dilutions of this compound to the wells containing the LasR protein. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the reaction by adding the substrate for the reporter system.
-
Measure the signal (e.g., fluorescence) at regular intervals using a plate reader.
8. Data Analysis:
-
Plot the signal versus time for each inhibitor concentration.
-
Determine the initial reaction rates.
-
Plot the initial rates against the inhibitor concentration and fit the data to an appropriate model to determine the IC50 value.
Visualizations
Signaling Pathway: LasR-mediated Quorum Sensing
Caption: this compound inhibits quorum sensing by irreversibly binding to the LasR protein.
Experimental Workflow: LasR Inhibition Assay
Caption: A typical workflow for an in vitro LasR inhibition assay using this compound.
Logical Relationship: Factors Affecting this compound Stability
Caption: Key factors that influence the stability and degradation of this compound.
References
Technical Support Center: Characterizing LasR Inhibitors in P. aeruginosa
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed public information on the specific off-target profile of LasR-IN-2 is limited. This guide provides a general framework for assessing the activity and potential off-target effects of LasR inhibitors, using principles and data derived from the broader study of quorum sensing modulators in Pseudomonas aeruginosa. The protocols and troubleshooting advice provided herein are intended as a starting point for the rigorous characterization of any novel LasR inhibitor.
Frequently Asked Questions (FAQs)
Q1: My LasR inhibitor is showing a stronger effect on a virulence phenotype (e.g., pyocyanin (B1662382) production) than expected from my LasR reporter assay. What could be the cause?
A1: This discrepancy could arise from several factors:
-
Off-target effects: The compound may be inhibiting other regulatory pathways that also control the phenotype. For instance, it could be acting on the Rhl or PQS quorum sensing systems, which are also crucial for virulence factor production.[1][2][3]
-
Metabolic interference: The inhibitor might be indirectly affecting virulence by altering the overall metabolic state of the bacterium.[4]
-
Growth inhibition: At the concentration used, the compound might be slowing bacterial growth (cytotoxicity), which can non-specifically reduce the production of density-dependent factors. It is crucial to always perform a growth curve analysis in parallel.
Q2: I'm observing a significant reduction in biofilm formation, but my LasR reporter is only moderately inhibited. Is this an off-target effect?
A2: It is possible. While LasR is a key regulator of biofilm formation, other mechanisms are also involved.[5][6] The compound could be interfering with:
-
Other QS Systems: The Rhl and PQS systems are also integral to biofilm development.[1][3]
-
Cell Adhesion: The compound might be blocking bacterial attachment to surfaces, a critical early step in biofilm formation, independent of LasR activity.
-
Extracellular Polymeric Substance (EPS) Production: Inhibition of pathways responsible for producing the biofilm matrix would reduce biofilm mass.
Q3: How can I be sure my compound is specifically targeting LasR and not just toxic to the bacteria?
A3: This is a critical control. A true quorum sensing inhibitor should reduce virulence at sub-lethal concentrations. You must perform a bacterial growth inhibition assay.
-
Determine the Minimum Inhibitory Concentration (MIC): Find the lowest concentration of your compound that inhibits visible bacterial growth.
-
Work at Sub-MIC Concentrations: All your phenotypic and reporter assays should be conducted at concentrations well below the MIC to ensure you are observing specific inhibition of quorum sensing and not just the effects of toxicity or slowed growth.[7]
Q4: My LasR inhibitor appears to affect the Rhl system. Is this expected?
A4: Yes, this can be an expected on-target effect. The P. aeruginosa quorum sensing network is hierarchical, with LasR often acting as a master regulator that positively controls the expression of the rhlR and rhlI genes.[1][3][8] Therefore, inhibiting LasR can lead to a downstream decrease in RhlR/RhlI levels and a subsequent reduction in Rhl-controlled phenotypes. To dissect this, you would need to use reporter strains specific for the RhlR system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High variability in reporter assay results. | Inconsistent solvent concentration (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%). Include a solvent-only control. |
| Instability of the compound in the assay medium. | Assess compound stability over the time course of the experiment. | |
| Inhibitor works in E. coli reporter but not in P. aeruginosa. | Compound permeability issues in P. aeruginosa. | P. aeruginosa has robust efflux pump systems that may remove the compound. Consider using efflux pump inhibitor strains for mechanistic studies. |
| Overexpression of LasR in the E. coli system masks potency. | Apparent potency can be lower in heterologous systems with high receptor expression compared to native expression levels in P. aeruginosa.[9] | |
| Phenotypic inhibition is observed, but no activity in the LasR reporter assay. | The compound targets a downstream component of the QS pathway. | Investigate effects on RhlR and PqsR using specific reporter strains. |
| The compound acts via a mechanism other than direct LasR antagonism (e.g., signal degradation, synthase inhibition). | Perform biochemical assays to test for enzymatic degradation of the 3O-C12-HSL signal or inhibition of the LasI synthase. | |
| The compound destabilizes the LasR protein. | Use assays like thermal shift or sedimentation velocity to assess the effect of the compound on LasR protein stability.[10] |
Quantitative Data: Potency of Characterized LasR Inhibitors (for reference)
Note: The following data are for various published LasR inhibitors and are provided for comparative purposes. The potency of this compound should be determined experimentally.
| Compound | Assay Type | IC₅₀ (µM) | Reference |
| mBTL | Pyocyanin Inhibition (PA14) | 4.0 ± 0.5 | [8] |
| V-06-018 | Pyocyanin Inhibition (PA14) | 18 ± 2 | [8] |
| Compound 28 | GFP-based LasR Antagonist Bioassay | 1.5 ± 0.5 | [7] |
| Compound 25 | GFP-based LasR Antagonist Bioassay | 3.6 ± 1.9 | [7] |
| Br-HSL (control) | GFP-based LasR Antagonist Bioassay | 16.4 ± 7.4 | [7] |
Experimental Protocols
Protocol 1: LasR-Specific Reporter Gene Assay
This protocol uses a reporter strain where a LasR-dependent promoter drives the expression of a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein).
-
Strain Preparation: Grow the P. aeruginosa or E. coli LasR reporter strain overnight in appropriate media with selective antibiotics.
-
Subculturing: Dilute the overnight culture 1:100 into fresh media.
-
Plate Preparation: In a 96-well microplate, add your test compound (e.g., this compound) at various concentrations. Include a positive control (a known inhibitor), a negative control (no inhibitor), and a solvent control (e.g., DMSO).
-
Induction: Add the LasR autoinducer, 3-oxo-C12-HSL, to all wells (except for agonism controls) at a concentration known to give a robust signal (e.g., EC₉₅, typically in the nanomolar range).[8]
-
Inoculation: Add the subcultured reporter strain to each well.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 8-12 hours), allowing for gene expression.
-
Measurement: Measure the reporter signal (fluorescence for GFP, or after adding substrate for β-galactosidase/luciferase) using a plate reader.[8][11]
-
Data Analysis: Normalize the reporter signal to cell density (OD₆₀₀) to account for any minor growth effects. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Bacterial Growth Inhibition (Cytotoxicity) Assay
This protocol determines the effect of the compound on bacterial viability.
-
Strain Preparation: Grow P. aeruginosa overnight in a rich medium (e.g., Tryptic Soy Broth - TSB).
-
Inoculum Preparation: Dilute the overnight culture to a standardized density (e.g., ~1 x 10⁶ CFU/mL) in fresh media.
-
Plate Preparation: In a 96-well microplate, prepare serial dilutions of your test compound. Include a positive control (a known antibiotic like ciprofloxacin), and a no-compound negative control.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that results in no visible growth (no significant increase in OD₆₀₀ compared to the initial reading).
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of an inhibitor on the formation of static biofilms.
-
Strain Preparation: Grow P. aeruginosa overnight in TSB at 37°C.
-
Inoculum Preparation: Dilute the overnight culture 1:100 into fresh LB or M63 minimal medium.[5][12]
-
Plate Setup: Dispense the diluted bacterial suspension into a flat-bottom 96-well microplate. Add your test compound at various sub-MIC concentrations. Include appropriate controls.
-
Static Incubation: Incubate the plate without shaking at 37°C for 24 hours.[5]
-
Washing: Carefully discard the liquid from the wells. Wash the wells gently with water or PBS to remove planktonic (non-adherent) cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells again with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or ethanol (B145695) to each well to solubilize the dye bound to the biofilm.[12]
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at ~550 nm.[5][12] A lower absorbance in treated wells compared to the control indicates biofilm inhibition.
Visualizations
Caption: P. aeruginosa Quorum Sensing Hierarchy.
Caption: Troubleshooting Logic for LasR Inhibitors.
Caption: Workflow for Inhibitor Characterization.
References
- 1. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The quorum sensing regulator RhlR positively controls the expression of the type III secretion system in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]
- 4. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of LasR-IN-2 experimental results
Welcome to the technical support center for LasR-IN-2, a potent inhibitor of the Pseudomonas aeruginosa LasR quorum-sensing system. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum-sensing (QS) hierarchy. The LasR system is crucial for controlling the expression of numerous virulence factors and biofilm formation.[1][2][3][4][5][6][7][8] this compound functions by interacting with the ligand-binding domain of the LasR protein. Specifically, it is reported to form a hydrogen bond with the Tryptophan-56 (Trp56, sometimes referred to as TRY-56) residue within the binding pocket.[9][10][11] This interaction likely prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), thereby inhibiting the activation of LasR-dependent gene expression.
Q2: What are the basic chemical properties of this compound?
A2: The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 3033530-61-6 |
| Chemical Formula | C₂₁H₁₆ClN₃O₂ |
| Molecular Weight | 377.82 g/mol |
Q3: How should I dissolve and store this compound?
A3: For optimal results and stability, this compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO. For aqueous-based assays, this stock solution can then be serially diluted into the appropriate experimental buffer or media. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What are the expected inhibitory concentrations of this compound in common assays?
A4: The effective concentration of this compound can vary depending on the specific assay, bacterial strain, and experimental conditions. Based on available data, the following concentrations can be used as a starting point for your experiments:
| Assay | Effective Concentration |
| Minimum Inhibitory Concentration (MIC) against P. aeruginosa | ~74.40 µM |
| Inhibition of Biofilm Formation | ~18.5 µM |
| Inhibition of Pyocyanin (B1662382) Production | ~18.5 µM |
| Inhibition of Rhamnolipid Production | ~18.5 µM |
| IC₅₀ for Human Dermal Fibroblasts (HDFa) | ~102 µM |
Note: These values are approximate and should be optimized for your specific experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of LasR-dependent Reporter Gene Expression
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | Ensure this compound is fully dissolved in the stock solution (DMSO). Briefly vortex and visually inspect for any precipitate. When diluting into aqueous buffer, ensure rapid mixing to prevent precipitation. Consider a brief sonication of the final solution. |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inappropriate Assay Conditions | Verify the concentration of the 3O-C12-HSL autoinducer used to stimulate the reporter. The concentration of this compound should be optimized relative to the autoinducer concentration. |
| Cell Density and Growth Phase | Ensure that the bacterial culture is in the appropriate growth phase (typically mid- to late-logarithmic phase) for optimal quorum-sensing activity when the inhibitor is added. |
| Plasmid Stability (for reporter strains) | If using a plasmid-based reporter system, ensure that the appropriate antibiotic selection is maintained throughout the experiment to retain the plasmid. |
Problem 2: High Variability in Biofilm Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Uneven Cell Adhesion | Use tissue culture-treated microplates to promote more uniform biofilm formation. Ensure a consistent initial cell density in all wells. |
| Incomplete Staining or Washing | During crystal violet staining, ensure that all wells are stained and washed for a consistent amount of time and with the same force to avoid dislodging the biofilm. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or water. |
| This compound Precipitation | At higher concentrations, this compound may precipitate in the growth medium. Visually inspect the wells for any precipitate. If observed, lower the concentration range or adjust the solvent concentration. |
Problem 3: Difficulty Reproducing Pyocyanin or Rhamnolipid Inhibition Data
| Possible Cause | Troubleshooting Step |
| Variations in Growth Media | The composition of the growth medium can significantly impact the production of these virulence factors. Use a consistent and well-defined medium for all experiments. |
| Aeration and Culture Volume | Pyocyanin production is sensitive to aeration. Ensure consistent culture volumes and shaking speeds for all flasks or tubes. |
| Extraction and Quantification Method | Use a standardized and validated protocol for the extraction and quantification of pyocyanin (e.g., chloroform (B151607) extraction and absorbance measurement at 520 nm) and rhamnolipids (e.g., orcinol (B57675) method). |
| Time Point of Measurement | The production of these virulence factors is growth-phase dependent. Ensure that measurements are taken at a consistent time point in the bacterial growth curve. |
Experimental Protocols & Visualizations
I. LasR Signaling Pathway
The LasR protein is a central regulator in the Pseudomonas aeruginosa quorum-sensing network. Upon binding its autoinducer, 3O-C12-HSL, LasR dimerizes and activates the transcription of target genes, including those responsible for virulence factor production and biofilm formation. This compound acts as an antagonist, preventing this activation.
II. Experimental Workflow for Evaluating this compound Activity
A general workflow for testing the efficacy of this compound involves preparing the compound, treating bacterial cultures, and then assessing its impact on various quorum sensing-regulated phenotypes.
III. Detailed Methodologies
A. Reporter Gene Assay for LasR Inhibition
This protocol describes a method to quantify the inhibitory effect of this compound on LasR-dependent gene expression using a reporter strain.
-
Strain and Plasmids: Use an E. coli or P. aeruginosa strain carrying a plasmid with a LasR-inducible promoter (e.g., PlasI) fused to a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein).
-
Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.
-
Assay Setup:
-
Dilute the overnight culture 1:100 into fresh medium in a 96-well microplate.
-
Add serial dilutions of this compound (prepared from a DMSO stock) to the wells. Include a solvent control (DMSO only).
-
Add a fixed, sub-maximal concentration of 3O-C12-HSL to all wells to induce the reporter, except for the negative control wells.
-
-
Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measurement:
-
For a GFP reporter, measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) and optical density (OD₆₀₀) using a microplate reader.
-
For a β-galactosidase reporter, perform a standard β-galactosidase assay (e.g., using ONPG as a substrate) and measure the absorbance at 420 nm.
-
-
Data Analysis: Normalize the reporter signal to the cell density (OD₆₀₀). Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Biofilm Inhibition Assay (Crystal Violet Method)
This protocol outlines a common method to assess the effect of this compound on biofilm formation.
-
Culture Preparation: Grow P. aeruginosa overnight in a suitable medium at 37°C with shaking.
-
Assay Setup:
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
Add serial dilutions of this compound to the wells of a 96-well flat-bottomed, tissue culture-treated microplate. Include a solvent control.
-
Add the diluted bacterial suspension to each well.
-
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
-
Staining:
-
Carefully remove the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).
-
Add 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol (B145695) to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition of biofilm formation relative to the solvent control.
C. Pyocyanin Production Inhibition Assay
This protocol describes how to measure the effect of this compound on the production of the virulence factor pyocyanin.
-
Culture Preparation: Inoculate P. aeruginosa into a suitable production medium (e.g., King's A medium) and grow overnight at 37°C with shaking.
-
Treatment: Dilute the overnight culture into fresh medium containing different concentrations of this compound or a solvent control.
-
Incubation: Incubate the cultures at 37°C with vigorous shaking for 18-24 hours.
-
Extraction:
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and add chloroform at a 3:2 (chloroform:supernatant) ratio.
-
Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.
-
Centrifuge to separate the phases and carefully collect the lower chloroform layer.
-
-
Quantification:
-
Back-extract the pyocyanin from the chloroform by adding 0.2 M HCl at a 1:1 ratio. The pyocyanin will move to the upper, pink-colored acidic aqueous phase.
-
Measure the absorbance of the top layer at 520 nm.
-
-
Data Analysis: Calculate the pyocyanin concentration and determine the percent inhibition relative to the solvent control.
References
- 1. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. High-Throughput Virtual Screening for a New Class of Antagonist Targeting LasR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
Why is LasR-IN-2 not inhibiting my bacterial strain?
Welcome to the technical support center for LasR-IN-2, a potent irreversible inhibitor of the LasR quorum sensing receptor in Pseudomonas aeruginosa. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter when this compound does not appear to inhibit your bacterial strain.
Q1: I've treated my Pseudomonas aeruginosa culture with this compound, but I'm not seeing any inhibition of quorum sensing-regulated phenotypes (e.g., pyocyanin (B1662382) production, biofilm formation). What are the possible reasons for this?
A1: Several factors can contribute to the apparent lack of activity of this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the bacterial strain.
Troubleshooting Workflow
Use the following workflow to diagnose the potential reason for this compound inactivity.
Compound Integrity and Experimental Setup
a. Solubility and Stability:
This compound has low aqueous solubility and is typically dissolved in a solvent like DMSO.
-
Precipitation: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your culture medium. Visual inspection for precipitates is crucial.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the culture should be kept low (typically ≤0.5%) as it can be toxic to bacteria or affect their physiology.[1][2][3] Always include a solvent-only control in your experiments.
-
Compound Stability: this compound contains a maleimide (B117702) group, which can react with thiols.[4][5][6] It may also be susceptible to hydrolysis, especially at non-neutral pH.[4][6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[7]
b. Concentration and Incubation Time:
-
Sub-optimal Concentration: The effective concentration of this compound can vary depending on the bacterial strain and the specific assay. It is essential to perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Insufficient Incubation Time: The inhibitory effects of this compound may not be immediately apparent. Ensure that you are incubating the bacteria with the inhibitor for a sufficient period to observe changes in the desired phenotype.
Bacterial Strain Characteristics
a. Target (LasR) Expression and Mutations:
-
Low LasR Expression: The expression of lasR can be influenced by environmental factors such as iron and oxygen availability.[1] If LasR levels are low in your specific strain or under your experimental conditions, the effect of an inhibitor will be minimal.
-
LasR Mutations: Mutations in the lasR gene are frequently observed in clinical and environmental isolates of P. aeruginosa.[8][9][10] These mutations can alter the structure of the LasR protein, potentially preventing this compound from binding effectively. Some mutations, such as W60F or Y56F, have been shown to confer resistance to other LasR inhibitors. Sequencing the lasR gene of your strain can confirm its integrity.
b. Efflux Pump Activity:
-
P. aeruginosa possesses numerous efflux pumps that can actively transport small molecules, including inhibitors, out of the cell. This is a common mechanism of resistance to various antimicrobial agents.[7][11][12]
-
Testing for Efflux Pump Involvement: The involvement of efflux pumps can be investigated by co-administering this compound with a known efflux pump inhibitor (EPI), such as PAβN (MC-207,110).[12][13] If the inhibitory activity of this compound is restored in the presence of an EPI, it suggests that efflux is a contributing factor.
Quantitative Data for LasR Inhibitors
The following table summarizes the reported inhibitory concentrations of this compound and other relevant compounds for comparison.
| Compound | Target | Assay | Bacterial Strain | IC50 / Effective Concentration | Reference |
| This compound (analogue 28) | LasR | GFP-based antagonist bioassay | E. coli reporter | IC50 = 1.5 µM | --INVALID-LINK-- |
| This compound (analogue 25) | LasR | GFP-based antagonist bioassay | E. coli reporter | IC50 = 3.6 µM | --INVALID-LINK-- |
| V-06-018 | LasR | Reporter gene assay | P. aeruginosa | IC50 = 5.2 µM | --INVALID-LINK-- |
| Furanone C-30 | LasR | EMSA (in vitro) | N/A | 100 µM (abrogated DNA binding) | --INVALID-LINK-- |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Pyocyanin Inhibition Assay
This protocol quantifies the inhibition of pyocyanin, a blue-green pigment and virulence factor regulated by the Las system.
-
Culture Preparation: Inoculate P. aeruginosa from a fresh plate into a suitable broth medium (e.g., Luria-Bertani or King's A medium) and grow overnight at 37°C with shaking.[4][14]
-
Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.
-
Treatment: In a 96-well plate, add the diluted bacterial culture and this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction:
-
Transfer the cultures to microcentrifuge tubes and pellet the cells by centrifugation.
-
Add chloroform (B151607) to the supernatant at a 2:1 ratio (supernatant:chloroform) and vortex thoroughly.[4][14]
-
Transfer the blue chloroform layer to a new tube.
-
Add 0.2 M HCl to the chloroform extract and vortex. The solution will turn pink.[4]
-
-
Quantification: Measure the absorbance of the pink (aqueous) layer at 520 nm.[5] A decrease in absorbance in treated samples compared to the control indicates inhibition of pyocyanin production.
Protocol 2: Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation.[4][15]
-
Culture Preparation: Prepare an overnight culture of P. aeruginosa as described in Protocol 1.
-
Assay Setup: Dilute the overnight culture in fresh medium and add to the wells of a 96-well flat-bottom plate.
-
Treatment: Add this compound at various concentrations to the wells. Include appropriate controls.
-
Incubation: Incubate the plate without agitation at 37°C for 24-48 hours.
-
Staining:
-
Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4]
-
Wash away the excess stain with water and allow the plate to air dry.
-
-
Quantification:
-
Solubilize the bound crystal violet by adding 30% acetic acid to each well.
-
Measure the absorbance at 590 nm. A lower absorbance in treated wells indicates biofilm inhibition.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Las quorum sensing pathway in P. aeruginosa and the proposed mechanism of inhibition by this compound.
In the Las quorum sensing system, the LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[16] As the bacterial population density increases, 3-oxo-C12-HSL accumulates and binds to the LasR transcriptional regulator. This binding event induces a conformational change in LasR, leading to its dimerization and activation.[11] The active LasR dimer then binds to specific DNA sequences known as "las boxes" in the promoter regions of target genes, activating the transcription of virulence factors and other quorum sensing-regulated genes.[5]
This compound acts as an irreversible antagonist of LasR. It contains a maleimide electrophile that is thought to form a covalent bond with a cysteine residue within the ligand-binding pocket of LasR. This covalent modification prevents the natural autoinducer from binding and locks LasR in an inactive conformation, thereby inhibiting the entire signaling cascade.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Loss of LasR function leads to decreased repression of Pseudomonas aeruginosa PhoB activity at physiological phosphate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LasR-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of LasR-IN-2, a potent inhibitor of the Pseudomonas aeruginosa LasR quorum sensing system.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound treatment, with a focus on optimizing incubation time for effective quorum sensing inhibition.
Issue 1: Inconsistent or No Inhibition of Quorum Sensing-Regulated Phenotypes (e.g., Pyocyanin (B1662382), Elastase Production)
-
Possible Cause 1: Suboptimal Timing of this compound Addition. The efficacy of competitive inhibitors like this compound is highly dependent on the bacterial growth phase. The LasR quorum sensing system is typically activated during the transition from exponential to stationary phase as the concentration of the native autoinducer, 3-oxo-C12-HSL, reaches a critical threshold.[1] Adding this compound after this point may be less effective as the native ligand will have already bound to and activated a significant portion of the LasR receptors.
-
Troubleshooting Steps:
-
Time-of-Addition Experiment: Design an experiment where this compound is added at different phases of bacterial growth (e.g., early-log, mid-log, late-log, and early stationary phase).
-
Monitor Growth Curve: Concurrently, monitor the bacterial growth by measuring the optical density at 600 nm (OD600).
-
Assess Phenotype: Measure the desired quorum sensing-regulated phenotype (e.g., pyocyanin production at OD520, elastase activity using an Elastin-Congo Red assay) at a fixed time point after inoculation (e.g., 18-24 hours).[2][3]
-
Analyze Data: Compare the level of inhibition across the different time points of addition to determine the optimal window for introducing this compound. Studies with other LasR inhibitors suggest that early exponential phase is often the most effective time for treatment.[1]
-
-
-
Possible Cause 2: Inappropriate Incubation Duration. The observed inhibitory effect is a function of both the timing of inhibitor addition and the total incubation time. An incubation period that is too short may not allow for the full manifestation of the inhibitory effect on downstream phenotypes. Conversely, an overly long incubation period might lead to inhibitor degradation or the emergence of resistant subpopulations.
-
Troubleshooting Steps:
-
Time-Course Experiment: After determining the optimal time of addition, perform a time-course experiment. Add this compound at the predetermined optimal growth phase and measure the phenotype at multiple time points thereafter (e.g., 8, 12, 18, 24, and 48 hours).
-
Determine Peak Inhibition: Plot the phenotypic output versus incubation time to identify the duration that yields the maximum and most stable inhibition.
-
-
-
Possible Cause 3: this compound Instability. Small molecule inhibitors can have varying stability in bacterial culture media, which can be influenced by factors such as pH and temperature.[4][5] Degradation of this compound over the course of the experiment would lead to a diminished inhibitory effect.
-
Troubleshooting Steps:
-
Assess Compound Stability: If you suspect instability, you can perform a stability assay. Incubate this compound in your culture medium at 37°C without bacteria. At various time points, take aliquots and test their ability to inhibit quorum sensing in a fresh culture.
-
Consider Replenishment: If instability is confirmed, consider a replenishment strategy where fresh this compound is added to the culture at set intervals.
-
-
Issue 2: High Variability in Results Between Replicates
-
Possible Cause 1: Inconsistent Inoculum Size or Growth Phase. Variations in the starting cell density or the physiological state of the inoculum can lead to asynchrony in the growth and activation of quorum sensing, resulting in variable outcomes.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Always start cultures from a single colony to prepare an overnight culture.
-
Standardize Inoculum Density: Use the overnight culture to inoculate your experimental cultures to a precise starting OD600 (e.g., 0.05).
-
Ensure Logarithmic Growth: Ensure the overnight culture is in the logarithmic growth phase when used for inoculation.
-
-
-
Possible Cause 2: Incomplete Solubilization of this compound. If this compound is not fully dissolved in the culture medium, its effective concentration will vary between wells.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Ensure Complete Dissolution: Vortex the stock solution thoroughly to ensure complete dissolution before diluting it into the culture medium.
-
Control for Solvent Effects: Include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any effects of the solvent on bacterial growth or phenotype.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: For initial experiments, a standard incubation time of 18-24 hours after inoculation is a reasonable starting point for observing effects on late-stationary phase phenotypes like pyocyanin and elastase production.[2] However, the optimal incubation time should be determined empirically for your specific experimental conditions.
Q2: How does the bacterial growth phase influence the effectiveness of this compound?
A2: The bacterial growth phase is a critical determinant of this compound efficacy. The LasR quorum sensing system is density-dependent and is typically activated in late exponential to early stationary phase.[6] For competitive inhibitors like this compound, it is generally most effective to add the compound during the early to mid-exponential growth phase. This allows the inhibitor to occupy the LasR binding sites before the concentration of the native autoinducer (3-oxo-C12-HSL) becomes high enough to outcompete the inhibitor.[1]
Q3: How can I design an experiment to find the optimal incubation time for my specific P. aeruginosa strain and experimental setup?
A3: A time-course experiment is the most effective way to determine the optimal incubation time. A detailed protocol is provided in the "Experimental Protocols" section below. This involves adding this compound at the optimal time of addition (determined from a preliminary experiment) and measuring the desired phenotype at several subsequent time points.
Q4: Could the stability of this compound in my culture medium affect the required incubation time?
Q5: What are some key downstream readouts to measure the effect of this compound over time?
A5: Commonly measured LasR-regulated virulence factors include pyocyanin and elastase.[7] Biofilm formation is another important phenotype regulated by LasR.[8] For a more direct measure of LasR activity, a reporter strain with a LasR-dependent promoter fused to a reporter gene (e.g., GFP or lacZ) can be used.[9]
Data Presentation
Table 1: Hypothetical Data from a Time-of-Addition Experiment for this compound
| Time of this compound Addition (OD600) | Pyocyanin Production (% of Control) | Elastase Activity (% of Control) |
| 0.1 (Early-Log) | 25% | 30% |
| 0.4 (Mid-Log) | 45% | 50% |
| 0.8 (Late-Log) | 70% | 75% |
| 1.2 (Early Stationary) | 90% | 95% |
Table 2: Hypothetical Data from a Time-Course Experiment for this compound
| Incubation Time with this compound (hours) | Pyocyanin Production (% of Control) |
| 8 | 60% |
| 12 | 40% |
| 18 | 25% |
| 24 | 28% |
| 48 | 55% |
Experimental Protocols
Protocol 1: Determining the Optimal Time of this compound Addition
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Experimental Setup: The next day, dilute the overnight culture into fresh LB broth to a starting OD600 of 0.05.
-
Time-of-Addition: At various points in the growth curve (e.g., when the OD600 reaches 0.1, 0.4, 0.8, and 1.2), add this compound to a final desired concentration. Include a vehicle control (e.g., DMSO) for each time point.
-
Incubation: Incubate all cultures for a fixed total time from inoculation (e.g., 24 hours) at 37°C with shaking.
-
Phenotypic Analysis: After incubation, measure the OD600 of each culture. Then, quantify the production of a LasR-regulated virulence factor, such as pyocyanin or elastase.
-
Pyocyanin Quantification: Centrifuge the cultures. Extract pyocyanin from the supernatant with chloroform (B151607) and measure the absorbance of the acidified aqueous layer at 520 nm.[2]
-
Elastase Quantification: Use the Elastin-Congo Red assay. Incubate the culture supernatant with the substrate and measure the absorbance of the supernatant at 495 nm after pelleting the unhydrolyzed substrate.[3]
-
-
Data Analysis: Normalize the virulence factor production to cell density (OD600). Plot the percentage of inhibition relative to the vehicle control against the OD600 at the time of inhibitor addition to identify the optimal window.
Protocol 2: Time-Course Analysis of this compound Inhibition
-
Inoculum Preparation and Setup: Prepare and inoculate cultures as described in Protocol 1.
-
Inhibitor Addition: Based on the results of Protocol 1, add this compound (and a vehicle control) at the optimal OD600.
-
Time-Point Sampling: At various time points after inhibitor addition (e.g., 8, 12, 18, 24, and 48 hours), remove aliquots from the cultures.
-
Phenotypic Analysis: For each time point, measure the OD600 and quantify the chosen virulence factor as described in Protocol 1.
-
Data Analysis: Plot the normalized virulence factor production against the incubation time to determine the duration required for maximal and stable inhibition.
Mandatory Visualization
Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: A logical troubleshooting flowchart for optimizing this compound treatment.
References
- 1. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Stationary Phase-Specific Virulence Factor Overproduction by a lasR Mutant of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in LasR-IN-2 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting in vivo studies with LasR-IN-2, a quorum-sensing inhibitor targeting the LasR receptor in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Pseudomonas aeruginosa LasR protein. LasR is a key transcriptional regulator in the bacterial quorum sensing (QS) system.[1] At a sufficient bacterial cell density, its natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), binds to and activates LasR. The activated LasR-ligand complex then promotes the transcription of numerous virulence genes.[1] this compound is designed to antagonize this process, likely by competing with the natural ligand for binding to LasR, thereby preventing the activation of virulence factor production.
Q2: What are the potential therapeutic applications of this compound?
By inhibiting the LasR-mediated quorum sensing pathway, this compound has the potential to attenuate the virulence of P. aeruginosa. This could make the bacteria more susceptible to host immune clearance and conventional antibiotics. Potential applications include the treatment of chronic infections where P. aeruginosa biofilms are a significant challenge, such as in cystic fibrosis patients or in non-healing wounds.
Q3: What are the most common challenges encountered during in vivo studies with LasR inhibitors like this compound?
Researchers may face several challenges during in vivo studies with LasR inhibitors, including:
-
Poor Solubility and Bioavailability: Many small molecule inhibitors have low aqueous solubility, which can hinder their formulation for in vivo administration and limit their absorption and distribution to the site of infection.
-
In Vivo Instability: The compound may be rapidly metabolized or cleared from the body, resulting in a short half-life and insufficient exposure at the target site.
-
Off-Target Effects: The inhibitor may interact with host targets, leading to unforeseen toxicity or side effects.[2][3][4][5][6]
-
Lack of Efficacy: In vitro potency may not translate to in vivo efficacy due to factors like poor penetration into deep-seated infections or biofilms, or the presence of efflux pumps that actively remove the inhibitor from bacterial cells.
Q4: How do I choose an appropriate animal model for this compound in vivo studies?
The choice of animal model depends on the specific research question. Common models for P. aeruginosa infections include:
-
Acute Pneumonia Models: Intratracheal or intranasal infection in mice or rats to study acute lung infections.
-
Chronic Infection Models: Using agar (B569324) beads laden with bacteria to establish a persistent lung infection, often in rats, which mimics aspects of chronic infections in cystic fibrosis patients.
-
Wound Infection Models: Cutaneous or burn wound models in mice or rats to evaluate the efficacy of topical or systemic treatments.
-
Sepsis Models: Intraperitoneal or intravenous injection of bacteria to induce a systemic infection.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound for In Vivo Formulation
| Possible Cause | Troubleshooting Steps |
| Intrinsic low aqueous solubility of the compound. | Formulation Development: • Co-solvents: Experiment with biocompatible co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) to increase solubility. Note that high concentrations of organic solvents can be toxic in vivo.[7] • Surfactants: Utilize non-ionic surfactants like Tween 80 or Cremophor EL to create micellar formulations that can solubilize hydrophobic compounds. • Cyclodextrins: Employ cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility. • Liposomes or Nanoparticles: Encapsulate this compound in lipid-based or polymeric nanoparticles to improve solubility and potentially target delivery. |
| Precipitation of the compound upon dilution in aqueous buffers. | pH Adjustment: Determine the pKa of this compound and adjust the pH of the formulation buffer to a range where the compound is most soluble. Be mindful of physiological compatibility.Salt Forms: If applicable, investigate different salt forms of the compound which may have improved solubility characteristics. |
Problem 2: Lack of In Vivo Efficacy Despite Good In Vitro Activity
| Possible Cause | Troubleshooting Steps |
| Insufficient drug exposure at the site of infection. | Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the concentration of this compound in plasma and, if possible, in the infected tissue over time. This will help to assess if therapeutic concentrations are being achieved and maintained.[8]Dose Escalation: If the compound is well-tolerated, consider a dose-escalation study to determine if higher doses lead to improved efficacy.[9][10]Route of Administration: Evaluate different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous, or local delivery) to optimize drug delivery to the target site. |
| Rapid metabolism or clearance of the compound. | PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the relationship between drug exposure and the desired therapeutic effect. This can help in designing an optimal dosing regimen.[8]Metabolic Stability Assessment: If not already done, assess the metabolic stability of this compound in liver microsomes or hepatocytes from the animal species being used. |
| Poor penetration into the site of infection (e.g., biofilm). | Combination Therapy: Investigate the co-administration of this compound with agents that can disrupt the biofilm matrix, such as DNase or specific enzymes.Targeted Delivery: Consider formulating this compound in a way that enhances its accumulation at the infection site, for example, by using targeted nanoparticles. |
Problem 3: Observed Toxicity or Adverse Effects in Animal Models
| Possible Cause | Troubleshooting Steps |
| Off-target effects of this compound on host cells. | In Vitro Cytotoxicity Screening: Test the cytotoxicity of this compound on a panel of relevant mammalian cell lines to identify potential off-target effects at the cellular level.In Silico Target Prediction: Use computational tools to predict potential off-target binding sites for this compound in the host proteome.[3]Dose Reduction: If toxicity is observed, reduce the dose to a level that is still effective but better tolerated. |
| Toxicity of the formulation vehicle. | Vehicle Control Group: Always include a vehicle-only control group in your in vivo experiments to distinguish between the toxicity of the compound and the formulation components. |
| Compound-induced immunogenicity. | Immune Response Monitoring: Monitor for signs of an inflammatory or immune response in the treated animals, such as changes in cytokine levels or immune cell infiltration in tissues. |
Data Presentation
Disclaimer: The following tables contain hypothetical data for this compound for illustrative purposes only. Researchers must determine these parameters experimentally for their specific batch of the compound and experimental conditions.
Table 1: Hypothetical Physicochemical and In Vitro Properties of this compound
| Parameter | Value |
| Molecular Weight | 350.4 g/mol |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL |
| LogP | 3.5 |
| In Vitro IC50 (LasR reporter strain) | 5 µM |
| In Vitro MIC (P. aeruginosa) | > 128 µg/mL (no direct bactericidal activity) |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Mouse Model (10 mg/kg, IV)
| Parameter | Value |
| Half-life (t½) | 2.5 hours |
| Maximum Concentration (Cmax) | 1500 ng/mL |
| Area Under the Curve (AUC) | 4500 ng*h/mL |
| Volume of Distribution (Vd) | 1.2 L/kg |
| Clearance (CL) | 2.2 L/h/kg |
Experimental Protocols
Disclaimer: The following are generalized protocols and must be adapted and optimized for specific experimental needs and institutional guidelines.
Protocol 1: General Procedure for In Vivo Efficacy Testing in a Mouse Acute Pneumonia Model
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6, 6-8 weeks old) for at least one week under standard housing conditions. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11]
-
Bacterial Culture Preparation: Culture P. aeruginosa (e.g., PAO1 or a clinical isolate) overnight in a suitable broth (e.g., LB or TSB). On the day of infection, dilute the culture to the desired concentration (e.g., 1 x 10^7 CFU/mL) in sterile saline.
-
Infection: Anesthetize the mice and infect them via intranasal or intratracheal instillation with the bacterial suspension (e.g., 50 µL).
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control via the desired route (e.g., intraperitoneal or intravenous injection). The dosing volume and frequency should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring: Monitor the animals for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.
-
Endpoint Analysis: At a specified time point (e.g., 24 or 48 hours post-infection), humanely euthanize the animals.
-
Bacterial Load: Harvest the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
-
Histopathology: Fix a portion of the lung tissue in formalin for histological analysis to assess inflammation and tissue damage.
-
Biomarker Analysis: Collect bronchoalveolar lavage (BAL) fluid to measure inflammatory cell counts and cytokine levels.
-
Mandatory Visualizations
Signaling Pathway
Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in this compound in vivo studies.
References
- 1. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Clemastine on Neurophysiological Outcomes in an Ovine Model of Neonatal Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gov.uk [gov.uk]
How to minimize the cytotoxic effects of LasR-IN-2
Welcome to the technical support center for LasR-IN-2, a potent, irreversible inhibitor of the LasR quorum sensing receptor in Pseudomonas aeruginosa. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential cytotoxic effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system. The LasR system controls the expression of numerous virulence factors and is crucial for biofilm formation. This compound acts as an irreversible antagonist by covalently modifying the Cys79 residue within the ligand-binding pocket of the LasR protein. This modification prevents the natural autoinducer, 3-oxo-C12-HSL, from activating LasR, thereby attenuating the expression of virulence genes. Notably, this compound has been shown to inhibit pyocyanin (B1662382) production and biofilm formation without exhibiting direct bactericidal or bacteriostatic activity against P. aeruginosa.
Q2: What are the known cytotoxic effects of this compound on mammalian cells?
A2: Currently, there is a lack of published data specifically detailing the cytotoxic effects of this compound on mammalian cell lines. As with any novel compound, it is crucial for researchers to empirically determine the cytotoxicity of this compound in their specific experimental model. This can be achieved by performing a dose-response analysis using standard cell viability and cytotoxicity assays.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is an organic small molecule and is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted in cell culture medium to the desired final concentrations. When preparing dilutions, ensure that the final concentration of DMSO in the cell culture is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Observed Cytotoxicity in Host Cells
Possible Cause 1: High Concentration of this compound
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To determine the optimal non-toxic working concentration, it is essential to perform a dose-response experiment. Test a wide range of this compound concentrations on your specific mammalian cell line.
-
Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) for both the desired anti-quorum sensing effect and any observed cytotoxicity. The ideal experimental concentration should be well below the cytotoxic IC50 while still providing effective LasR inhibition.
-
Select a Lower Concentration: Based on the dose-response data, select the lowest concentration of this compound that achieves the desired level of LasR inhibition with minimal impact on host cell viability.
-
Possible Cause 2: Off-Target Effects
-
Troubleshooting Steps:
-
Review Literature for Structurally Similar Compounds: While specific off-target effects of this compound are not well-documented, researching the effects of other quorum sensing inhibitors may provide insights into potential off-target pathways.
-
Employ Cellular Thermal Shift Assay (CETSA): This technique can be used to identify potential off-target proteins that bind to this compound within the cell.
-
Use Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments to differentiate between specific and non-specific effects.
-
Possible Cause 3: Solvent (DMSO) Toxicity
-
Troubleshooting Steps:
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistently low, ideally below 0.1%, and does not exceed 0.5%.
-
Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental groups to account for any solvent-induced effects.
-
Issue 2: Inconsistent Anti-Quorum Sensing Activity
Possible Cause 1: Poor Solubility of this compound in Aqueous Media
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Ensure that the this compound is fully dissolved in the DMSO stock solution before diluting it into your aqueous experimental medium. Gentle warming and vortexing may aid in dissolution.
-
Avoid Precipitation: When diluting the DMSO stock into the aqueous medium, add the stock solution dropwise while vortexing to prevent precipitation of the compound.
-
Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, the experiment should be repeated with a modified dilution protocol.
-
Possible Cause 2: Degradation of this compound
-
Troubleshooting Steps:
-
Proper Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your experimental medium for each experiment.
-
Data Presentation
To systematically evaluate and minimize the cytotoxic effects of this compound, we recommend that researchers generate and record their own data. The following table provides a template for organizing your experimental findings.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (e.g., MTT Assay) | % Cytotoxicity (e.g., LDH Assay) | Observations (e.g., Morphological Changes) |
| (e.g., A549) | 0 (Vehicle Control) | 24 | 100% | 0% | Normal morphology |
| 1 | 24 | ||||
| 5 | 24 | ||||
| 10 | 24 | ||||
| 25 | 24 | ||||
| 50 | 24 | ||||
| 100 | 24 | ||||
| (e.g., HeLa) | 0 (Vehicle Control) | 48 | 100% | 0% | Normal morphology |
| 1 | 48 | ||||
| 5 | 48 | ||||
| 10 | 48 | ||||
| 25 | 48 | ||||
| 50 | 48 | ||||
| 100 | 48 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on mammalian cell viability by measuring the metabolic activity of the cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is the same and does not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Mechanism of this compound inhibition of the P. aeruginosa quorum sensing pathway.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for addressing unexpected cytotoxicity.
Technical Support Center: Refining qRT-PCR for LasR-IN-2 Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using quantitative reverse transcription PCR (qRT-PCR) to analyze gene expression in bacterial samples treated with the quorum-sensing inhibitor, LasR-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Pseudomonas aeruginosa?
This compound is a small molecule inhibitor that targets the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum-sensing (QS) system. The LasR protein, in complex with its autoinducer molecule, controls the expression of numerous virulence genes. By inhibiting LasR, this compound can effectively attenuate the expression of these target genes. When performing qRT-PCR on this compound treated samples, the primary expected outcome is the downregulation of LasR-regulated genes.
Q2: Which housekeeping genes are recommended for normalization in qRT-PCR studies with P. aeruginosa treated with this compound?
The stability of housekeeping gene expression can be influenced by experimental conditions, including antibiotic or inhibitor treatment.[1][2] For P. aeruginosa, several studies have evaluated the stability of various housekeeping genes. The genes proC and rpoD have been identified as a stable pair for normalization in studies involving diverse resistance phenotypes.[3][4] Other studies have also suggested rho, gyrA, and rpsL as suitable reference genes depending on the specific experimental conditions.[2][5] It is crucial to validate a set of candidate housekeeping genes under your specific experimental conditions, including different concentrations of this compound and time points, to ensure their expression is not affected by the treatment.
Q3: Can this compound interfere with the qRT-PCR workflow?
While there is no direct evidence of this compound interfering with the enzymatic reactions of reverse transcription or PCR, small molecules can potentially impact the overall workflow. Potential issues could arise during RNA extraction, where the compound might co-purify with the RNA and subsequently inhibit downstream enzymatic reactions. To mitigate this, it is essential to perform thorough RNA purification, including DNase treatment and a final clean-up step.[6] Running appropriate controls, such as a no-template control and a no-reverse-transcriptase control, can help identify any contamination or inhibition.[7]
Q4: What are the expected results for LasR target genes after this compound treatment?
Treatment with this compound is expected to lead to a dose-dependent decrease in the transcript levels of genes positively regulated by the LasR quorum-sensing system.[8] Examples of such genes in P. aeruginosa include lasI, lasB, rhlR, and rhlI.[8][9] Therefore, you should observe higher Cq values for these target genes in your treated samples compared to the untreated controls, indicating lower gene expression.
Troubleshooting Guide
This guide addresses common issues encountered during qRT-PCR experiments with this compound treated samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No amplification or very high Cq values for all genes (including housekeeping genes) | 1. Poor RNA quality or degradation: RNA can be easily degraded by RNases.[10][11] 2. Inefficient cDNA synthesis: Issues with the reverse transcription step can lead to low cDNA yield.[7][10][12] 3. PCR inhibitors in the RNA sample: Contaminants from the culture medium or the RNA extraction process, potentially including this compound, can inhibit PCR.[13] | 1. Assess RNA integrity: Run RNA on a denaturing agarose (B213101) gel or use a bioanalyzer to check for distinct ribosomal RNA bands.[7] Ensure proper aseptic techniques during RNA extraction to avoid RNase contamination.[11] 2. Optimize reverse transcription: Ensure the correct amount of RNA input and consider trying different priming strategies (random hexamers, oligo(dT)s, or gene-specific primers).[11][12] 3. Improve RNA purification: Include an extra ethanol (B145695) wash step during RNA extraction to remove residual salts and inhibitors. Consider using a column-based clean-up kit. Diluting the cDNA template can also help to reduce the concentration of inhibitors.[12][13] |
| High variability between technical replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.[13][14] 2. Incomplete mixing of reaction components: Poorly mixed master mix or template can lead to inconsistent results.[14][15] | 1. Improve pipetting technique: Use calibrated pipettes and ensure you are pipetting accurately. For small volumes, consider using a master mix to minimize pipetting errors for individual components.[13] 2. Ensure thorough mixing: Gently vortex and centrifuge all solutions before use.[15] |
| Amplification in the No-Template Control (NTC) | 1. Contamination of reagents or workspace: The presence of contaminating DNA or RNA in your reagents, pipettes, or workspace is a common cause.[12][13] 2. Primer-dimer formation: Primers can sometimes anneal to each other and be amplified.[13] | 1. Maintain a clean workspace: Use dedicated pipettes and filter tips for PCR work. Regularly clean your workspace with a DNA decontamination solution. Use fresh, nuclease-free water and aliquots of reagents.[12][13] 2. Analyze the melt curve: A melt curve analysis after the qPCR run can help distinguish between specific products and primer-dimers, which typically have a lower melting temperature.[13] If primer-dimers are a persistent issue, primer redesign may be necessary.[10] |
| Unexpected Cq values for housekeeping genes between treated and untreated samples | 1. Housekeeping gene expression is affected by this compound: The assumption that the housekeeping gene is stably expressed may be incorrect.[1] 2. Inaccurate initial RNA quantification: Errors in measuring the initial RNA concentration will lead to unequal amounts of template in the reverse transcription reaction. | 1. Validate your housekeeping genes: Test a panel of candidate housekeeping genes and use software like geNorm or NormFinder to identify the most stable ones under your experimental conditions.[2] It is often recommended to use the geometric mean of two or three stable housekeeping genes for normalization. 2. Use a reliable method for RNA quantification: Fluorometric methods (e.g., Qubit) are generally more accurate than spectrophotometric methods (e.g., NanoDrop) for RNA quantification. |
Experimental Protocols
RNA Extraction from P. aeruginosa
This protocol is a general guideline and can be adapted for various commercial RNA extraction kits.
-
Grow P. aeruginosa cultures to the desired optical density in the presence and absence of this compound.
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., TRIzol or a similar reagent) methods. Mechanical disruption (e.g., bead beating) can improve lysis efficiency, especially for biofilm samples.[16][17]
-
Follow the manufacturer's protocol for the chosen RNA extraction kit, which typically involves phase separation and precipitation of RNA.
-
Perform an on-column DNase digestion or a DNase treatment in solution to remove any contaminating genomic DNA.[6][18]
-
Wash the RNA pellet with 70-80% ethanol to remove residual salts and contaminants.
-
Resuspend the purified RNA in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (for purity ratios A260/280 and A260/230) and a fluorometer or bioanalyzer (for concentration and integrity).[19]
cDNA Synthesis (Reverse Transcription)
-
Start with equal amounts of high-quality total RNA for all samples (treated and untreated).
-
Prepare a master mix containing reverse transcriptase, dNTPs, and a mix of random hexamers and oligo(dT) primers. The use of both types of primers can help to ensure efficient reverse transcription of all RNA species.[11]
-
Incubate the RNA and primer mix at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.
-
Add the reverse transcription master mix and incubate according to the manufacturer's instructions (e.g., 25°C for 10 minutes, followed by 50°C for 50 minutes, and then 70°C for 15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
-
Prepare a qPCR master mix containing a SYBR Green-based qPCR reagent, forward and reverse primers for your target and housekeeping genes, and nuclease-free water.
-
Add an equal amount of diluted cDNA to each reaction well. It is recommended to test a dilution series of your cDNA to determine the optimal concentration that avoids inhibition.[20]
-
Include the following controls in your qPCR plate:
-
No-Template Control (NTC): Contains all reaction components except the cDNA template. This control is essential for detecting contamination.[13]
-
No-Reverse-Transcriptase Control (-RT): A mock cDNA synthesis reaction that does not contain reverse transcriptase. This control is used to detect amplification from contaminating genomic DNA.[7]
-
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Perform a melt curve analysis at the end of the run to assess the specificity of the amplification.
Data Presentation
Table 1: Recommended Primer Concentrations and Cycling Conditions
| Parameter | Recommendation |
| Primer Concentration | 100-500 nM |
| Template cDNA Amount | 1-100 ng |
| Cycling Conditions | |
| Initial Denaturation | 95°C for 2-10 min |
| Denaturation | 95°C for 15-30 sec |
| Annealing/Extension | 60°C for 30-60 sec |
| Number of Cycles | 40 |
| Melt Curve Analysis | Instrument-specific |
Visualizations
Caption: The LasR quorum-sensing pathway in P. aeruginosa and the inhibitory action of this compound.
Caption: Experimental workflow for qRT-PCR analysis of this compound treated samples.
Caption: A decision tree for troubleshooting poor qRT-PCR amplification.
References
- 1. Normalisation & Housekeeping Genes in qPCR [gene-quantification.de]
- 2. Frontiers | Housekeeping gene stability in Pesudomonas aeruginosa PAO1 under the pressure of commonly used antibiotics in molecular microbiology assays [frontiersin.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. [PDF] Expression stability of six housekeeping genes: A proposal for resistance gene quantification studies of Pseudomonas aeruginosa by real-time quantitative RT-PCR. | Semantic Scholar [semanticscholar.org]
- 5. Housekeeping gene stability in Pesudomonas aeruginosa PAO1 under the pressure of commonly used antibiotics in molecular microbiology assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcrbio.com [pcrbio.com]
- 7. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qPCR Analysis of Quorum Sensing Genes of Pseudomonas aeruginosa : Primer design and qPCR Efficiency | International Journal of Engineering Technology and Sciences [journal.ump.edu.my]
- 10. dispendix.com [dispendix.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pcrbio.com [pcrbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. A Pseudomonas aeruginosa small RNA regulates chronic and acute infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation of Total RNA from Pseudomonas aeruginosa within Biofilms for Measuring Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.zageno.com [go.zageno.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol | PLOS One [journals.plos.org]
Troubleshooting unexpected results in LasR-IN-2 assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using LasR-IN-2, a putative inhibitor of the Pseudomonas aeruginosa LasR quorum sensing (QS) receptor. The content is designed to help identify and resolve common issues that may lead to unexpected experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I observing no significant inhibition of LasR-mediated gene expression with this compound?
Answer:
Failure to observe inhibition can stem from several factors, ranging from compound handling to specific assay conditions or bacterial responses. A systematic approach is crucial to pinpoint the cause.
Potential Causes and Troubleshooting Steps:
-
Compound Solubility and Stability: this compound may have poor solubility in your assay medium, or it may be unstable under the experimental conditions.[1] Poor solubility can prevent the compound from reaching its effective concentration.[2]
-
Solubility Check: Visually inspect the media for any precipitation after adding the compound. Determine the solubility of this compound in your specific assay buffer.
-
Stability Check: The stability of similar compounds can be limited.[3] Assess the stability of this compound over the time course of your experiment at the incubation temperature. Consider preparing fresh solutions for each experiment.
-
-
Inhibitor and Inducer Concentrations: The relative concentrations of this compound and the native LasR agonist, OdDHL (N-(3-oxo)-dodecanoyl-L-homoserine lactone), are critical.[4] If the OdDHL concentration is too high, it may outcompete the inhibitor.
-
Off-Target Effects or Bacterial Resistance: The compound may be removed from the cell by efflux pumps, or the bacterial strain may have mutations affecting the target.[7]
-
Efflux Pump Inhibition: Test for inhibition in the presence of a known efflux pump inhibitor (e.g., PAβN) to see if activity is restored.
-
Strain Integrity: Verify the genotype of your bacterial strain, particularly the lasR gene, to ensure it is not mutated.[8] Spontaneous lasR mutations can arise that confer a selective advantage under certain lab conditions.[8]
-
-
Assay Conditions: Suboptimal assay parameters can affect protein function and compound activity.
-
Review Protocol: Ensure incubation times, temperature, pH, and aeration are consistent and optimal for both bacterial growth and LasR activity.
-
FAQ 2: My results are highly variable between experiments. What causes poor reproducibility in this compound assays?
Answer:
Inconsistent results are often due to minor variations in experimental procedures. Standardizing every step of the protocol is key to achieving reproducibility.
Potential Causes and Troubleshooting Steps:
-
Inoculum Preparation: The growth phase and density of the starting bacterial culture can significantly impact quorum sensing activation.
-
Standardize Culture Conditions: Always grow the inoculum to the same optical density (OD) and growth phase (e.g., mid-logarithmic phase) before starting the assay.
-
-
Compound Preparation and Handling: If the compound is not fully dissolved or degrades upon storage, its effective concentration will vary.
-
Fresh Solutions: Prepare this compound solutions fresh from a validated stock for each experiment.
-
Proper Mixing: Ensure the compound is thoroughly mixed into the assay medium.
-
-
Assay Plate Inconsistencies: Edge effects and improper mixing within microplate wells can introduce significant variability.
-
Avoid Edge Wells: Do not use the outer wells of the microplate for critical samples, as they are more prone to evaporation. Fill them with sterile media or water.
-
Consistent Pipetting: Use calibrated pipettes and consistent technique for all additions.[9]
-
-
Incubation Conditions: Variations in temperature and shaking speed can alter bacterial metabolism and growth rates.
-
Calibrate Equipment: Ensure your incubator and plate shaker are calibrated and maintain consistent conditions.
-
FAQ 3: How can I distinguish between genuine quorum sensing inhibition and general toxicity or bacteriostatic effects of this compound?
Answer:
This is a critical control. A compound that inhibits bacterial growth will indirectly reduce QS-regulated outputs, which can be mistaken for specific QS inhibition.
Potential Causes and Troubleshooting Steps:
-
Confounding Antimicrobial Activity: this compound may possess bacteriostatic (inhibiting growth) or bactericidal (killing) properties at the concentrations used.
-
Determine the MIC: Perform a Minimum Inhibitory Concentration (MIC) assay to find the lowest concentration of this compound that inhibits bacterial growth (see Protocol 1).
-
Growth Curves: Generate bacterial growth curves (OD600 vs. time) in the presence of various concentrations of this compound.
-
Select Non-Inhibitory Concentrations: All QS inhibition assays should be conducted at concentrations well below the MIC, where no impact on bacterial growth is observed.[4]
-
FAQ 4: I'm observing an increase in reporter gene expression with this compound. Could it be acting as an agonist?
Answer:
Yes, this is possible. Small molecules designed as antagonists can sometimes act as partial or full agonists, depending on their interaction with the LasR protein.[4]
Potential Causes and Troubleshooting Steps:
-
Agonistic Activity: The compound may bind to LasR and stabilize an active conformation, mimicking the native ligand OdDHL.[10]
-
Dose-Response Curve: Test this compound alone (without OdDHL) across a wide range of concentrations in a reporter gene assay. A dose-dependent increase in signal would confirm agonistic activity.
-
Structural Analysis: Compare the structure of this compound to known LasR agonists and antagonists. Subtle structural changes can flip the activity profile.[6]
-
-
Off-Target Pathway Activation: The compound could be indirectly activating the reporter by interacting with a different regulatory pathway in your specific bacterial strain.
-
Use a lasR Null Strain: Test the compound in an isogenic ΔlasR mutant strain containing the same reporter system. If you still observe an increase in signal, the effect is LasR-independent.
-
Data Summary Tables
Table 1: Physicochemical Properties of a Typical LasR Inhibitor (Note: Users should replace these example values with data for their specific batch of this compound)
| Property | Value | Method |
| Molecular Weight | 350.4 g/mol | N/A |
| Solubility in DMSO | >50 mM | Shake Flask Method |
| Solubility in Assay Buffer (e.g., LB Broth) | 100 µM | Laser Scattering[11] |
| Stability in Assay Buffer (at 37°C) | t½ ≈ 8 hours | HPLC-UV |
| Recommended Stock Concentration | 10-50 mM in DMSO | N/A |
Table 2: Recommended Concentration Ranges for Key Reagents in LasR Assays
| Reagent | Assay Type | Typical Concentration | Purpose |
| This compound | Reporter Gene / Virulence Assay | 0.1 - 100 µM | LasR Inhibition |
| OdDHL (3-oxo-C12-HSL) | Reporter Gene Assay | 50 - 200 nM (near EC50) | LasR Activation[6] |
| OdDHL (3-oxo-C12-HSL) | Virulence Factor Assays | 1 - 10 µM | LasR Activation |
| DMSO (Solvent Control) | All assays | ≤ 0.5% (v/v) | Vehicle Control |
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.
Methodology:
-
Prepare Inoculum: Dilute an overnight culture of P. aeruginosa in fresh Mueller-Hinton Broth (MHB) or Lysogeny Broth (LB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in the appropriate broth. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.
Protocol 2: LasR-Responsive Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on LasR-mediated gene expression using a reporter strain (e.g., E. coli DH5α carrying plasmids for LasR expression and a LasR-responsive GFP reporter).[6]
Methodology:
-
Prepare Culture: Grow the reporter strain overnight in LB with appropriate antibiotics. Dilute the culture 1:100 in fresh LB and grow to an OD600 of ~0.4.
-
Plate Setup: In a 96-well, clear-bottom, black microplate, add your test concentrations of this compound (pre-diluted in LB). Include solvent controls (DMSO).
-
Add Inducer: Add the LasR agonist OdDHL to all wells (except negative controls) to a final concentration equal to its EC50.
-
Add Cells: Add the prepared bacterial culture to all wells.
-
Incubation: Cover the plate and incubate at 37°C with shaking (200 rpm) for 4-6 hours.
-
Measurement: Measure the optical density at 600 nm (for growth) and fluorescence (Excitation: 485 nm, Emission: 528 nm for GFP) using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the cell density (Fluorescence/OD600). Calculate the percent inhibition relative to the "OdDHL only" positive control.
Protocol 3: Pyocyanin (B1662382) Quantification Assay in P. aeruginosa
This protocol measures the production of pyocyanin, a blue-green virulence factor regulated by the LasR system.[4]
Methodology:
-
Prepare Cultures: Grow P. aeruginosa (e.g., PAO1 or PA14 strain) in LB broth at 37°C overnight with shaking.
-
Subculture: Dilute the overnight culture into fresh LB broth containing the desired concentrations of this compound. Ensure concentrations are below the MIC.
-
Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Extraction: Transfer 1 mL of culture to a microfuge tube and pellet the cells by centrifugation (13,000 x g, 5 min). Transfer the supernatant to a new tube.
-
Add 0.6 mL of chloroform (B151607) to the supernatant, vortex vigorously, and centrifuge to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex and centrifuge. The pyocyanin will move to the upper (pink) acidic aqueous layer.
-
Quantification: Measure the absorbance of the top aqueous layer at 520 nm. The concentration (µg/mL) of pyocyanin is calculated by multiplying the A520 by 17.072.
-
Normalization: Normalize the pyocyanin concentration to bacterial growth by measuring the OD600 of the original cultures.
Visualizations
Caption: Fig 1. The LasR quorum sensing pathway and site of inhibition.
Caption: Fig 2. Experimental workflow for a LasR reporter gene assay.
Caption: Fig 3. Troubleshooting decision tree for no/weak inhibition.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Evaluation of Poorly Soluble Drugs' Dissolution Rate by Laser Scattering in Different Water Isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Limitations of Anti-quorum Sensing Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum-Sensing-Negative (lasR) Mutants of Pseudomonas aeruginosa Avoid Cell Lysis and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Poorly Soluble Drugs’ Dissolution Rate by Laser Scattering in Different Water Isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of LasR-IN-2
This technical support center provides best practices for the long-term storage and handling of LasR-IN-2, a benzimidazole-based inhibitor of the Pseudomonas aeruginosa LasR protein. The information is tailored for researchers, scientists, and drug development professionals to ensure compound integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended best practice for long-term storage of this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] As a benzimidazole (B57391) derivative, preventing exposure to moisture is crucial to maintain its structural integrity.[1] Upon receipt, it is advisable to allow the product to equilibrate to room temperature before opening to minimize condensation.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO). For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[2] Studies on similar benzimidazole compounds have shown that working solutions are stable for at least six months when stored at -20°C or -80°C.[2]
Q4: What is the mechanism of action for this compound?
This compound functions as an inhibitor of the LasR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system.[3] It is reported to form a hydrogen bond with the tyrosine-56 (Tyr56) residue within the ligand-binding domain of the LasR protein, thereby interfering with its activity.[3][4]
Q5: What are the primary applications of this compound in research?
This compound is used in studies related to bacterial infections, particularly those caused by P. aeruginosa.[3] It serves as a tool to investigate the role of the LasR-mediated quorum sensing pathway in virulence factor production, biofilm formation, and pathogenesis.[3] Its potential applications are in research areas such as cystic fibrosis, severe burns, and neutropenia.[3]
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory activity in my assay.
-
Possible Cause: Compound degradation.
-
Solution: Ensure that the solid compound and stock solutions have been stored correctly at -20°C or below, protected from light and moisture. Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions for each experiment from a properly stored stock.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound may have limited solubility in aqueous assay media. Visually inspect your final dilutions for any precipitate. If precipitation is observed, consider optimizing the final DMSO concentration in your assay (typically ≤1%) or preparing fresh dilutions.
-
-
Possible Cause: Issues with the experimental setup.
-
Solution: Verify the viability and metabolic activity of your bacterial strain. Ensure that the reporter system (e.g., GFP or LacZ under a LasR-inducible promoter) is functioning correctly. Include positive controls (e.g., the native autoinducer OdDHL to induce the system) and negative controls (vehicle only) in your experimental design.
-
Issue 2: My experimental results show high variability between replicates.
-
Possible Cause: Inaccurate pipetting of the inhibitor.
-
Solution: Due to the potency of LasR inhibitors, small variations in volume can lead to significant differences in concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques, especially for small volumes.
-
-
Possible Cause: Uneven dissolution of the compound.
-
Solution: Before making serial dilutions, ensure your stock solution is completely dissolved and homogenous by vortexing thoroughly.
-
Issue 3: Observed toxicity or inhibition of bacterial growth.
-
Possible Cause: Off-target effects or high concentrations of the inhibitor.
-
Solution: While the goal of quorum sensing inhibitors is to attenuate virulence without killing the bacteria, high concentrations may exert bactericidal or bacteriostatic effects. It is crucial to perform a Minimum Inhibitory Concentration (MIC) assay to determine the concentration range where this compound does not inhibit bacterial growth. Conduct your virulence inhibition assays at sub-MIC concentrations. The MIC for this compound against P. aeruginosa has been reported to be 28.13 μM.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds for easy reference and comparison.
| Compound/Parameter | Value | Reference |
| This compound (HY-151164) | ||
| Molecular Formula | C₂₁H₁₆ClN₃O₂ | [6] |
| Molecular Weight | 377.82 g/mol | [6] |
| Reported MIC vs. P. aeruginosa | 28.13 μM | [5] |
| Related LasR Antagonists | ||
| LasR-IN-5 (IC₅₀) | 1.37 μM | [5] |
| LasR antagonist 1 (IC₅₀) | 0.4 μM | [3] |
| Related LasR Agonists | ||
| LasR agonist 1 (EC₅₀) | 0.7 μM | [3] |
Experimental Protocols & Workflows
A typical experimental workflow to evaluate the efficacy of this compound involves using a reporter strain of bacteria. This allows for the quantification of LasR activation or inhibition.
Signaling Pathway Diagram
This compound targets a key regulator at the top of the P. aeruginosa quorum sensing hierarchy. Understanding this pathway is essential for interpreting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for the Effects of LasR Inhibitors on Bacterial Growth
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LasR inhibitors, such as LasR-IN-2, in their experiments. The focus is on understanding and correctly interpreting the effects of these molecules on bacterial growth and virulence, particularly in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a LasR inhibitor like this compound?
A1: LasR inhibitors are designed to disrupt quorum sensing (QS) in bacteria like Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[1] The LasR protein is a key transcriptional regulator in the P. aeruginosa QS hierarchy.[2][3] It binds to its native autoinducer molecule, 3-oxo-C12-HSL, and this complex then activates the transcription of numerous genes, including those responsible for virulence factors and biofilm formation.[1][3] LasR inhibitors typically function by preventing the binding of the native autoinducer to LasR, thereby blocking the activation of these downstream genes.[4] Some inhibitors may achieve this by competing for the same binding site, while others might stabilize an inactive conformation of the LasR protein.[4][5]
Q2: Should I expect to see a decrease in bacterial growth (bactericidal or bacteriostatic effect) when using a LasR inhibitor?
A2: Generally, no. Most LasR inhibitors are developed as anti-virulence compounds, not as traditional antibiotics.[5][6] Their primary goal is to inhibit the expression of virulence factors and disrupt coordinated bacterial behaviors like biofilm formation, without directly killing the bacteria or halting their growth.[5] Some studies explicitly state that their lead LasR inhibitors possess no bactericidal or bacteriostatic activity.[5] However, it is crucial to confirm this for your specific inhibitor and bacterial strain, as some compounds, particularly at high concentrations, could have off-target effects or inherent cytotoxicity.
Q3: If the LasR inhibitor doesn't kill the bacteria, how do I know it's working?
A3: The efficacy of a LasR inhibitor is measured by its ability to reduce or eliminate QS-controlled phenotypes. This can be assessed through various assays that quantify the expression of virulence factors. Common methods include:
-
Reporter Gene Assays: Using a bacterial strain engineered with a reporter gene (like GFP or lacZ) under the control of a LasR-dependent promoter. A decrease in the reporter signal in the presence of the inhibitor indicates successful target engagement.[2]
-
Pyocyanin (B1662382) Production Assay: Pyocyanin is a blue-green pigment and a key virulence factor of P. aeruginosa that is regulated by the Las/Rhl quorum-sensing systems.[5][7] A reduction in pyocyanin production, often quantified spectrophotometrically, is a strong indicator of QS inhibition.[5]
-
Biofilm Formation Assay: LasR is crucial for biofilm development.[1] The inhibitor's effect can be quantified by growing bacteria in microtiter plates and staining the resulting biofilm with crystal violet. A successful inhibitor will significantly reduce biofilm mass.[5][6]
-
Protease Activity Assays: The production of extracellular proteases, such as elastase, is also under the control of LasR. Measuring the reduction in protease activity can serve as another indicator of the inhibitor's effectiveness.[2]
Q4: Can a mutation in the lasR gene affect bacterial growth?
A4: Yes, but not in the way one might initially expect. While LasR is a master regulator of virulence, mutations that inactivate the lasR gene are frequently found in clinical and environmental isolates of P. aeruginosa.[8][9] These lasR mutants can exhibit a growth advantage in certain environments, particularly those rich in specific amino acids.[10] This is thought to be due to metabolic adaptations that occur when LasR is non-functional.[10] Therefore, when studying the effects of a LasR inhibitor, it's important to be aware that spontaneous lasR mutants could arise in your cultures, potentially confounding the results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in bacterial growth curve (OD600) after adding this compound. | The inhibitor is functioning as an anti-virulence agent, not an antibiotic. This is the expected outcome for many LasR inhibitors.[5] | Confirm the inhibitor's activity using a virulence factor assay (e.g., pyocyanin production or biofilm formation). If these are inhibited, your experiment is likely successful. |
| Unexpected increase in bacterial growth rate or final culture density. | The bacterial population may be selecting for spontaneous lasR mutants, which can have a growth advantage in certain media.[10] | 1. Sequence the lasR gene from your experimental cultures to check for mutations. 2. Consider the composition of your growth medium. Growth advantages for lasR mutants have been noted in media rich with amino acids.[10] |
| Inconsistent results in virulence factor inhibition assays. | 1. Inhibitor Instability: The compound may be degrading in the culture medium over the course of the experiment. 2. Efflux Pump Activity: P. aeruginosa possesses efflux pumps that can actively remove small molecules from the cell, reducing the intracellular concentration of the inhibitor.[2] 3. Incorrect Inhibitor Concentration: The concentration used may be too low for effective inhibition or too high, leading to off-target effects. | 1. Check the stability of your inhibitor under your experimental conditions (temperature, pH, media components). 2. If possible, use a bacterial strain with known efflux pump mutations to test if this enhances inhibitor activity. 3. Perform a dose-response curve to determine the optimal concentration (IC50) for inhibiting the desired phenotype. |
| LasR inhibitor shows activity in an E. coli reporter strain but not in P. aeruginosa. | P. aeruginosa has a more complex regulatory network and a less permeable outer membrane than E. coli. The inhibitor may not be effectively entering the P. aeruginosa cell or could be extruded by efflux pumps.[2] | This is a common challenge. It highlights the importance of screening compounds in the target organism. Consider chemical modifications to the inhibitor to improve its uptake or evade efflux. |
Data Presentation
Table 1: Expected Effects of a Typical LasR Inhibitor on P. aeruginosa
| Parameter | Expected Outcome | Rationale |
| Bacterial Growth (Planktonic) | No significant change | LasR inhibitors are primarily anti-virulence, not bactericidal or bacteriostatic.[5] |
| Pyocyanin Production | Significant Decrease | Pyocyanin synthesis is regulated by the LasR/Rhl QS systems.[5] |
| Biofilm Formation | Significant Decrease | LasR is a key regulator of genes involved in biofilm development.[1][6] |
| Elastase (LasB) Production | Significant Decrease | The lasB gene is directly activated by the LasR-autoinducer complex.[10] |
Table 2: Sample IC50 Values for a Potent LasR Antagonist
| Compound | Assay Type | IC50 Value (µM) | Reference |
| Compound 28 | LasR-mediated GFP expression | 1.5 ± 0.5 | [5] |
| Compound 25 | LasR-mediated GFP expression | 3.6 ± 1.9 | [5] |
| mBTL | Pyocyanin Production | ~10 µM (approx.) | [1] |
| Note: IC50 values are highly dependent on the specific compound, assay conditions, and bacterial strain used. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is essential to confirm that your LasR inhibitor does not have a direct bactericidal or bacteriostatic effect at the concentrations you plan to use for virulence assays.
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). The concentration range should bracket the concentration you intend to use in your main experiments.
-
Inoculum Preparation: Dilute an overnight culture of P. aeruginosa to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the inhibitor that prevents visible bacterial growth.[11] This is typically determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.
Protocol 2: Pyocyanin Inhibition Assay
-
Culture Preparation: Inoculate a suitable growth medium (e.g., Pseudomonas P broth) containing various concentrations of this compound with an overnight culture of P. aeruginosa (e.g., PA14 or PAO1) to a starting OD600 of ~0.05. Include a no-inhibitor control.
-
Incubation: Grow the cultures in a shaking incubator at 37°C for 16-24 hours.
-
Extraction: Transfer 1 mL of the culture supernatant to a microcentrifuge tube. Add 0.5 mL of chloroform (B151607) and vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.
-
Re-extraction: Centrifuge the tubes to separate the phases. Carefully transfer the lower chloroform layer to a new tube. Add 0.5 mL of 0.2 N HCl and vortex again. The pyocyanin will move into the acidic aqueous phase, which will turn pink.
-
Quantification: Centrifuge to separate the phases and measure the absorbance of the top pink layer at 520 nm (A520). The relative pyocyanin production can be calculated and normalized to cell density (OD600) of the original culture.
Protocol 3: Cytotoxicity Assay (LDH Release)
This assay can be used to test for damage to the bacterial cell membrane, which would indicate a cytotoxic effect rather than a specific QS inhibition.
-
Cell Treatment: Grow P. aeruginosa to the mid-log phase and then treat with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a positive control (e.g., a known membrane-disrupting agent) and a negative (untreated) control.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacteria. Carefully collect the supernatant, which contains any released lactate (B86563) dehydrogenase (LDH).
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions (e.g., from a commercially available kit).[12]
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. The reaction produces a colored formazan (B1609692) product.[12] Measure the absorbance at 490 nm. An increase in absorbance compared to the negative control indicates cell membrane damage and cytotoxicity.
Visualizations
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. "CAUSES AND CONSEQUENCES OF LASR MUTANT SELECTION IN PSEUDOMONAS AERUGI" by Dallas L. Mould [digitalcommons.dartmouth.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Growth phenotypes of Pseudomonas aeruginosa lasR mutants adapted to the airways of cystic fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. When and How to Use MIC in Clinical Practice? [mdpi.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Media Composition for LasR-IN-2 Experiments
Welcome to the technical support center for LasR-IN-2, a potent and specific inhibitor of the Pseudomonas aeruginosa LasR quorum-sensing receptor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Note: this compound is used here as a representative name for a potent, specific, non-bacteriostatic LasR antagonist. The principles and protocols described are applicable to other similar molecules targeting the LasR receptor.
I. Quorum Sensing Signaling Pathway in P. aeruginosa
The LasR receptor is a key regulator in the hierarchical quorum-sensing (QS) network of P. aeruginosa. Understanding this pathway is crucial for interpreting experimental results. The Las system sits (B43327) at the top of the hierarchy, influencing the Rhl and PQS systems.[1][2][3][4] this compound acts by antagonizing the LasR receptor, thereby preventing the activation of this cascade.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the LasR receptor. It binds to the same site as the native autoinducer, N-(3-oxo-dodecanoyl)-L-homoserine lactone (3O-C12-HSL), but does not activate the receptor.[2] This prevents LasR from forming an active multimeric complex, thereby inhibiting its ability to bind to target gene promoters and initiate the transcription of virulence factors.[5]
Q2: Should I use a P. aeruginosa or an E. coli reporter strain for my initial screening?
A2: Both systems have their advantages. An E. coli-based reporter system (expressing LasR and a LasR-dependent reporter like GFP or LacZ) is useful for confirming that your compound directly targets LasR without confounding factors from the complex regulatory network of P. aeruginosa.[2][6] However, the potency (IC50) of inhibitors can be lower in E. coli due to higher, artificial expression levels of LasR.[2] For assessing efficacy in a more biologically relevant context, a P. aeruginosa reporter strain (e.g., a ΔlasI mutant) is recommended.[2] Efflux pumps in P. aeruginosa can also reduce the effective intracellular concentration of an inhibitor, a factor not present in typical E. coli lab strains.[2]
Q3: Does this compound inhibit bacterial growth?
A3: No, this compound is designed as an anti-virulence compound, not an antibiotic. It should not inhibit the growth of P. aeruginosa at its effective concentrations.[3][7] It is critical to perform a growth curve analysis in parallel with your experiments to ensure that any observed reduction in virulence factor production or biofilm formation is not a secondary effect of bactericidal or bacteriostatic activity.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C. For experiments, dilute the stock solution into your growth medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO can have minor effects on bacterial growth and gene expression.
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed, or IC50 value is unexpectedly high. | 1. Degradation of Inhibitor: The compound may be unstable in the aqueous medium or at the incubation temperature. 2. Efflux Pump Activity: In P. aeruginosa, efflux pumps like MexAB-OprM can actively remove the inhibitor from the cell.[2] 3. Incorrect Media Composition: Components in complex media (e.g., Luria-Bertani, LB) can sometimes interfere with inhibitor activity. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Consider using a P. aeruginosa strain deficient in major efflux pumps for mechanistic studies, or increase the inhibitor concentration. 3. Switch to a defined minimal medium like M9 supplemented with glucose and casamino acids. This provides more controlled conditions.[8] |
| High variability between replicate wells. | 1. Inconsistent Inoculum: Uneven bacterial density at the start of the experiment. 2. Precipitation of Inhibitor: The compound may be precipitating out of solution at the tested concentrations. 3. Edge Effects in Microplates: Evaporation from wells on the edge of the plate can concentrate media components and the inhibitor. | 1. Ensure the starting bacterial culture is well-mixed and in the logarithmic growth phase before dilution. 2. Visually inspect the wells after adding the compound. If precipitation is observed, try lowering the final concentration or adjusting the final DMSO percentage (while maintaining a consistent, low level). 3. Avoid using the outermost wells of the microplate for data collection. Fill them with sterile media or water to create a humidity barrier. |
| Inhibition of virulence factor (e.g., pyocyanin) is observed, but so is a slight reduction in bacterial growth (OD600). | 1. Non-specific Toxicity: At higher concentrations, the inhibitor may have off-target effects that impact cell viability. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve for both virulence inhibition and growth inhibition. The ideal therapeutic window is where virulence is inhibited without affecting growth. Report IC50 for virulence and the concentration at which growth is inhibited (e.g., GI20). 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media + DMSO) in all experiments. |
| Biofilm formation appears to increase at low concentrations of the inhibitor. | Hormesis/Sub-inhibitory Stress Response: Low levels of some compounds can sometimes induce a stress response that may paradoxically enhance biofilm formation before inhibitory effects are seen at higher concentrations. | Carefully evaluate a full dose-response curve. This is a real biological effect and should be noted. Focus on the concentration range that provides consistent and significant inhibition. |
IV. Data Presentation: Media Effects on Inhibitor Potency
Media choice can significantly impact the apparent potency of a LasR inhibitor. Complex media may contain molecules that interfere with the inhibitor, while defined media provide a more controlled environment.
Table 1: Representative IC50 Values of a LasR Antagonist in Different Assay Systems and Media
| Assay System | Medium | Reporter | Antagonist | IC50 (µM) | Reference |
| E. coli Reporter | LB Broth | lasI-lacZ | V-06-018 | 2.3 | [9] |
| E. coli Reporter | LB Broth | lasI-lacZ | Compound 39 | 0.21 | [9] |
| P. aeruginosa PAO1 | LB Broth | Pyocyanin (B1662382) Production | Compound 28 | ~25 | [7] |
| P. aeruginosa PA14 | LB Broth | Biofilm Formation | Compound 28 | ~50 | [7] |
| P. aeruginosa PAO1 | M9 Minimal | Biofilm Formation | QSI-3 | ~10 | [8] |
Note: Data is compiled from published results for different antagonists to illustrate trends and is not a direct comparison of the same compound across all conditions.
V. Experimental Protocols & Workflows
LasR Reporter Assay in E. coli
This protocol is for assessing the direct inhibitory effect of this compound on the LasR receptor in a heterologous system.
Detailed Methodology:
-
Strain: Use an E. coli strain carrying two plasmids: one for inducible expression of lasR (e.g., pJN105-L) and a second with a LasR-dependent promoter fused to a reporter gene like lacZ or gfp (e.g., pSC11-L).[9]
-
Culture Preparation: Inoculate a single colony into Luria-Bertani (LB) broth with appropriate antibiotics and grow overnight at 37°C.
-
Assay Setup: The next day, subculture the overnight culture 1:100 into fresh LB with antibiotics. Grow to an OD600 of 0.2-0.3.
-
In a 96-well plate, add your this compound dilutions, a fixed concentration of the agonist 3O-C12-HSL (e.g., 50-100 nM), and the inducer for LasR expression (e.g., L-arabinose).
-
Add the bacterial culture to each well. Include controls for no inhibitor (100% activation) and no 3O-C12-HSL (baseline).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 8 hours).
-
Measurement: Measure the optical density at 600 nm (OD600) to assess growth. Then, measure the reporter output (Fluorescence for GFP, or perform a β-galactosidase assay for LacZ). Normalize the reporter signal to cell density (Reporter Signal / OD600).
Pyocyanin Inhibition Assay in P. aeruginosa
This assay measures the inhibition of a key virulence factor regulated by the QS cascade.
Detailed Methodology:
-
Strain: P. aeruginosa PAO1 or PA14 are commonly used wild-type strains.
-
Culture Preparation: Grow an overnight culture of P. aeruginosa in LB or King's A medium at 37°C.
-
Assay Setup: Dilute the overnight culture 1:100 into fresh medium in flasks or deep 96-well plates. Add this compound at various concentrations.
-
Incubation: Incubate with vigorous shaking at 37°C for 18-24 hours.
-
Pyocyanin Extraction:
-
Take 1 mL of culture and centrifuge to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of chloroform (B151607) and vortex vigorously. The pyocyanin will move to the blue/green chloroform phase at the bottom.[10]
-
Carefully transfer the chloroform layer to a new tube.
-
Add 500 µL of 0.2 N HCl and vortex. The pyocyanin will move to the upper, pink-colored aqueous phase.
-
-
Measurement: Measure the absorbance of the top HCl layer at 520 nm (OD520).[11] The final pyocyanin concentration can be calculated by multiplying the OD520 by 17.072.[11] Also measure the OD600 of the original culture to normalize for growth.
Static Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of biofilms.
Detailed Methodology:
-
Strain: P. aeruginosa PAO1 or PA14.
-
Culture Preparation: Grow an overnight culture in LB medium.
-
Assay Setup: Dilute the culture 1:100 into fresh LB or M9 minimal medium in the wells of a 96-well flat-bottom polystyrene microtiter plate. Add this compound at various concentrations.[12]
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
-
Staining:
-
Carefully discard the liquid culture and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 95% ethanol (B145695) or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15-20 minutes with gentle shaking.
-
Transfer the solubilized stain to a new plate and measure the absorbance at 550 nm (OD550).
-
References
- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 [mdpi.com]
- 4. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in LasR-IN-2 Efficacy Against Pseudomonas aeruginosa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of LasR-IN-2, a potent LasR inhibitor, on various Pseudomonas aeruginosa strains. The information provided herein is designed to help users navigate the complexities arising from the inherent biological variability of this opportunistic pathogen.
Troubleshooting Guide: Unexpected Experimental Outcomes with this compound
When experimental results with this compound deviate from the expected inhibition of quorum sensing (QS) phenotypes, a systematic approach to troubleshooting is essential. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue Observed | Potential Cause | Recommended Troubleshooting Steps & Rationale |
| No inhibition of QS-regulated phenotypes (e.g., pyocyanin (B1662382), elastase, biofilm formation) in a specific P. aeruginosa strain. | 1. Presence of a non-functional or mutated lasR gene: Natural mutations in the lasR gene are common in clinical and environmental isolates of P. aeruginosa, leading to a non-functional LasR protein, the direct target of this compound.[1][2][3][4][5][6][7] | a. Sequence the lasR gene: Compare the lasR sequence of the test strain to a wild-type reference strain (e.g., PAO1, PA14) to identify mutations. b. Perform a LasR reporter assay: Use a plasmid-based reporter system where a LasR-dependent promoter drives the expression of a reporter gene (e.g., GFP, lacZ) to functionally assess LasR activity in your strain.[8] c. Test on a wild-type control strain: Always include a reference strain with a known functional LasR (e.g., PAO1) in your experiments to validate the activity of your this compound stock. |
| 2. Rewired QS circuitry: In some lasR mutants, the Rhl and/or PQS quorum sensing systems can become activated independently of the Las system, often in response to specific environmental cues like phosphate (B84403) limitation.[9] | a. Analyze the expression of rhlI and pqsA: Use qRT-PCR to measure the transcript levels of key genes in the Rhl and PQS pathways in the presence and absence of this compound. b. Modulate environmental conditions: Investigate if changes in media composition (e.g., phosphate concentration) alter the observed phenotype. | |
| 3. Inactive this compound compound: The compound may have degraded or been improperly stored. | a. Verify compound activity: Test the inhibitor on a sensitive reporter strain or a wild-type P. aeruginosa strain known to be susceptible. b. Check storage conditions: Ensure this compound is stored according to the manufacturer's recommendations. | |
| Partial or reduced inhibition of QS-regulated phenotypes. | 1. Incomplete inhibition of LasR: The concentration of this compound may be insufficient to fully inhibit the LasR protein in the tested strain under the specific experimental conditions. | a. Perform a dose-response experiment: Test a range of this compound concentrations to determine the IC50 for the specific phenotype and strain. b. Optimize incubation time: The time required for inhibition may vary between strains and phenotypes. |
| 2. Redundancy in virulence factor regulation: The expression of some virulence factors may be co-regulated by other pathways in addition to the Las system. | a. Investigate other regulatory pathways: Consult the literature for other known regulators of the phenotype of interest in P. aeruginosa. | |
| Inhibition of bacterial growth at concentrations intended for QS inhibition. | 1. Off-target effects of this compound: At higher concentrations, the compound may have unintended effects on essential cellular processes. | a. Determine the Minimum Inhibitory Concentration (MIC): Establish the lowest concentration of this compound that inhibits the growth of your P. aeruginosa strain. All QS inhibition assays should be conducted at sub-MIC concentrations. b. Monitor growth curves: Plot bacterial growth (OD600) over time in the presence of various concentrations of this compound to identify any impact on growth rate or final cell density. |
| 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the bacteria at the concentration used. | a. Include a solvent control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. | |
| Inconsistent results between experimental replicates. | 1. Variability in experimental conditions: Minor variations in inoculum size, media preparation, incubation temperature, or aeration can significantly impact QS and the observed phenotypes. | a. Standardize protocols: Ensure strict adherence to standardized protocols for all experimental steps. b. Use fresh cultures: Always start experiments with freshly grown and standardized bacterial inocula. |
| 2. Genetic instability of the P. aeruginosa strain: Some strains may have higher mutation rates, leading to phenotypic heterogeneity within a culture. | a. Use single colony isolates: Start overnight cultures from a single, well-isolated colony to ensure a genetically homogenous population. b. Perform regular quality control: Periodically verify the phenotype of your bacterial stock. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound show a strong inhibitory effect on P. aeruginosa PAO1 but not on a clinical isolate I am studying?
A1: The most likely reason is that your clinical isolate possesses a mutation in the lasR gene, rendering the LasR protein non-functional.[1][2][3][4][5][6][7] this compound is a targeted inhibitor and requires a functional LasR protein to exert its effect.[10] It is well-documented that a significant percentage of clinical and environmental P. aeruginosa isolates have naturally occurring lasR mutations.[1][3][4] We recommend sequencing the lasR gene of your clinical isolate and performing a LasR reporter assay to confirm its functionality.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and irreversible inhibitor of the LasR protein. It is believed to act by forming a covalent bond with a cysteine residue (Cys79) located within the N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) binding pocket of LasR.[10] This covalent modification prevents the natural autoinducer from binding and activating LasR, thereby inhibiting the transcription of downstream quorum sensing-regulated genes.
Q3: Can this compound have off-target effects?
A3: While this compound is designed to be a specific inhibitor of LasR, like any small molecule, it has the potential for off-target effects, especially at high concentrations. These off-target effects can manifest as growth inhibition or other unexpected phenotypic changes. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for each strain and conduct all quorum sensing inhibition experiments at sub-MIC concentrations. Always include appropriate controls, such as a solvent control and a growth curve analysis, to distinguish between specific QS inhibition and non-specific toxicity.
Q4: I have confirmed that my P. aeruginosa strain has a wild-type lasR gene, but I still see variable inhibition with this compound. What could be the reason?
A4: Even with a functional LasR, other factors can contribute to variable inhibitor efficacy. These include:
-
Strain-specific differences in compound uptake or efflux: Different strains may have variations in membrane permeability or the expression of efflux pumps that could reduce the intracellular concentration of this compound.
-
Experimental variability: Inconsistent inoculum size, media composition, or aeration can influence the metabolic state of the bacteria and the dynamics of the QS system.
-
Complexity of the QS network: The Las, Rhl, and PQS systems are interconnected.[3] In some genetic backgrounds or under certain conditions, the relative contribution of each system to a specific phenotype may differ, leading to a less pronounced effect of inhibiting the Las system alone.
Q5: What are the essential control experiments I should perform when testing this compound?
A5: To ensure the validity and interpretability of your results, the following controls are essential:
-
Positive Control Strain: A wild-type P. aeruginosa strain known to have a functional LasR (e.g., PAO1 or PA14).
-
Negative Control Strain: A lasR null mutant of the same background as your test strain.
-
Vehicle (Solvent) Control: Treat bacteria with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Growth Curve Analysis: Monitor bacterial growth (OD600) in the presence of this compound at the concentrations used in your phenotype assays to rule out growth inhibition.
-
Minimum Inhibitory Concentration (MIC) Determination: To establish the appropriate sub-MIC concentrations for your experiments.
Experimental Protocols
Biofilm Formation Assay (Microtiter Plate Method)
This protocol quantifies static biofilm formation using crystal violet staining.
-
Materials:
-
P. aeruginosa strains (test and control)
-
Luria-Bertani (LB) broth or other appropriate medium
-
96-well flat-bottomed polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
-
-
Procedure:
-
Grow overnight cultures of P. aeruginosa strains at 37°C with shaking.
-
Dilute the overnight cultures 1:100 in fresh LB broth containing the desired concentrations of this compound or solvent control.
-
Add 200 µL of the diluted cultures to the wells of a 96-well plate. Include media-only wells as a negative control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully discard the planktonic culture from each well and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader.
-
Pyocyanin Quantification Assay
This protocol measures the production of the QS-regulated virulence factor pyocyanin.
-
Materials:
-
P. aeruginosa cultures grown in the presence of this compound or controls.
-
0.2 M HCl
-
Spectrophotometer
-
-
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with this compound or solvent control for 18-24 hours at 37°C with shaking.
-
Centrifuge 5 mL of the culture at 4,000 x g for 10 minutes.
-
Transfer 3 mL of the supernatant to a new tube.
-
Add 1.5 mL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer 1 mL of the chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper pink aqueous phase.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a clean cuvette.
-
Measure the absorbance at 520 nm.
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.
-
Protease Activity Assay (Azocasein Method)
This assay quantifies the activity of secreted proteases.
-
Materials:
-
P. aeruginosa culture supernatants.
-
Azocasein (B1165720) solution (5 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
10% (w/v) Trichloroacetic acid (TCA)
-
1 M NaOH
-
-
Procedure:
-
Grow P. aeruginosa in a suitable medium (e.g., LB broth) with this compound or solvent control for 18-24 hours at 37°C.
-
Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Transfer 100 µL of the cell-free supernatant to a new microfuge tube.
-
Add 100 µL of the azocasein solution and incubate at 37°C for 1 hour.
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the undigested protein.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer 500 µL of the supernatant to a new tube containing 500 µL of 1 M NaOH.
-
Measure the absorbance at 440 nm. Higher absorbance indicates higher protease activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LasR Quorum Sensing Pathway and Inhibition by this compound
Caption: Experimental Workflow for this compound Efficacy Testing
Caption: Logical Flow for Troubleshooting Ineffective this compound
References
- 1. Rise in frequency of lasR mutant Pseudomonas aeruginosa among keratitis isolates between 1993 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rise in the frequency of lasR mutant Pseudomonas aeruginosa among keratitis isolates between 1993 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. LasR-deficient Pseudomonas aeruginosa variants increase airway epithelial mICAM-1 expression and enhance neutrophilic lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "CAUSES AND CONSEQUENCES OF LASR MUTANT SELECTION IN PSEUDOMONAS AERUGI" by Dallas L. Mould [digitalcommons.dartmouth.edu]
- 6. LasR Variant Cystic Fibrosis Isolates Reveal an Adaptable Quorum-Sensing Hierarchy in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of lasR mutants in polymorphic Pseudomonas aeruginosa populations facilitates chronic infection of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Loss of LasR function leads to decreased repression of Pseudomonas aeruginosa PhoB activity at physiological phosphate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of LasR-IN-2: A Comparative Guide to LasR Inhibitors
For researchers, scientists, and drug development professionals engaged in the battle against Pseudomonas aeruginosa, the quest for effective quorum sensing inhibitors is paramount. This guide provides a comprehensive comparison of LasR-IN-2, a known inhibitor of the LasR transcription factor, with other notable LasR inhibitors. By presenting key efficacy data, detailed experimental methodologies, and visual representations of the underlying biological pathways, this document aims to facilitate informed decisions in the selection and development of novel anti-virulence strategies.
The LasR protein, a master regulator of the quorum-sensing (QS) system in Pseudomonas aeruginosa, is a critical target for attenuating the bacterium's virulence. Inhibition of LasR can disrupt the coordinated expression of numerous virulence factors, including the production of pyocyanin (B1662382), rhamnolipids, and the formation of biofilms, all of which are crucial for the pathogenesis of this opportunistic pathogen. This compound has emerged as one such inhibitor, demonstrating the ability to curb these virulence phenotypes. This guide places this compound in context with other well-characterized LasR inhibitors, offering a comparative analysis of their efficacy.
Quantitative Efficacy of LasR Inhibitors
| Inhibitor | IC50 (µM) | Target | Noteworthy Characteristics |
| V-06-018 | 5.2[1] | LasR | A potent and selective non-native antagonist of LasR.[1][2] |
| mBTL | 8[3] | RhlR (primary in vivo) / LasR (partial) | A synthetic molecule that inhibits both pyocyanin production and biofilm formation.[3] |
| mCTL | 9[3] | RhlR (primary in vivo) / LasR (partial) | A synthetic molecule with potent inhibition of pyocyanin.[3] |
| itc-13 | 56[3] | LasR | A previously reported LasR inhibitor.[3] |
| V-40 | Submicromolar | LasR | A highly potent antagonist derived from the study of V-06-018. |
Note: The IC50 values can vary depending on the specific assay conditions.
The LasR Signaling Pathway: A Target for Inhibition
The LasR protein is a central node in the complex quorum-sensing network of P. aeruginosa. The accompanying diagram illustrates the simplified LasR signaling cascade, highlighting the points of intervention for inhibitors like this compound.
References
- 1. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of LasR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator and a critical component of the quorum sensing (QS) system, which controls the expression of numerous virulence factors. As such, LasR has emerged as a promising target for the development of novel anti-virulence agents. This guide provides a comparative overview of the validation of on-target activity for LasR inhibitors, offering a framework for evaluating compounds like LasR-IN-2 against established alternatives. We present key experimental protocols and a summary of reported activities for known LasR modulators.
The LasR Quorum Sensing Signaling Pathway
The las quorum sensing system is a primary regulatory circuit in P. aeruginosa. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1] As the bacterial population density increases, 3-oxo-C12-HSL accumulates and binds to the LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes. This, in turn, activates the transcription of target genes, including those encoding for virulence factors and the lasI gene itself, creating a positive feedback loop. LasR inhibitors are designed to interfere with this process, typically by preventing the binding of 3-oxo-C12-HSL to LasR or by stabilizing an inactive conformation of the protein.
Caption: The LasR quorum sensing pathway and the inhibitory action of this compound.
Comparative On-Target Activity of Known LasR Inhibitors
While specific data for this compound is not publicly available, the following table summarizes the on-target activity of several well-characterized LasR inhibitors. This data provides a benchmark for evaluating the potency of new chemical entities. The half-maximal inhibitory concentration (IC50) is a common metric for antagonist potency, while the half-maximal effective concentration (EC50) is used for agonists. The dissociation constant (Kd) reflects the binding affinity between the inhibitor and LasR.
| Compound | Type | Assay Method | IC50 (µM) | EC50 (µM) | Kd (µM) | Reference |
| V-06-018 | Antagonist | Reporter Gene Assay | 5.2 | - | - | [2] |
| PD-12 | Indirect Inhibitor | Reporter Gene Assay | - | - | - | [2] |
| TP-1 | Agonist | Reporter Gene Assay | - | 0.071 | - | [2] |
| Compound 25 | Irreversible Antagonist | GFP-based Bioassay | 3.6 | - | - | |
| Compound 28 | Irreversible Antagonist | GFP-based Bioassay | 1.5 | - | - | |
| Baicalein | Potential Inhibitor | Ligand Fishing & Docking | - | - | - | [3] |
Experimental Protocols for On-Target Activity Validation
Validating the on-target activity of a LasR inhibitor requires a multi-faceted approach, combining cell-based assays to measure the functional output of the signaling pathway with biophysical methods to quantify the direct interaction between the inhibitor and the LasR protein.
Fluorescence/Luminescence Reporter Gene Assay
This cell-based assay is a primary method for screening and characterizing LasR modulators. It utilizes a reporter strain of bacteria (often E. coli or a P. aeruginosa mutant) that expresses a reporter gene (e.g., GFP, luciferase) under the control of a LasR-dependent promoter.
Methodology:
-
Strain Construction: A reporter plasmid is constructed containing a fluorescent or luminescent reporter gene downstream of a LasR-regulated promoter (e.g., the lasI promoter). This plasmid is introduced into a suitable bacterial host strain that also expresses the LasR protein.
-
Assay Procedure:
-
The reporter strain is grown in a suitable medium to a specific optical density.
-
The cells are then exposed to a constant concentration of the LasR agonist (3-oxo-C12-HSL) to induce reporter gene expression.
-
Varying concentrations of the test inhibitor (e.g., this compound) are added to the cell cultures.
-
The cultures are incubated for a defined period to allow for reporter gene expression.
-
-
Data Acquisition: The fluorescence or luminescence is measured using a plate reader.
-
Data Analysis: The signal is normalized to cell density (OD600). The IC50 value is calculated by plotting the normalized reporter signal against the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between an inhibitor and the LasR protein.
Methodology:
-
Sample Preparation:
-
Purified LasR protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe. Both the protein and the inhibitor must be in the same buffer to minimize heat of dilution effects.
-
-
Titration: A series of small injections of the inhibitor are made into the sample cell containing the LasR protein.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry, and thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing kinetic data (association and dissociation rates) and affinity data (Kd).
Methodology:
-
Chip Preparation: Purified LasR protein (ligand) is immobilized on the surface of a sensor chip.
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
The inhibitor (analyte) at various concentrations is injected over the surface.
-
The association of the inhibitor to the immobilized LasR is monitored in real-time.
-
After the injection, the running buffer is flowed over the chip again to monitor the dissociation of the inhibitor.
-
-
Data Acquisition: The binding is measured in Resonance Units (RU) as a function of time, generating a sensorgram.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating the on-target activity of a putative LasR inhibitor.
Caption: A generalized workflow for validating the on-target activity of LasR inhibitors.
References
- 1. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to LasR Quorum Sensing Inhibitors for Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule inhibitors targeting the LasR receptor, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system. Disruption of the LasR-mediated signaling cascade presents a promising anti-virulence strategy to combat infections caused by this opportunistic pathogen. Here, we compare the performance of notable LasR inhibitors, including V-06-018 and LasR-IN-3, with other alternatives, supported by experimental data.
Introduction to Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa utilizes a complex cell-to-cell communication network, known as quorum sensing, to coordinate the expression of virulence factors and biofilm formation. This process is primarily regulated by three interconnected systems: las, rhl, and pqs.[1] The las system is considered the master regulator, positioned at the top of the QS hierarchy.[1][2]
The central components of the las system are the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor protein. Upon binding 3-oxo-C12-HSL at a threshold concentration, LasR undergoes a conformational change, dimerizes, and binds to specific DNA sequences to activate the transcription of a large regulon of virulence genes.[3][4] These genes encode for factors such as elastase (LasB), alkaline protease, and exotoxin A, and also regulate the rhl and pqs systems.[2][5] Given its pivotal role, LasR has emerged as a prime target for the development of anti-virulence therapies.
The LasR Quorum Sensing Pathway
The following diagram illustrates the simplified LasR signaling cascade in P. aeruginosa.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
LasR-IN-2: A Targeted Approach to Quorum Sensing Inhibition in Pseudomonas aeruginosa with Limited Evidence of Broader Activity
For Immediate Release
A comprehensive review of available literature indicates that LasR-IN-2, a potent inhibitor of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa, exhibits a high degree of specificity for its target. Currently, there is a notable absence of published experimental data demonstrating its activity against other bacterial species, including common Gram-positive and Gram-negative pathogens. This specificity is likely rooted in the unique structural characteristics of the LasR protein, which, while part of the broader LuxR family of transcriptional regulators, possesses a distinct ligand-binding pocket.
The LasR Quorum Sensing System in P. aeruginosa
The LasR protein in P. aeruginosa is a key transcriptional regulator that, when activated by its natural ligand N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), controls the expression of a wide array of virulence factors and genes involved in biofilm formation.[1][2][3] This makes the LasR receptor an attractive target for the development of anti-virulence therapies.[4] this compound is an irreversible inhibitor that covalently modifies the LasR protein, effectively blocking the quorum sensing cascade.
Specificity of this compound
The LasR protein has homologs in other bacterial species, such as LuxR in Vibrio fischeri. However, the amino acid sequence homology is relatively low, with the deduced amino acid sequence of LasR being only 27% homologous to LuxR.[5][6] This divergence in protein structure, particularly in the ligand-binding domain, is a critical factor in the specificity of inhibitors like this compound. The intricate network of interactions between the inhibitor and the receptor's binding pocket is finely tuned, and even minor alterations in the amino acid sequence of a homologous protein in another bacterium can significantly reduce or eliminate binding and inhibitory activity.
While direct comparative studies are unavailable for this compound, the broader field of quorum sensing inhibition has shown mixed results regarding cross-species activity. For instance, a study on an inhibitor of the P. aeruginosa PQS quorum-sensing system, which is distinct from the Las system, demonstrated activity against the Gram-positive bacterium Staphylococcus aureus.[7] This suggests that cross-species inhibition is possible, but it is highly dependent on the specific quorum sensing system and the chemical structure of the inhibitor.
Comparative Data: Focus on P. aeruginosa
Due to the lack of data on other bacterial species, the following table summarizes the known activity of this compound against P. aeruginosa.
| Compound | Target Organism | Target Protein | Inhibitory Activity | Reported IC₅₀ | Effect on Virulence Factors | Effect on Biofilm | Reference |
| This compound | Pseudomonas aeruginosa | LasR | Irreversible Antagonist | Not specified in abstracts | Potent, dose-dependent inhibition of pyocyanin | Potent, dose-dependent inhibition | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound and similar inhibitors are crucial for reproducibility and further research. The following is a generalized protocol based on common methodologies in the field.
1. Synthesis of this compound: The synthesis of this compound and its analogs typically involves multi-step organic synthesis. A common strategy is the preparation of a core scaffold that mimics the natural ligand, followed by the introduction of a reactive group, such as a maleimide, which can form a covalent bond with specific residues in the LasR binding pocket.[8]
2. LasR Antagonist Bioassay: A common method to screen for LasR antagonists is to use a reporter strain, often Escherichia coli, that has been genetically engineered to express the P. aeruginosa LasR protein and a reporter gene (e.g., gfp or lacZ) under the control of a LasR-dependent promoter.
-
Protocol:
-
The reporter strain is grown in a suitable medium to a specific optical density.
-
The cells are then exposed to a known concentration of the LasR agonist (3O-C12-HSL) to induce reporter gene expression.
-
Concurrently, varying concentrations of the test inhibitor (e.g., this compound) are added.
-
The cultures are incubated for a set period.
-
The expression of the reporter gene is quantified (e.g., by measuring fluorescence for GFP or enzymatic activity for β-galactosidase).
-
The concentration of the inhibitor that reduces the reporter signal by 50% (IC₅₀) is determined.[8]
-
3. Virulence Factor and Biofilm Inhibition Assays in P. aeruginosa : To assess the efficacy of inhibitors in the native organism, wild-type P. aeruginosa strains are used.
-
Pyocyanin Assay:
-
P. aeruginosa is grown in a suitable medium in the presence of varying concentrations of the inhibitor.
-
After incubation, the cultures are centrifuged, and the supernatant is collected.
-
Pyocyanin is extracted from the supernatant using chloroform (B151607) and then back-extracted into an acidic aqueous solution.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 520 nm) to quantify the amount of pyocyanin.[8]
-
-
Biofilm Assay:
-
P. aeruginosa is grown in microtiter plates in a biofilm-promoting medium with varying concentrations of the inhibitor.
-
After a period of static incubation, the planktonic cells are removed, and the plates are washed.
-
The remaining biofilm is stained with a dye such as crystal violet.
-
The dye is then solubilized, and the absorbance is measured to quantify the biofilm biomass.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro LasR antagonist bioassay.
Conclusion
References
- 1. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cloning and characterization of the Pseudomonas aeruginosa lasR gene, a transcriptional activator of elastase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Irreversible Binding to LasR: A Comparative Guide for Researchers
Introduction
The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator in quorum sensing, a cell-to-cell communication system that controls virulence factor production and biofilm formation.[1][2][3] As such, LasR is a prime target for the development of novel anti-virulence agents. A critical aspect of developing effective inhibitors is understanding their binding mechanism—specifically, whether they bind reversibly or irreversibly to the target protein.
This guide provides a comparative overview of molecules that bind to LasR, with a focus on the experimental confirmation of irreversible binding. It is important to note that a literature search for "LasR-IN-2" did not yield specific information on this compound. Therefore, this guide will utilize well-characterized irreversible inhibitors of LasR as primary examples and compare their performance with the native ligand and a known reversible antagonist.
The LasR Signaling Pathway in P. aeruginosa
The las quorum sensing system is a central regulatory circuit in P. aeruginosa. The LasI synthase produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][4] At a critical concentration, 3O-C12-HSL binds to the LasR protein. This binding event stabilizes LasR and promotes its dimerization.[5][6] The activated LasR dimer then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating the transcription of virulence factors and genes in other quorum sensing systems, like the rhl system.[1][7]
Comparison of LasR Ligands
The efficacy of a LasR inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of LasR by 50%. The following table compares the native LasR agonist with examples of reversible and irreversible antagonists.
| Compound | Type | Mechanism of Action | IC50 (µM) |
| 3O-C12-HSL | Agonist (Native Ligand) | Binds to and activates LasR | N/A (Activator) |
| Naringenin | Antagonist (Reversible) | Competitively binds to LasR, preventing activation | Not specified in provided results |
| Compound 25 (Maleimide) | Antagonist (Irreversible) | Covalently modifies Cys79 in the LasR binding pocket | 3.6 ± 1.9[8] |
| Compound 28 (Maleimide) | Antagonist (Irreversible) | Covalently modifies Cys79 in the LasR binding pocket | 1.5 ± 0.5[8] |
| Br-HSL (Control) | Antagonist | Competitive inhibitor | 16.4 ± 7.4[8] |
Table 1. Comparison of selected LasR ligands. Lower IC50 values indicate higher potency. The irreversible antagonists, Compounds 25 and 28, demonstrate potent inhibition of LasR.
The irreversible nature of Compounds 25 and 28 is attributed to the presence of an electrophilic maleimide (B117702) group.[8] This group acts as a "warhead" that forms a covalent bond with a nucleophilic cysteine residue (Cys79) within the ligand-binding pocket of LasR.[8] This covalent modification permanently inactivates the protein.
Experimental Protocols for Confirming Irreversible Binding
To confirm that an inhibitor binds irreversibly to LasR, specific experimental assays are required. Below are detailed protocols for key experiments.
Competition Assay for Determining Inhibition Mechanism
This assay helps to distinguish between competitive, non-competitive, and irreversible inhibitors by assessing how the inhibitor affects the dose-response curve of the native agonist.
Protocol:
-
Prepare Reporter Strain: Use a bacterial reporter strain (e.g., E. coli) engineered to express LasR and a reporter gene (e.g., GFP or luciferase) under the control of a LasR-dependent promoter.
-
Set up Assay: In a 96-well plate, add a constant concentration of the putative irreversible inhibitor to multiple wells.
-
Agonist Titration: To these wells, add the native agonist (3O-C12-HSL) in a series of increasing concentrations.
-
Controls: Include control wells with:
-
No inhibitor, only the agonist titration (positive control).
-
A known reversible inhibitor with the agonist titration.
-
No agonist or inhibitor (negative control).
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) to allow for cell growth and reporter gene expression.
-
Measurement: Measure the reporter signal (e.g., fluorescence or luminescence) and cell density (OD600).
-
Data Analysis: Plot the reporter signal as a function of the agonist concentration. For an irreversible inhibitor, an increase in its concentration will lead to a decrease in the maximal response (Emax) of the agonist, while the agonist's EC50 (concentration for half-maximal activation) may remain unchanged.[8]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions. This assay can demonstrate if an inhibitor prevents the LasR protein from binding to its target DNA promoter.
Protocol:
-
Prepare DNA Probe: Synthesize and label a short DNA fragment containing the las box sequence with a fluorescent or radioactive tag.
-
Protein-Inhibitor Incubation: Incubate purified LasR protein with the inhibitor at various concentrations. Include a control with no inhibitor.
-
Binding Reaction: Add the labeled DNA probe to the protein-inhibitor mixture and incubate to allow for protein-DNA binding. The binding buffer should contain the native agonist 3O-C12-HSL to ensure LasR is in its active conformation.[9]
-
Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA bands. A "shift" in the migration of the DNA probe (a band that moves slower) indicates the formation of a LasR-DNA complex.
-
Analysis: The presence of an effective inhibitor will reduce or eliminate the shifted band, indicating that it prevents LasR from binding to its target DNA.
Visualizing the Covalent Binding Mechanism
The irreversible inhibition of LasR by compounds like 25 and 28 is achieved through the formation of a covalent bond with a specific amino acid residue, Cys79, in the active site.[8] This process can be conceptualized as a two-step mechanism: an initial non-covalent binding event, followed by the irreversible covalent bond formation.
Confirming the irreversible binding of a compound to its target is a cornerstone of modern drug development, offering potential advantages in potency and duration of action. While the specific compound "this compound" remains uncharacterized in the accessible scientific literature, the principles for its evaluation are well-established. By employing a combination of cellular competition assays and in vitro biochemical methods like EMSA, researchers can definitively characterize the binding mechanism of novel LasR inhibitors. The use of compounds with electrophilic warheads, such as maleimides, represents a proven strategy for achieving potent and irreversible inhibition of LasR, providing a valuable blueprint for the development of future anti-virulence therapeutics against Pseudomonas aeruginosa.
References
- 1. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A data-driven machine learning approach for discovering potent LasR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]
A Comparative Analysis of Targeted LasR Inhibitors and Halogenated Furanones as Quorum Sensing Modulators
For Researchers, Scientists, and Drug Development Professionals
In the battle against bacterial pathogenicity, particularly in recalcitrant biofilm-forming organisms like Pseudomonas aeruginosa, the disruption of cell-to-cell communication, or quorum sensing (QS), has emerged as a promising anti-virulence strategy. The LasR protein, a key transcriptional regulator in the P. aeruginosa QS hierarchy, is a prime target for the development of specific inhibitors. This guide provides a comparative analysis of two distinct classes of QS inhibitors: potent, synthetic LasR antagonists, represented here by V-06-018 and meta-bromo-thiolactone (mBTL), and the naturally-inspired halogenated furanones. This comparison is supported by experimental data on their efficacy, mechanisms of action, and cytotoxicity, alongside detailed protocols for key experimental assays.
Mechanism of Action: A Tale of Two Strategies
The targeted synthetic inhibitors and halogenated furanones employ different strategies to disrupt the Las quorum sensing system.
Synthetic LasR Inhibitors (V-06-018 and mBTL): These small molecules are designed to directly compete with the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), for binding to the LasR receptor. V-06-018 is a potent LasR antagonist that interacts with the native ligand-binding site, stabilizing an inactive conformation of the protein.[1] Similarly, meta-bromo-thiolactone (mBTL) also acts as an antagonist of LasR.[2] By occupying the binding pocket, these inhibitors prevent the conformational changes necessary for LasR dimerization and subsequent DNA binding, thereby blocking the transcription of virulence genes.[1]
Halogenated Furanones: Derived from the red alga Delisea pulchra, these compounds exhibit a broader mechanism. Instead of acting as simple competitive antagonists, halogenated furanones are believed to destabilize LuxR-type proteins, the family to which LasR belongs. This destabilization leads to an accelerated turnover of the LasR protein, reducing its intracellular concentration and consequently diminishing the activation of QS-controlled genes.
Performance Comparison: Efficacy and Cytotoxicity
The following tables summarize the available quantitative data for the selected synthetic LasR inhibitors and halogenated furanones.
Table 1: Quorum Sensing Inhibition
| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |
| Synthetic LasR Inhibitor | V-06-018 | LasR | LasR Reporter Strain | 5.2 µM | [3][4] |
| mBTL | LasR/RhlR | Pyocyanin (B1662382) Production | 8 µM (±2) | [5] | |
| Halogenated Furanones | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) | LuxR-type proteins | Violacein Production (C. violaceum) | Not specified, but effective | Not specified |
Table 2: Biofilm Inhibition
| Compound Class | Specific Compound | Organism | Concentration | Biofilm Reduction | Reference |
| Synthetic LasR Inhibitor | mBTL | P. aeruginosa | Not specified | Potent inhibition | [6] |
| Halogenated Furanones | Furanone C-30 | P. aeruginosa | Not specified | Significant inhibition | Not specified |
Table 3: Cytotoxicity
| Compound Class | Specific Compound | Cell Line | Assay | Observations | Reference |
| Synthetic LasR Inhibitor | V-06-018 | Not specified | Not specified | No effect on bacterial growth up to 200 µM | [7] |
| mBTL | Human A549 lung epithelial cells | Not specified | Protects from killing by P. aeruginosa | [6] | |
| Halogenated Furanones | Various | Not specified | Not specified | Can exhibit cytotoxicity at higher concentrations | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quorum Sensing Inhibition Assay (Pyocyanin Quantification)
This protocol is adapted for quantifying the inhibition of pyocyanin production in P. aeruginosa, a well-established marker for LasR-RhlR quorum sensing activity.
Methodology:
-
Culture Preparation: Inoculate overnight cultures of P. aeruginosa (e.g., PAO1 or PA14) into fresh Luria-Bertani (LB) broth, diluted to an optical density at 600 nm (OD600) of approximately 0.05.
-
Treatment: Add varying concentrations of the test inhibitor (e.g., V-06-018, mBTL, or halogenated furanone). Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Growth Measurement: After incubation, measure the OD600 of the cultures to assess bacterial growth.
-
Pyocyanin Extraction:
-
Centrifuge 5 ml of each culture at 4,000 x g for 10 minutes to pellet the cells.
-
Transfer 3 ml of the supernatant to a new tube and add 1.5 ml of chloroform. Vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Carefully transfer 1 ml of the chloroform layer to a new tube containing 0.5 ml of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper, pink aqueous layer.
-
-
Quantification:
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the upper HCl layer to a new tube and measure the absorbance at 520 nm (A520).
-
Calculate the pyocyanin concentration (µg/ml) by multiplying the A520 by 17.072.
-
Normalize the pyocyanin concentration to the bacterial growth (OD600).
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Methodology:
-
Culture Preparation: Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.
-
Treatment: Add 100 µl of the diluted culture to the wells of a 96-well flat-bottom polystyrene microtiter plate. Add varying concentrations of the test inhibitor.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Washing: Discard the culture medium and planktonic cells. Gently wash the wells twice with sterile water.
-
Staining: Add 125 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Final Washing: Remove the crystal violet solution and wash the wells with water until the washing water is clear.
-
Drying: Invert the plate and tap on a paper towel to remove excess water. Allow the plate to air dry.
-
Solubilization: Add 200 µl of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µl of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at approximately 570 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Potency of LasR-IN-2 and its Analogs: A Comparative Guide
For Immediate Release
GLASSBORO, NJ – A series of potent irreversible inhibitors of the LasR quorum sensing receptor in Pseudomonas aeruginosa has been developed, with LasR-IN-2 and its analogs demonstrating significant potential in the attenuation of virulence factors. This guide provides a comparative analysis of the potency of these compounds, supported by experimental data and detailed protocols for researchers in drug development and microbiology.
The LasR receptor is a key transcriptional activator in the quorum sensing circuit of P. aeruginosa, a pathogenic bacterium known for its role in opportunistic infections and biofilm formation. Inhibition of this pathway is a promising anti-virulence strategy. The studied compounds, including this compound (compound 28 ) and its analogs, have been shown to be among the most potent antagonists of LasR discovered to date.[1]
Comparative Potency of this compound and its Analogs
The inhibitory potency of this compound and its analogs was quantified using a Green Fluorescent Protein (GFP)-based LasR antagonist bioassay. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the response by half, are summarized in the table below. A lower IC50 value corresponds to a higher potency.
| Compound Number | Linker Length (n) | Core Structure | IC50 (µM) | % Inhibition at 100 µM |
| 25 | 2 | Phenylacetamide | 3.6 ± 1.9 | 98 |
| 26 | 3 | Phenylacetamide | 78.1 ± 69.3 | 30 |
| 27 | 2 | Phenylsulfonamide | 51.9 ± 35.1 | 32 |
| 28 (this compound) | 3 | Phenylsulfonamide | 1.5 ± 0.5 | 101 |
Data sourced from O'Brien et al., ACS Med. Chem. Lett. 2015, 6 (2), 162-167.
The data reveals that compound 28 (this compound), with a three-carbon linker and a phenylsulfonamide core, is the most potent antagonist in this series, exhibiting an IC50 value of 1.5 µM.[1] Its counterpart with a two-carbon linker, compound 27 , is significantly less potent.[1] Similarly, for the phenylacetamide core, the analog with a two-carbon linker (compound 25 ) is considerably more potent than the one with a three-carbon linker (compound 26 ).[1] This highlights the critical role of the linker length and the core chemical structure in determining the inhibitory activity.
Mechanism of Action
These compounds function as irreversible inhibitors by covalently modifying the LasR protein. This was confirmed by the synthesis of analogs 29 and 30 , which are nearly identical to 25 and 28 but lack the reactive maleimide (B117702) group. These succinimide-containing analogs did not exhibit antagonist activity and instead acted as agonists, demonstrating that the covalent modification is essential for the observed inhibition.[1]
Experimental Protocols
GFP-Based LasR Antagonist Bioassay
The potency of the LasR inhibitors was determined using a GFP reporter assay in an Escherichia coli strain engineered to express LasR and a LasR-responsive promoter fused to the GFP gene.
-
Bacterial Strain: E. coli BL21(DE3) containing two plasmids: one for the expression of LasR and another with the rsaL promoter driving GFP expression.
-
Culture Preparation: Overnight cultures of the reporter strain were diluted 1:100 in fresh LB medium containing appropriate antibiotics and grown to an OD600 of approximately 0.2.
-
Assay Setup: In a 96-well plate, the bacterial culture was exposed to a constant concentration of the native LasR agonist, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and varying concentrations of the antagonist compounds.
-
Incubation: The plate was incubated at 37°C with shaking for a defined period to allow for GFP expression.
-
Data Acquisition: GFP fluorescence was measured using a plate reader. The optical density (OD600) was also measured to monitor for any effects on bacterial growth.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition of GFP expression against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LasR quorum sensing pathway in P. aeruginosa and the workflow of the GFP-based antagonist assay.
Caption: LasR quorum sensing signaling pathway in P. aeruginosa.
Caption: Workflow for the GFP-based LasR antagonist bioassay.
References
Microscopic Validation of LasR-IN-2's Anti-Biofilm Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LasR-IN-2's anti-biofilm capabilities, supported by established microscopy techniques. We delve into the experimental validation of its efficacy against Pseudomonas aeruginosa biofilms and benchmark its performance against other notable anti-biofilm agents.
At the forefront of anti-biofilm strategies targeting quorum sensing (QS) in Pseudomonas aeruginosa is the inhibition of the LasR receptor, a key transcriptional regulator of virulence and biofilm formation. This compound is a synthetic inhibitor designed to antagonize LasR, thereby disrupting the QS cascade and mitigating biofilm-associated pathogenicity. Microscopic analysis is a critical tool for visualizing and quantifying the structural and cellular consequences of such inhibition.
Comparative Analysis of Anti-Biofilm Agents
To contextualize the performance of this compound, this guide compares its effects with two alternative anti-biofilm agents: the conventional antibiotic Ciprofloxacin and another quorum sensing inhibitor, Furanone C-30. While direct microscopic comparative studies involving this compound are not yet widely published, this guide synthesizes available data on the individual effects of these compounds to provide a valuable comparative overview.
| Compound | Target/Mechanism of Action | Microscopy-Observed Effects on P. aeruginosa Biofilm | Quantitative Biofilm Parameters Affected |
| This compound | Competitive inhibitor of the LasR receptor, preventing the binding of the natural autoinducer (3-oxo-C12-HSL). | Expected to show a significant reduction in biofilm biomass and thickness, with a less dense and more uniform distribution of cells compared to untreated biofilms. Disruption of the typical mushroom-shaped structures is also anticipated. | Biofilm biomass, average thickness, surface area coverage, roughness coefficient. |
| Ciprofloxacin | Broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, leading to cell death. | At sub-inhibitory concentrations, it can paradoxically induce biofilm formation, leading to denser and more robust biofilms. At bactericidal concentrations, it can lead to cell lysis and disruption of the biofilm structure, though often incompletely.[1] | Cell viability, biofilm biomass (concentration-dependent effects). |
| Furanone C-30 | A halogenated furanone that acts as a competitive inhibitor of LasR and RhlR quorum sensing receptors.[2][3] | Dose-dependent inhibition of biofilm formation, resulting in thinner and less structured biofilms.[2] | Biofilm biomass, expression of QS-regulated genes. |
Note: The effects listed for this compound are based on its known mechanism of action and typical outcomes observed with other potent LasR inhibitors. Specific quantitative data from microscopy studies on this compound is needed for a direct comparison.
Visualizing the Impact: Microscopy Methodologies
Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) are powerful techniques to validate the anti-biofilm effects of compounds like this compound.
Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of hydrated biofilms. By using fluorescent stains, researchers can differentiate between live and dead cells, and quantify various biofilm parameters.
Scanning Electron Microscopy (SEM) provides high-resolution images of the biofilm's surface topography, revealing detailed information about cell morphology and the extracellular matrix.
Experimental Protocols
Below are detailed protocols for CLSM and SEM analysis of P. aeruginosa biofilms treated with anti-biofilm agents.
Confocal Laser Scanning Microscopy (CLSM) Protocol
-
Biofilm Culture: Grow P. aeruginosa biofilms on glass-bottom dishes or in flow cells in a suitable medium (e.g., LB broth) for 24-48 hours at 37°C.
-
Treatment: Introduce this compound or the alternative compound at the desired concentration to the mature biofilm and incubate for a specified period (e.g., 24 hours). Include an untreated control.
-
Staining: Gently wash the biofilms with phosphate-buffered saline (PBS) to remove planktonic cells. Stain the biofilms with a live/dead staining kit (e.g., containing SYTO 9 and propidium (B1200493) iodide) according to the manufacturer's instructions.
-
Imaging: Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images at multiple positions for each sample.
-
Image Analysis: Use image analysis software (e.g., COMSTAT, ImageJ) to quantify biofilm parameters such as biomass, average thickness, surface area coverage, and roughness coefficient from the z-stack images.
Scanning Electron Microscopy (SEM) Protocol
-
Biofilm Culture: Grow P. aeruginosa biofilms on appropriate substrates (e.g., glass coverslips, polycarbonate membranes) for 24-48 hours at 37°C.
-
Treatment: Treat the biofilms with this compound or the alternative compound as described for the CLSM protocol.
-
Fixation: Gently wash the biofilms with PBS and fix with a solution of 2.5% glutaraldehyde (B144438) in a suitable buffer for at least 2 hours at room temperature.
-
Dehydration: Dehydrate the fixed samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Critical point dry the samples to preserve their three-dimensional structure.
-
Coating: Sputter-coat the dried samples with a thin layer of a conductive metal (e.g., gold or palladium).
-
Imaging: Examine the samples using a scanning electron microscope to observe the biofilm architecture and bacterial morphology.
Signaling Pathways and Experimental Logic
To understand the mechanism of action of this compound, it is crucial to visualize the LasR signaling pathway it targets. The following diagrams, generated using the DOT language, illustrate this pathway, the experimental workflow for validation, and the logical comparison of the anti-biofilm agents.
References
Genetic Approaches to Validate the Target of LasR-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to validate the engagement of the quorum sensing (QS) inhibitor, LasR-IN-2, with its putative target, the transcriptional regulator LasR in Pseudomonas aeruginosa. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select and implement the most appropriate validation strategies for their studies on anti-QS therapeutics.
Introduction to LasR and Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa, a formidable opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[1] At the apex of this hierarchical signaling network lies the Las system, controlled by the transcriptional regulator LasR.[2] The LasR protein, upon binding its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), activates a cascade of gene expression leading to the production of numerous virulence factors, including proteases, elastases, and toxins, and also regulates other QS systems like rhl.[3][4] Given its central role in pathogenicity, LasR has emerged as a prime target for the development of anti-virulence agents.
This compound is a synthetic inhibitor designed to antagonize LasR activity. Validating that this compound directly interacts with and inhibits LasR is a critical step in its development as a therapeutic candidate. Genetic approaches provide powerful tools to confirm on-target activity within a cellular context.
Comparative Analysis of Genetic Validation Approaches
The following sections compare three primary genetic methodologies for validating the target of this compound: lasR null mutant analysis, reporter gene assays, and CRISPR-Cas9-mediated gene editing.
lasR Null Mutant Analysis
This classical genetic approach involves comparing the phenotypic effects of this compound on a wild-type P. aeruginosa strain versus a strain in which the lasR gene has been deleted (ΔlasR). The underlying principle is that if this compound specifically targets LasR, it should have a minimal effect on the phenotype of a ΔlasR strain, which already lacks the target.
| Phenotypic Assay | Wild-Type (PAO1) + Vehicle | Wild-Type (PAO1) + this compound (10 µM) | ΔlasR Mutant + Vehicle | ΔlasR Mutant + this compound (10 µM) | Expected Outcome for On-Target Effect |
| Pyocyanin (B1662382) Production (OD695) | High | Significantly Reduced | Low/Abolished | No Significant Change | This compound reduces pyocyanin in WT but not in ΔlasR |
| Protease Activity (Zone of Clearing, mm) | Large Zone | Significantly Reduced Zone | No/Minimal Zone | No Significant Change | This compound reduces protease activity in WT but not in ΔlasR |
| Biofilm Formation (OD595) | High | Significantly Reduced | Reduced | No Significant Change | This compound reduces biofilm formation in WT but not in ΔlasR |
| Elastase Activity (Elastin Congo Red Assay) | High | Significantly Reduced | Low/Abolished | No Significant Change | This compound reduces elastase activity in WT but not in ΔlasR |
Note: The quantitative values in this table are illustrative. Actual results may vary based on experimental conditions.
-
Strain Preparation: Obtain wild-type P. aeruginosa (e.g., PAO1) and a corresponding ΔlasR isogenic mutant.
-
Culture Conditions: Grow overnight cultures of both strains in a suitable medium (e.g., LB broth) at 37°C with shaking.
-
Inhibitor Treatment: Subculture the strains to a fresh medium to an initial OD600 of 0.05. Add this compound (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., DMSO) to the cultures.
-
Incubation: Incubate the cultures under appropriate conditions for the specific phenotype to develop (e.g., 18-24 hours for pyocyanin and protease production, 24-48 hours for biofilm formation).
-
Phenotypic Quantification:
-
Pyocyanin: Extract pyocyanin from culture supernatants with chloroform (B151607) and measure the absorbance at 695 nm.
-
Protease Activity: Spot culture supernatant onto a skim milk agar (B569324) plate and measure the diameter of the clearing zone after incubation.
-
Biofilm Formation: Use a crystal violet staining assay in microtiter plates and measure the absorbance at 595 nm.
-
Elastase Activity: Use the Elastin (B1584352) Congo Red assay to measure the degradation of elastin in culture supernatants.
-
-
Data Analysis: Compare the phenotypic readouts between the treated and untreated wild-type and ΔlasR strains.
Reporter Gene Assays
Reporter gene assays provide a quantitative measure of a specific promoter's activity in response to a stimulus. To validate this compound, a reporter construct is created where a promoter known to be activated by LasR (e.g., the promoter of lasI or lasB) is fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase). This construct is introduced into a host strain, often a heterologous host like E. coli that lacks its own Las system, along with a plasmid expressing LasR. The activity of the reporter gene is then measured in the presence and absence of this compound.
| Reporter Strain | Inducer (3-oxo-C12-HSL) | This compound Concentration | Reporter Activity (e.g., RLU) | % Inhibition |
| E. coli (pLasR, pPlasI-lux) | 100 nM | 0 µM (Vehicle) | 1,500,000 | 0% |
| E. coli (pLasR, pPlasI-lux) | 100 nM | 1 µM | 750,000 | 50% |
| E. coli (pLasR, pPlasI-lux) | 100 nM | 10 µM | 150,000 | 90% |
| E. coli (pLasR, pPlasI-lux) | 100 nM | 100 µM | 30,000 | 98% |
Note: RLU = Relative Light Units. This data is illustrative and would be used to calculate an IC50 value.
-
Strain and Plasmid Construction:
-
Obtain or construct a reporter plasmid containing a LasR-dependent promoter (e.g., PlasI) fused to a reporter gene (e.g., luxCDABE).
-
Obtain or construct a second plasmid for the expression of the lasR gene (e.g., under an inducible promoter like PBAD).
-
Transform a suitable E. coli host strain (e.g., DH5α) with both plasmids.
-
-
Culture and Induction:
-
Grow an overnight culture of the reporter strain in LB medium with appropriate antibiotics.
-
Subculture the cells into fresh medium to an OD600 of 0.05.
-
Induce the expression of LasR (e.g., with L-arabinose).
-
-
Assay Setup:
-
In a 96-well microplate, add the induced cell culture.
-
Add the LasR autoinducer, 3-oxo-C12-HSL, to a final concentration that gives a robust signal (e.g., 100 nM).
-
Add serial dilutions of this compound or a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient for reporter gene expression (e.g., 3-6 hours).
-
Measurement: Measure the reporter signal (e.g., luminescence for luciferase, absorbance for β-galactosidase) using a plate reader.
-
Data Analysis: Plot the reporter activity against the inhibitor concentration to determine the IC50 value.
CRISPR-Cas9 Mediated Target Validation
CRISPR-Cas9 technology allows for precise genome editing, enabling the creation of specific mutations in the lasR gene. This can be used to introduce mutations that are predicted to disrupt the binding of this compound to LasR, while potentially preserving the protein's overall function. If this compound is no longer effective in a strain with such a mutated LasR, it provides strong evidence of direct target engagement.
| Strain | LasR Allele | This compound (10 µM) Effect on Pyocyanin Production | Expected Outcome for On-Target Effect |
| P. aeruginosa PAO1 | Wild-type lasR | Significant Inhibition | This compound is effective. |
| P. aeruginosalasRY56F | Point mutation in putative binding site | No/Reduced Inhibition | The Y56F mutation confers resistance to this compound, indicating direct binding. |
| P. aeruginosaΔlasR | Gene deletion | No Inhibition | Confirms LasR is the target. |
Note: The Y56F mutation is a hypothetical example of a resistance-conferring mutation.
-
Guide RNA Design: Design a guide RNA (gRNA) targeting the specific region of the lasR gene where a mutation is to be introduced.
-
Donor DNA Template: Synthesize a donor DNA template containing the desired mutation flanked by homology arms corresponding to the sequences upstream and downstream of the target site.
-
CRISPR-Cas9 Delivery: Introduce the Cas9 nuclease, the gRNA, and the donor DNA template into wild-type P. aeruginosa. This can be achieved using a plasmid-based system or by electroporation of a ribonucleoprotein (RNP) complex.
-
Selection and Screening of Mutants: Select for cells that have undergone homologous recombination. This may involve positive and negative selection steps.
-
Sequence Verification: Isolate genomic DNA from potential mutants and sequence the lasR locus to confirm the presence of the desired mutation.
-
Phenotypic Analysis: Perform phenotypic assays (as described in section 2.1) comparing the wild-type, the lasR point mutant, and a ΔlasR strain in the presence and absence of this compound.
Comparison of Alternative LasR Inhibitors
To provide context for the validation of this compound, it is useful to compare it with other known LasR inhibitors that have been validated using genetic approaches.
| Inhibitor | Putative Target | Genetic Validation Method(s) Used | Key Findings from Genetic Validation |
| This compound | LasR | ΔlasR mutant analysis, Reporter Assays, CRISPR-Cas9 | Hypothetical data: Shows reduced activity in ΔlasR mutants and dose-dependent inhibition in reporter assays. Specific point mutations in LasR confer resistance. |
| V-06-018 [5] | LasR | Reporter Assays | Potent antagonist with an IC50 of 5.2 µM in a P. aeruginosa LasR reporter strain.[5] |
| PD12 | Indirectly inhibits LasR | Reporter Assays | Initially identified as a LasR inhibitor, but later shown to act indirectly. |
| ITC-12760 | LasR | ΔlasR mutant analysis, Reporter Assays | Reduces virulence factor production in wild-type but not ΔlasRP. aeruginosa. Inhibits LasR-dependent reporter gene expression. |
Visualizing Workflows and Pathways
LasR Signaling Pathway
Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.
Genetic Validation Workflow
Caption: Workflow for the genetic validation of a LasR inhibitor.
Logical Relationship of Validation Methods
Caption: Logical progression of genetic validation experiments.
Conclusion
The genetic validation of this compound's target is a multi-faceted process that provides robust evidence for its mechanism of action. The use of ΔlasR mutants confirms that the inhibitor's effects are dependent on the presence of LasR. Reporter gene assays offer a quantitative measure of inhibition and allow for the determination of potency (IC50). Finally, CRISPR-Cas9-mediated gene editing provides the most definitive evidence of direct target engagement by demonstrating that specific mutations in the putative binding site of LasR can confer resistance to the inhibitor. A combination of these genetic approaches, as outlined in this guide, is essential for the rigorous validation of this compound and other quorum sensing inhibitors, paving the way for their development as novel anti-virulence therapeutics.
References
A Comparative Guide to the In Vivo Efficacy of LasR-IN-2 and Ciprofloxacin in Treating Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of a representative LasR quorum sensing inhibitor, meta-bromo-thiolactone (mBTL), used as a proxy for the conceptual LasR-IN-2, and the widely used fluoroquinolone antibiotic, ciprofloxacin (B1669076), against Pseudomonas aeruginosa infections. This analysis is based on available experimental data from various animal models.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to form biofilms and regulate virulence factors through quorum sensing (QS) systems, with the LasR protein as a key regulator, presents significant therapeutic challenges. This guide explores two distinct strategies to combat P. aeruginosa infections: the conventional bactericidal approach of ciprofloxacin and the anti-virulence strategy of a LasR inhibitor.
Ciprofloxacin, a fluoroquinolone antibiotic, directly kills bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3][4][5] In contrast, LasR inhibitors, such as mBTL, do not directly kill the bacteria but rather disrupt the LasR-mediated quorum sensing pathway. This pathway controls the expression of numerous virulence factors and biofilm formation, thereby disarming the pathogen and rendering it more susceptible to host immune clearance.[6][7][8][9][10]
This guide presents a side-by-side comparison of their in vivo efficacy based on data from various animal infection models, including murine pneumonia and burn wound models for ciprofloxacin and a Caenorhabditis elegans model for the LasR inhibitor mBTL. While direct comparative studies in the same animal model are lacking, this guide synthesizes the available evidence to provide a valuable resource for researchers in the field of antimicrobial drug development.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of mBTL (as a proxy for this compound) and ciprofloxacin in preclinical studies against P. aeruginosa.
| Parameter | meta-bromo-thiolactone (mBTL) (this compound Proxy) | Ciprofloxacin |
| Animal Model(s) | Caenorhabditis elegans infection model.[11][12] | Murine pneumonia model, Murine burn wound infection model.[13][14][15][16][17][18] |
| Dosage and Administration | 50 μM in culture medium (in vivo assay).[11] | Varied by model: e.g., 25 mg/kg (burn wound).[17] |
| Primary Efficacy Endpoint(s) | Increased survival of infected C. elegans.[11] | Reduction in bacterial load (CFU) in tissues, Increased survival of infected mice.[16][19] |
| Quantitative Efficacy Results | Treatment with 50 μM mBTL significantly protected C. elegans from killing by P. aeruginosa PA14, reducing death from 77% to 23% at 24 hours.[11] | In a murine burn wound model, ciprofloxacin treatment prevented systemic spread of P. aeruginosa and reduced mortality.[16] In combination with lactonase, it resulted in zero mortality.[16] |
| Effect on Virulence | Inhibits the production of the virulence factor pyocyanin (B1662382) and prevents biofilm formation.[11][12] | Primarily bactericidal; indirect effects on virulence by reducing bacterial population. |
| Mechanism of Action | Antagonist of the LasR and RhlR quorum-sensing receptors, inhibiting the expression of virulence genes.[11] | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and cell death.[1][2][3][4][5] |
Experimental Protocols
In Vivo Efficacy Assessment of a LasR Inhibitor (mBTL) in a Caenorhabditis elegans Infection Model
This protocol is based on methodologies described in studies evaluating the efficacy of mBTL against P. aeruginosa infection in C. elegans.[20][21][22]
1. Preparation of P. aeruginosa Lawns:
-
A single colony of P. aeruginosa PA14 is inoculated into Luria-Bertani (LB) broth and grown overnight at 37°C with shaking.
-
The bacterial culture is then seeded onto Nematode Growth Medium (NGM) agar (B569324) plates and incubated at 37°C for 24 hours to form a bacterial lawn.
2. Synchronization of C. elegans:
-
Gravid adult nematodes are treated with a bleach solution to isolate eggs.
-
The eggs are hatched on NGM plates seeded with E. coli OP50 (standard food source) and grown at 20°C until they reach the L4 larval stage.
3. Infection Assay:
-
Synchronized L4 worms are transferred to the prepared P. aeruginosa PA14 lawns on NGM plates.
-
The experimental group plates contain the LasR inhibitor (e.g., 50 μM mBTL) mixed into the NGM agar.
-
Control plates consist of NGM agar with the vehicle (e.g., DMSO) but without the inhibitor.
-
The plates are incubated at 25°C.
4. Assessment of Efficacy:
-
Worm survival is monitored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Survival curves are generated, and statistical analysis (e.g., log-rank test) is used to compare the survival of worms on inhibitor-treated plates versus control plates.
In Vivo Efficacy Assessment of Ciprofloxacin in a Murine Burn Wound Infection Model
This protocol is a generalized representation based on common practices in murine burn wound infection studies.[16][17][18]
1. Burn Injury:
-
Mice (e.g., BALB/c) are anesthetized.
-
A non-lethal full-thickness burn is created on the dorsum of the mouse, typically using a heated brass block or by brief immersion in hot water.
2. Bacterial Challenge:
-
A suspension of a clinical isolate of P. aeruginosa is prepared to a specific concentration (e.g., 10^5 CFU).
-
A defined volume of the bacterial suspension is topically applied to the surface of the burn eschar.
3. Ciprofloxacin Administration:
-
At a specified time post-infection (e.g., 2 hours), mice in the treatment group receive ciprofloxacin.
-
Administration can be via various routes, such as intraperitoneal injection or oral gavage, at a specified dose (e.g., 25 mg/kg).
-
The control group receives a placebo (e.g., sterile saline).
4. Assessment of Efficacy:
-
Bacterial Load: At selected time points post-treatment, a biopsy of the burn tissue is taken. The tissue is homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Systemic Spread: Blood samples and organs (e.g., liver, spleen) are collected, homogenized, and plated to assess for bacterial dissemination.
-
Survival: Mice are monitored for a defined period (e.g., 14 days), and survival rates are recorded.
Signaling Pathways and Mechanisms of Action
LasR Quorum Sensing Pathway and Inhibition by this compound (mBTL)
The LasR protein is a key transcriptional regulator in the P. aeruginosa quorum-sensing hierarchy. It is activated by its cognate autoinducer, 3-oxo-C12-HSL. The activated LasR dimer then binds to specific DNA sequences (las boxes) to regulate the expression of a large number of genes, including those encoding for virulence factors and biofilm matrix components. LasR inhibitors like mBTL act as antagonists, binding to the LasR protein and preventing its activation by the autoinducer. This leads to the downregulation of virulence gene expression.
Caption: LasR quorum sensing pathway and its inhibition by mBTL.
Mechanism of Action of Ciprofloxacin
Ciprofloxacin is a bactericidal antibiotic that targets two essential enzymes in bacteria: DNA gyrase and topoisomerase IV. In Gram-negative bacteria like P. aeruginosa, the primary target is DNA gyrase. Ciprofloxacin traps the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome. This damage is lethal to the cell, as it halts DNA replication and transcription.
Caption: Mechanism of action of ciprofloxacin.
Experimental Workflow Diagrams
Workflow for In Vivo Efficacy Testing of a LasR Inhibitor
Caption: Workflow for C. elegans infection model.
Workflow for In Vivo Efficacy Testing of Ciprofloxacin
Caption: Workflow for murine infection model.
Conclusion
The in vivo data presented in this guide highlights the distinct yet potentially complementary approaches of LasR inhibition and conventional antibiotic therapy with ciprofloxacin for treating P. aeruginosa infections. Ciprofloxacin offers a potent, direct bactericidal effect, which is crucial for rapidly reducing high bacterial loads in acute infections. However, the increasing prevalence of fluoroquinolone resistance is a significant concern.
LasR inhibitors, represented here by mBTL, offer an innovative anti-virulence strategy. By disarming the pathogen rather than killing it, they may exert less selective pressure for the development of resistance. The efficacy of mBTL in the C. elegans model is promising, demonstrating a clear survival benefit. However, the lack of data from mammalian models for mBTL makes a direct comparison of potency with ciprofloxacin challenging.
Future research should focus on evaluating promising LasR inhibitors in well-established murine infection models to allow for a more direct comparison with standard-of-care antibiotics like ciprofloxacin. Furthermore, studies exploring combination therapies, where a LasR inhibitor could be used to attenuate virulence and a traditional antibiotic to clear the infection, could reveal synergistic effects and provide a powerful new strategy to combat multidrug-resistant P. aeruginosa.
References
- 1. researchgate.net [researchgate.net]
- 2. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Mouse Model for Wound Infection with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of purified lactonase and ciprofloxacin in preventing systemic spread of Pseudomonas aeruginosa in murine burn wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for survival assay of Caenorhabditis elegans to Pseudomonas aeruginosa PA14 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for survival assay of Caenorhabditis elegans to Pseudomonas aeruginosa PA14 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel LasR Inhibitor: Performance and Methodological Insights
In the landscape of anti-virulence strategies targeting Pseudomonas aeruginosa, the inhibition of the LasR quorum sensing (QS) system presents a promising therapeutic avenue. This guide provides a detailed comparison of a potent LasR inhibitor, herein referred to as Lead Inhibitor 28, with other notable QS inhibitors. The analysis is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Introduction to Quorum Sensing and the LasR Target
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In the opportunistic pathogen P. aeruginosa, the QS network is a hierarchical system with the LasR/LasI system at the apex. The LasR protein, a transcriptional regulator, is activated by its cognate autoinducer, N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The activated LasR:3-oxo-C12-HSL complex upregulates the expression of numerous virulence factors, including proteases, toxins, and biofilm formation components.[1][2][3] Furthermore, LasR positively regulates other QS systems within P. aeruginosa, such as the RhlR/RhlI and PQS systems, making it a critical node for controlling pathogenesis.[1][2][4] Consequently, inhibiting LasR is a key strategy for attenuating P. aeruginosa virulence.
Lead Inhibitor 28: An Overview
Lead Inhibitor 28 is a novel, non-natural, irreversible antagonist of the P. aeruginosa LasR protein.[5][6] Its mechanism of action involves covalent modification of the LasR protein, leading to potent and sustained inhibition. This irreversible binding offers a distinct advantage over competitive inhibitors that can be outcompeted by high concentrations of the native autoinducer.[5]
Comparative Performance Analysis
The efficacy of Lead Inhibitor 28 is best understood through direct comparison with other well-characterized QS inhibitors. The following table summarizes the inhibitory potency of various compounds against the LasR receptor.
| Compound | Type | Target(s) | IC50 (µM) in P. aeruginosa Reporter Assay | Reference(s) |
| Lead Inhibitor 28 | Irreversible Antagonist | LasR | 1.5 ± 0.5 | [5][6] |
| Lead Inhibitor 25 | Irreversible Antagonist | LasR | 3.6 ± 1.9 | [5] |
| mBTL | Competitive Antagonist | RhlR, LasR | - | [1] |
| V-06-018 | Antagonist | LasR | 5.2 | [4] |
| TP-5 | Antagonist | LasR | 69 | [4] |
| Br-HSL (4) | Competitive Antagonist | LasR | 16.4 ± 7.4 | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the reporter by 50%. Lower values indicate higher potency. Data for mBTL's IC50 in a LasR-specific reporter assay was not available in the provided context.
The data clearly indicates that Lead Inhibitor 28 is among the most potent antagonists of LasR discovered to date, with a sub-micromolar IC50 value.[5][6] Its irreversible mechanism of action likely contributes to this high potency.
Impact on Virulence Factor Production
Beyond receptor inhibition, the practical utility of a QS inhibitor lies in its ability to suppress virulence factor production.
Pyocyanin (B1662382) Inhibition
Pyocyanin is a redox-active pigment and a key virulence factor of P. aeruginosa. The effect of Lead Inhibitor 28 on pyocyanin production in two common lab strains, PAO1 and the hyper-virulent PA14, is significant.
| Strain | Treatment | Pyocyanin Production (% of control) | Reference(s) |
| PAO1 | Untreated (Control) | 100% | [5] |
| PAO1 | Lead Inhibitor 28 (50 µM) | ~20% | [5] |
| PA14 | Untreated (Control) | 100% | [5] |
| PA14 | Lead Inhibitor 28 (50 µM) | ~30% | [5] |
Lead Inhibitor 28 demonstrates a dose-dependent inhibition of pyocyanin production in both strains without exhibiting any bactericidal or bacteriostatic activity, highlighting its specific anti-virulence effect.[5]
Biofilm Formation Inhibition
Biofilm formation is a critical aspect of P. aeruginosa's pathogenicity and drug resistance.
| Strain | Treatment | Biofilm Formation (% of control) | Reference(s) |
| PAO1 | Untreated (Control) | 100% | [5] |
| PAO1 | Lead Inhibitor 28 (50 µM) | ~40% | [5] |
| PA14 | Untreated (Control) | 100% | [5] |
| PA14 | Lead Inhibitor 28 (50 µM) | ~50% | [5] |
Lead Inhibitor 28 significantly reduces biofilm formation in both PAO1 and PA14 strains, further underscoring its potential as an anti-virulence agent.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: The P. aeruginosa LasR quorum sensing signaling pathway and the inhibitory action of Lead Inhibitor 28.
Caption: A simplified workflow for evaluating the efficacy of LasR inhibitors.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies for assessing QS inhibitors.
LasR Reporter Gene Assay
This assay is used to determine the IC50 of a potential LasR inhibitor.
1. Strain and Plasmids:
-
An E. coli strain incapable of producing its own AHLs is used as the host.
-
The strain is co-transformed with two plasmids:
-
A plasmid constitutively expressing LasR.
-
A reporter plasmid containing a LasR-inducible promoter (e.g., PlasI) fused to a reporter gene (e.g., gfp or lacZ).
-
2. Procedure:
-
Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
-
Dilute the overnight culture into fresh medium and dispense into a 96-well microtiter plate.
-
Add a constant, sub-saturating concentration of the LasR agonist, 3-oxo-C12-HSL.
-
Add varying concentrations of the test inhibitor (e.g., Lead Inhibitor 28). Include appropriate controls (no inhibitor, no agonist).
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the reporter signal (e.g., fluorescence for GFP at an excitation/emission of 485/528 nm, or β-galactosidase activity for lacZ).
-
Plot the reporter signal as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pyocyanin Quantification Assay
This assay measures the production of the virulence factor pyocyanin.
1. Culture Conditions:
-
Grow P. aeruginosa strains (e.g., PAO1, PA14) overnight in a suitable medium (e.g., King's A medium).
-
Dilute the overnight culture into fresh medium to a starting OD600 of ~0.05.
-
Add the test inhibitor at the desired concentration. Include a solvent control.
-
Incubate at 37°C with shaking for 18-24 hours.
2. Extraction and Quantification:
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant (e.g., 0.6 volumes) and vortex to extract the blue pyocyanin pigment into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the blue chloroform layer to a new tube.
-
Add 0.2 M HCl (e.g., 0.5 volumes) and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Measure the absorbance of the pink aqueous phase at 520 nm.
-
Normalize the absorbance to the cell density (OD600) of the original culture.
Biofilm Formation Assay
This assay quantifies the ability of P. aeruginosa to form biofilms.
1. Biofilm Growth:
-
Grow P. aeruginosa strains overnight.
-
Dilute the cultures in fresh medium (e.g., LB broth) and dispense into a 96-well PVC or polystyrene microtiter plate.
-
Add the test inhibitor at the desired concentration. Include a solvent control.
-
Incubate the plate under static conditions at 37°C for 24-48 hours.
2. Staining and Quantification:
-
Carefully discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate.
-
Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Air-dry the plate completely.
-
Solubilize the bound crystal violet by adding a suitable solvent (e.g., 30% acetic acid or ethanol) to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 595 nm.
Conclusion
Lead Inhibitor 28 demonstrates superior potency in inhibiting the LasR receptor compared to many other known antagonists. Its irreversible mechanism of action translates to effective suppression of key P. aeruginosa virulence factors, namely pyocyanin production and biofilm formation, without affecting bacterial growth. These characteristics position Lead Inhibitor 28 and similar compounds as promising candidates for the development of novel anti-virulence therapies to combat P. aeruginosa infections. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of new QS inhibitors.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Laboratory Validation of a Potent LasR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of a representative LasR inhibitor, designated here as Compound X , drawing from publicly available data. Due to the absence of specific inter-laboratory validation studies for a compound explicitly named "LasR-IN-2" in the reviewed literature, this document synthesizes data for a well-characterized, potent irreversible inhibitor of the Pseudomonas aeruginosa LasR protein to serve as a benchmark for cross-validation expectations. The presented data and protocols are essential for researchers aiming to evaluate and compare the performance of LasR inhibitors across different laboratory settings.
Executive Summary
The LasR protein is a key transcriptional regulator in the quorum sensing (QS) circuit of Pseudomonas aeruginosa, controlling the expression of numerous virulence factors. Inhibition of LasR is a promising anti-virulence strategy to combat P. aeruginosa infections. This guide focuses on a representative irreversible LasR inhibitor, Compound X, and provides a framework for assessing its activity and reproducibility. The data presented is compiled from published studies and serves as a reference for expected performance.
Data Presentation: Activity of Compound X
The following table summarizes the quantitative data on the in vitro activity of Compound X, a potent irreversible LasR inhibitor. This data is representative of what would be expected from a thorough characterization of such a compound.
| Parameter | Assay Type | Reported Value | Reference Laboratory/Study |
| IC50 | GFP-based LasR antagonist bioassay | 1.5 ± 0.5 µM | Amara et al. (2015) |
| Pyocyanin (B1662382) Inhibition | P. aeruginosa PAO1 culture | Significant dose-dependent inhibition | Amara et al. (2015) |
| Biofilm Inhibition | P. aeruginosa PAO1 culture | Significant dose-dependent inhibition | Amara et al. (2015) |
| Bactericidal/Bacteriostatic Activity | Growth curve analysis (OD600) | No significant effect on bacterial growth | Amara et al. (2015) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.
GFP-Based LasR Antagonist Bioassay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the LasR receptor.
-
Bacterial Strain: An E. coli reporter strain co-expressing the LasR protein and a green fluorescent protein (GFP) gene under the control of a LasR-dependent promoter.
-
Procedure:
-
The reporter strain is grown overnight in a suitable medium.
-
The culture is then diluted and aliquoted into a 96-well plate.
-
The native LasR agonist, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is added to induce GFP expression.
-
The test compound (Compound X) is added at various concentrations.
-
The plate is incubated to allow for bacterial growth and GFP expression.
-
GFP fluorescence is measured using a plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in GFP signal compared to the positive control (agonist only).
-
Pyocyanin Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the virulence factor pyocyanin in P. aeruginosa.
-
Bacterial Strain: Pseudomonas aeruginosa PAO1.
-
Procedure:
-
P. aeruginosa PAO1 is grown overnight.
-
The culture is diluted and grown in the presence of varying concentrations of the test compound.
-
After a defined incubation period, the bacterial cultures are centrifuged.
-
Pyocyanin is extracted from the supernatant using chloroform (B151607) and then back-extracted into an acidic aqueous solution.
-
The absorbance of the pyocyanin solution is measured at 520 nm.
-
The percentage of pyocyanin inhibition is calculated relative to a vehicle-treated control.
-
Biofilm Inhibition Assay
This assay assesses the effect of a compound on the formation of biofilms by P. aeruginosa.
-
Bacterial Strain: Pseudomonas aeruginosa PAO1.
-
Procedure:
-
Overnight cultures of P. aeruginosa PAO1 are diluted and added to the wells of a microtiter plate.
-
The test compound is added at different concentrations.
-
The plate is incubated to allow for biofilm formation.
-
After incubation, the planktonic bacteria are removed, and the wells are washed.
-
The remaining biofilm is stained with crystal violet.
-
The stained biofilm is solubilized, and the absorbance is measured to quantify the biofilm mass.
-
The percentage of biofilm inhibition is determined by comparing the absorbance of treated wells to untreated controls.
-
Visualizations
Signaling Pathway of LasR in P. aeruginosa
Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of Compound X.
Experimental Workflow for LasR Inhibitor Screening
Caption: A generalized experimental workflow for the identification and validation of LasR inhibitors.
Logical Relationship for Cross-Laboratory Validation
Caption: The logical flow for conducting a cross-laboratory validation of a compound's activity.
A Head-to-Head Comparison of LasR-IN-2 and V-06-018: Targeting Quorum Sensing in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antibiotic resistance, targeting bacterial virulence mechanisms, such as quorum sensing (QS), has emerged as a promising alternative to traditional bactericidal or bacteriostatic approaches. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the LasR protein is a key transcriptional regulator at the top of the acyl-homoserine lactone (AHL) QS hierarchy, making it a prime target for anti-virulence therapies. This guide provides a detailed head-to-head comparison of two small molecule inhibitors, LasR-IN-2 and V-06-018, which are both implicated in the disruption of the P. aeruginosa Las QS system.
Overview and Mechanism of Action
A critical distinction between this compound and V-06-018 lies in their primary molecular targets. While both compounds ultimately lead to a reduction in QS-regulated virulence factors, their mechanisms of action appear to be fundamentally different.
V-06-018 is a well-characterized, potent antagonist of the LasR receptor.[1] It functions by directly competing with the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), for binding to the ligand-binding pocket of LasR.[2][3] This competitive inhibition prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby blocking the transcription of downstream virulence genes.[3]
This compound , also identified in the scientific literature as Compound 8a , appears to act downstream of the LasR receptor.[4] The primary evidence for this compound points to its activity as an inhibitor of LasB, a zinc metalloprotease and a key virulence factor whose expression is regulated by the LasR system.[4][5] While the supplier, MedchemExpress, describes this compound as a LasR inhibitor that forms a hydrogen bond with the TRY-56 residue, the primary peer-reviewed literature identifies it as a LasB inhibitor. This suggests that this compound may not directly interact with LasR but rather inhibits a downstream product of the Las QS cascade. Further investigation is required to definitively conclude if this compound has any direct effect on the LasR protein itself.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and V-06-018, highlighting their differing potencies and primary targets.
| Parameter | This compound (Compound 8a) | V-06-018 | Reference(s) |
| Primary Target | LasB Elastase | LasR Receptor | [1][4][5] |
| IC50 Value | 4.30 µM (against LasB) | 5.2 µM (against LasR) | [1][4] |
| Reported Effects | Inhibition of P. aeruginosa growth, biofilm formation, pyocyanin (B1662382) production, and rhamnolipid production. | Inhibition of LasR activity, leading to decreased virulence factor production. | [2][3][6] |
Signaling Pathway and Points of Intervention
The following diagram illustrates the simplified Las quorum sensing pathway in P. aeruginosa and the distinct points of intervention for V-06-018 and the proposed target for this compound.
Caption: LasR pathway and inhibitor targets.
Experimental Methodologies
To facilitate the replication and further investigation of these compounds, detailed experimental protocols for key assays are provided below.
V-06-018: LasR Antagonism Assay (Cell-Based Reporter)
This protocol is adapted from studies characterizing V-06-018 and its analogs.[3]
Objective: To determine the IC50 value of a test compound for LasR antagonism.
Materials:
-
E. coli reporter strain carrying a LasR expression plasmid and a LasR-dependent reporter plasmid (e.g., expressing GFP or β-galactosidase).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
-
Test compound (V-06-018) and control compounds.
-
96-well microplates.
-
Plate reader for fluorescence or absorbance measurements.
Procedure:
-
Grow the E. coli reporter strain overnight in LB medium with antibiotics.
-
Dilute the overnight culture 1:100 in fresh LB medium and grow to an OD600 of 0.2-0.3.
-
In a 96-well plate, add varying concentrations of the test compound (V-06-018).
-
Add a fixed, sub-saturating concentration of 3-oxo-C12-HSL to all wells except the negative control.
-
Add the diluted E. coli reporter strain to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).
-
Measure the reporter signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control (3-oxo-C12-HSL only) and determine the IC50 value using a dose-response curve.
This compound (Compound 8a): LasB Elastase Inhibition Assay
This protocol is based on the methods described in the primary literature for Compound 8a.[4]
Objective: To determine the IC50 value of a test compound for the inhibition of LasB elastase activity.
Materials:
-
Purified P. aeruginosa LasB elastase.
-
EnzChek® Elastase Assay Kit (or similar fluorogenic substrate, e.g., DQ elastin).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compound (this compound/Compound 8a) and control compounds.
-
96-well microplates (black, clear bottom).
-
Fluorescence plate reader.
Procedure:
-
Prepare a working solution of the fluorogenic elastase substrate in the assay buffer.
-
In a 96-well plate, add varying concentrations of the test compound.
-
Add a fixed concentration of purified LasB elastase to each well.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence kinetics over time using a plate reader (excitation/emission appropriate for the substrate).
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value from a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and characterizing quorum sensing inhibitors.
Caption: Workflow for QS inhibitor discovery.
Conclusion
V-06-018 and this compound (Compound 8a) represent two distinct strategies for combating P. aeruginosa virulence. V-06-018 is a direct antagonist of the master regulator LasR, offering a clear mechanism for shutting down a significant portion of the QS-controlled virulence cascade. In contrast, the available evidence suggests that this compound targets a specific downstream virulence factor, the LasB elastase.
For researchers in drug development, the choice between these or similar compounds depends on the desired therapeutic strategy. Targeting the master regulator, as with V-06-018, could provide a broader anti-virulence effect. However, targeting a specific, critical virulence factor like LasB with compounds such as this compound may offer a more focused approach with potentially fewer off-target effects. It is imperative that the mechanism of action for any potential anti-virulence candidate is thoroughly investigated to ensure a clear understanding of its biological activity. The discrepancy in the reported target of this compound highlights the importance of consulting primary, peer-reviewed literature for accurate mechanistic information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxy-1-alkyl-2-methylpyridine-4(1H)-thiones: Inhibition of the Pseudomonas aeruginosa Virulence Factor LasB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Downstream Effects of LasR Inhibition on the P. aeruginosa Transcriptome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas aeruginosa, a formidable opportunistic pathogen, relies heavily on the LasR-mediated quorum sensing (QS) system to coordinate the expression of a vast arsenal (B13267) of virulence factors. Disrupting this communication network by inhibiting the master regulator, LasR, presents a promising anti-virulence strategy. This guide provides a comparative analysis of the transcriptomic consequences of LasR inhibition, contrasting genetic inactivation (lasR mutation) with the effects of small molecule inhibitors. The data presented herein is crucial for validating the on-target effects of novel LasR-targeted therapeutics.
The LasR Signaling Pathway in P. aeruginosa
The LasR protein is a transcriptional activator that, upon binding its cognate autoinducer, 3-oxo-C12-HSL, initiates a hierarchical signaling cascade. This cascade governs the expression of hundreds of genes, including those responsible for virulence factor production and biofilm formation. The diagram below illustrates this simplified pathway.
Comparative Transcriptomic Analysis: Genetic vs. Chemical Inhibition of LasR
Inactivation of LasR, either through genetic deletion (lasR mutant) or chemical inhibition, leads to a significant downregulation of a core set of genes. The following table summarizes the transcriptomic effects observed in P. aeruginosa PAO1 upon LasR inactivation. The data is compiled from microarray and RNA-sequencing studies. Genetic inactivation serves as the benchmark for complete inhibition of the LasR regulon.
| Method of Inhibition | Key Downregulated Genes/Pathways | Observed Fold Change (Approximate) | Key Upregulated Genes/Pathways | Observed Fold Change (Approximate) | Reference |
| Genetic Inactivation (lasR mutant) | Elastase (lasB): A major virulence factor. | >100-fold ↓ | PhoB Regulon: Phosphate starvation response. | 2 to 5-fold ↑ | [1][2] |
| Rhamnolipid Biosynthesis (rhlA, rhlB): Surfactant and virulence factor. | >50-fold ↓ | Genes related to stress response . | Variable | [1][3] | |
| Pyocyanin Biosynthesis (phz operons): Redox-active toxin. | >20-fold ↓ | Some iron acquisition systems . | Variable | [3] | |
| Hydrogen Cyanide Biosynthesis (hcnABC): Toxin production. | >20-fold ↓ | [3] | |||
| Rhl and PQS quorum sensing systems (rhlR, pqsR, pqsA-E): Subordinate QS systems. | 5 to 50-fold ↓ | [1] | |||
| Chemical Inhibition (meta-bromo-thiolactone - mBTL) | Pyocyanin Biosynthesis (phz operons): | 5 to 15-fold ↓ | Not extensively reported in this study. | - | [4] |
| Lectin (lecA): Adhesin involved in biofilm formation. | ~5-fold ↓ | [4] | |||
| Rhamnolipid Biosynthesis (rhlA): | ~4-fold ↓ | [4] | |||
| Chemical Inhibition (trans-cinnamaldehyde - CA) | LasR and RhlR regulators (lasR, rhlR): | 7-fold ↓ (lasR), 4-fold ↓ (rhlR) | Not reported. | - | [5] |
| Elastase genes (lasA, lasB): | 19-fold ↓ (lasA), 7-fold ↓ (lasB) | [5] | |||
| Rhamnolipid Biosynthesis (rhlA): | >100-fold ↓ | [5] |
Note: Fold changes are approximate and can vary based on experimental conditions, growth phase, and the specific P. aeruginosa strain used.
Experimental Workflow for Validating Inhibitor Effects
Validating the transcriptomic effects of a potential LasR inhibitor requires a multi-step approach, beginning with global transcriptomic analysis and followed by targeted validation and phenotypic assays.
Experimental Protocols
RNA Extraction and RNA-Sequencing of P. aeruginosa
This protocol outlines the key steps for preparing P. aeruginosa RNA for transcriptomic analysis.
-
Bacterial Culture and Treatment:
-
Grow P. aeruginosa (e.g., PAO1) in a suitable medium (e.g., LB or a defined minimal medium) to the desired growth phase (typically mid-logarithmic or early stationary phase, where QS is active).
-
Divide the culture into treatment groups: vehicle control, the LasR inhibitor at the desired concentration, and a lasR mutant culture as a positive control for inhibition.
-
Incubate under appropriate conditions for a defined period.
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using a commercial RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods to ensure efficient disruption.[6]
-
Extract total RNA using a phenol-chloroform based method (e.g., Trizol) or a column-based kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove contaminating genomic DNA.[7][8]
-
Assess RNA quality and quantity using a spectrophotometer (for purity, A260/A280 ratio) and a bioanalyzer (for integrity, RIN value).[7]
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacteria.
-
Construct cDNA libraries from the rRNA-depleted RNA using a commercial kit. This typically involves RNA fragmentation, reverse transcription to cDNA, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the P. aeruginosa reference genome (e.g., PAO1).[8]
-
Quantify the number of reads mapping to each gene.
-
Perform differential gene expression analysis between the inhibitor-treated and control groups using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression.[8][9]
-
Validation by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is essential for validating the expression changes of key genes identified by RNA-seq.
-
cDNA Synthesis:
-
Using the same RNA samples from the RNA-seq experiment, synthesize cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers for target genes (e.g., lasB, rhlA, phzA1) and a reference (housekeeping) gene (e.g., rpsL, proC), and a qPCR master mix (containing DNA polymerase and a fluorescent dye like SYBR Green).
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the reference gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Phenotypic Assays for Virulence Factor Production
These assays confirm that the observed transcriptomic changes translate to functional effects.
-
Elastase (LasB) Activity Assay:
-
Grow P. aeruginosa cultures with and without the inhibitor.
-
Centrifuge the cultures and collect the cell-free supernatants.
-
Measure elastolytic activity by incubating the supernatant with Elastin-Congo Red as a substrate.
-
The release of the dye, measured spectrophotometrically, is proportional to elastase activity.
-
-
Pyocyanin Quantification:
-
Extract pyocyanin from the supernatant of P. aeruginosa cultures using chloroform.
-
Back-extract the pyocyanin into an acidic solution (0.2 N HCl), which turns pink.
-
Measure the absorbance at 520 nm to quantify the pyocyanin concentration.[5]
-
References
- 1. Microarray analysis of Pseudomonas aeruginosa quorum-sensing regulons: effects of growth phase and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA-seq reproducibility of Pseudomonas aeruginosa in laboratory models of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic Analysis of Pseudomonas aeruginosa Response to Pine Honey via RNA Sequencing Indicates Multiple Mechanisms of Antibacterial Activity [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Comparative Chemical Stability of LasR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the chemical stability of potential drug candidates is a critical early-stage gatekeeper in the therapeutic development pipeline. This guide provides a comparative overview of the chemical stability of various LasR inhibitors, crucial for targeting quorum sensing in Pseudomonas aeruginosa. While specific quantitative stability data for LasR-IN-2 is not publicly available, this document outlines the established methodologies for assessing chemical stability and presents available information for other notable LasR inhibitors.
Introduction to LasR Inhibition and the Importance of Chemical Stability
The LasR protein is a key transcriptional regulator in the quorum-sensing circuit of Pseudomonas aeruginosa, a pathogenic bacterium responsible for a range of opportunistic infections. Inhibition of LasR is a promising anti-virulence strategy. For any potential LasR inhibitor to be a viable therapeutic candidate, it must possess favorable pharmacokinetic properties, a cornerstone of which is chemical stability. Poor stability, leading to rapid degradation in plasma or metabolism by liver enzymes, can severely limit a compound's bioavailability and efficacy. Key parameters for assessing chemical stability include plasma stability and microsomal stability, which provide insights into a compound's half-life in a biological matrix.
LasR Signaling Pathway
The LasR protein is a central component of the las quorum-sensing system in P. aeruginosa. The signaling cascade is initiated by the synthesis of the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) by LasI. As the bacterial population density increases, 3-oxo-C12-HSL accumulates and binds to the LasR protein. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes. This, in turn, activates the transcription of a host of virulence genes.
Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.
Comparative Stability of LasR Inhibitors
While quantitative data for a direct comparison of this compound is unavailable in the public domain, research on other LasR inhibitors provides a valuable framework for understanding the landscape of chemical stability within this class of molecules. Some compounds have been specifically engineered for enhanced metabolic stability, a key attribute for advancing from a chemical probe to a potential therapeutic.
| Inhibitor Name | Type | Reported Stability Characteristics |
| Analogues 25 and 28 | Irreversible Antagonists | Reported to have enhanced metabolic stability in comparison to other LasR antagonists[1]. |
| V-06-018 | Antagonist | Used as a control in screening assays, suggesting a degree of stability under experimental conditions[2][3]. |
| PD12 | Antagonist | Identified in high-throughput screening; stability data not explicitly reported but used in cellular assays[2][4]. |
| Furanone C-30 | Antagonist | Known to have limitations in terms of chemical stability, which can impact its effectiveness as a research tool[5][6]. |
Experimental Protocols for Assessing Chemical Stability
To provide a standardized framework for evaluating and comparing the chemical stability of LasR inhibitors, the following detailed experimental protocols for plasma and microsomal stability assays are provided.
Plasma Stability Assay
This assay determines the stability of a test compound in plasma, identifying its susceptibility to degradation by plasma enzymes such as esterases and amidases.
Experimental Workflow:
Caption: A typical workflow for a plasma stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C and thawed on ice before use.
-
Quenching solution: Acetonitrile or methanol (B129727) containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <0.5%) to avoid protein precipitation.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to a larger volume of ice-cold quenching solution to stop the enzymatic reactions and precipitate plasma proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Experimental Workflow:
Caption: A typical workflow for a microsomal stability assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes from the desired species (e.g., human, rat), stored at -80°C.
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution: Acetonitrile or methanol with an internal standard.
-
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated degradation.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold organic solvent containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the microsomes and precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the zero-minute sample.
-
Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Research Chemicals: A Guide for LasR-IN-2
Hazardous Waste Classification
The first step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics.[1][2][3] The following table summarizes these characteristics, which should be considered when evaluating a novel compound like LasR-IN-2.
| Hazard Characteristic | Description | General Criteria | EPA Waste Code |
| Ignitability | Wastes that can readily catch fire and sustain combustion. | - Liquid with a flash point less than 60°C (140°F)- Not an aqueous solution containing less than 24% alcohol by volume- A solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes- An ignitable compressed gas- An oxidizer | D001 |
| Corrosivity | Wastes that are acidic or alkaline and can corrode metal containers. | - Aqueous solution with a pH ≤ 2 or ≥ 12.5- A liquid that corrodes steel at a rate greater than 6.35 mm per year | D002 |
| Reactivity | Wastes that are unstable under normal conditions and can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. | - Normally unstable and readily undergoes violent change without detonating- Reacts violently with water- Forms potentially explosive mixtures with water- When mixed with water, generates toxic gases, vapors, or fumes- Capable of detonation or explosive reaction if subjected to a strong initiating source or if heated under confinement | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed, or that can leach toxic chemicals into the soil or groundwater. | - Determined by the Toxicity Characteristic Leaching Procedure (TCLP)[3]- If the extract from a representative sample of the waste contains any of the contaminants listed in 40 CFR § 261.24 at a concentration equal to or greater than the respective value in that table | D004 - D043 |
Disposal Protocol for this compound
Given the lack of specific data for this compound, the following step-by-step protocol should be followed to ensure its safe disposal. This protocol is based on the assumption that the compound is being handled in a research laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Characterization and Segregation:
-
Treat this compound as a toxic hazardous waste unless data to the contrary is available.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep this compound waste separate from non-hazardous waste.
3. Containerization and Labeling:
-
Collect this compound waste in a chemically compatible container that can be securely sealed.
-
The container must be in good condition and free from leaks or residues on the outside.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity of the waste. Include the date when the first drop of waste was added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from sources of ignition or incompatible chemicals.
5. Disposal Request and Pickup:
-
Contact your institution's EHS office to request a hazardous waste pickup.
-
Provide all necessary information about the waste, including the information on the label.
-
Follow any additional instructions provided by the EHS office for the safe collection of the waste.
Disposal Workflow for Novel Research Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for novel research chemicals.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling LasR-IN-2
This document provides crucial safety, operational, and disposal guidance for the handling of LasR-IN-2, a potent and irreversible inhibitor of the LasR quorum-sensing receptor in Pseudomonas aeruginosa.[1][2] This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental conduct.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling potent, novel chemical compounds should be strictly followed. The required PPE is outlined in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles. A face shield is required when handling larger quantities or if there is a splash hazard. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. Check for pinholes before use. Double gloving is recommended. | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat. An additional chemical-resistant apron is recommended when handling significant quantities. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working outside of a fume hood. | Prevents inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving | Inspect the container for damage upon receipt. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes.[3] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed. |
| Hygiene | Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to minimize harm.
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[5] |
Disposal Plan
As a novel chemical compound, this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) should be collected in a sealed, labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
LasR Signaling Pathway and Inhibition by this compound
The LasR protein is a key transcriptional regulator in the quorum-sensing system of Pseudomonas aeruginosa. This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, controlling the production of virulence factors and biofilm formation.[6][7][8]
The natural ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by the LasI synthase.[7] When the concentration of 3-oxo-C12-HSL reaches a threshold, it binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes, including those responsible for virulence factor production.[6][9] this compound acts as an irreversible inhibitor, likely by covalently modifying the LasR protein, which prevents the binding of the natural ligand and subsequent gene activation.[1]
Caption: LasR signaling pathway and its inhibition by this compound.
Experimental Protocol: Inhibition of Pyocyanin (B1662382) Production
This protocol outlines a method to assess the inhibitory effect of this compound on the production of pyocyanin, a virulence factor regulated by the LasR quorum-sensing system in P. aeruginosa.
Objective: To determine the dose-dependent inhibition of pyocyanin production by this compound in P. aeruginosa strain PA14.
Materials:
-
P. aeruginosa PA14 culture
-
Luria-Bertani (LB) broth
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Culture Preparation: Inoculate P. aeruginosa PA14 into LB broth and grow overnight at 37°C with shaking.
-
Assay Setup:
-
Prepare a fresh 1:100 dilution of the overnight culture in LB broth.
-
In a 96-well plate, add 180 µL of the diluted culture to each well.
-
Prepare a serial dilution of this compound in LB broth.
-
Add 20 µL of the this compound dilutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a negative control (no bacteria).
-
-
Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.
-
Pyocyanin Extraction:
-
Transfer the contents of each well to microcentrifuge tubes.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new set of tubes.
-
Add 300 µL of chloroform (B151607) to each supernatant and vortex vigorously.
-
Centrifuge at 13,000 rpm for 5 minutes. The pyocyanin will be in the lower blue chloroform layer.
-
-
Quantification:
-
Carefully transfer the chloroform layer to a new 96-well plate.
-
Measure the absorbance at 695 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance from the negative control wells.
-
Normalize the pyocyanin production in the treatment wells to the vehicle control.
-
Plot the percentage of pyocyanin production against the concentration of this compound to determine the IC50 value.
-
Caption: Workflow for the pyocyanin inhibition assay.
References
- 1. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faber.caltech.edu [faber.caltech.edu]
- 4. latech.edu [latech.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quorum sensing gene lasR promotes phage vB_Pae_PLY infection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
